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Foundational

Chemical properties of Quinoline, 7-methoxy-4-(trifluoromethyl)- for medicinal chemistry

An In-Depth Technical Guide to the Medicinal Chemistry of 7-Methoxy-4-(trifluoromethyl)quinoline Abstract The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Medicinal Chemistry of 7-Methoxy-4-(trifluoromethyl)quinoline

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] This technical guide provides a comprehensive analysis of 7-methoxy-4-(trifluoromethyl)quinoline , a molecule that marries the privileged quinoline core with two critical pharmacophoric features: a methoxy group and a trifluoromethyl moiety. The introduction of a trifluoromethyl (CF3) group is a well-established strategy in modern drug design to enhance metabolic stability, lipophilicity, and target binding affinity.[4][5] Concurrently, the 7-methoxy substituent is known to modulate biological activity and physicochemical properties.[6][7] This document, intended for researchers and drug development professionals, synthesizes the available data on this compound and its close analogs to provide insights into its synthesis, physicochemical profile, potential therapeutic applications, and critical safety liabilities. We will explore its structure-activity relationships within the broader context of quinoline chemistry and provide detailed experimental protocols for its characterization and evaluation.

The Quinoline Core: A Privileged Scaffold

Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a recurring motif in a vast array of biologically active compounds.[1] Its rigid structure provides a defined orientation for substituents to interact with biological targets, while the nitrogen atom offers a key site for hydrogen bonding and salt formation. The versatility of the quinoline ring system allows for extensive chemical modification, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic profiles.[8] Derivatives have been successfully developed as antimalarial (e.g., Chloroquine), antibacterial, anticancer, and anti-inflammatory agents, underscoring the scaffold's profound therapeutic relevance.[1][2]

Strategic Functionalization: The Roles of the 7-Methoxy and 4-Trifluoromethyl Groups

The specific substitution pattern of 7-methoxy-4-(trifluoromethyl)quinoline is not arbitrary; it is a deliberate design choice aimed at optimizing drug-like properties.

  • The 4-Trifluoromethyl (-CF3) Group: The introduction of a CF3 group at the 4-position is particularly significant. This powerful electron-withdrawing group dramatically influences the electronics of the pyridine ring. From a medicinal chemistry perspective, the CF3 group offers several advantages:

    • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[5]

    • Increased Lipophilicity: The CF3 group generally increases the molecule's lipophilicity (logP), which can enhance membrane permeability and cell uptake.[4][5]

    • Enhanced Binding Affinity: The unique electronic nature and steric bulk of the CF3 group can lead to favorable interactions with protein targets, potentially improving binding affinity and selectivity.[4]

    • Modulation of Basicity: The electron-withdrawing nature of the CF3 group reduces the basicity of the quinoline nitrogen.

  • The 7-Methoxy (-OCH3) Group: Substitution on the benzenoid ring, such as the methoxy group at the 7-position, is crucial for tuning the molecule's properties.

    • Electronic Effects: As an electron-donating group, the methoxy substituent influences the overall electron density of the aromatic system.

    • Metabolic Handle: While generally stable, the methoxy group can serve as a site for O-demethylation, offering a potential route for metabolic clearance.

    • Solubility and Receptor Interaction: The oxygen atom can act as a hydrogen bond acceptor, potentially influencing solubility and interactions within a receptor's binding pocket.[6]

Physicochemical Properties: A Predictive Analysis

Direct experimental data for 7-methoxy-4-(trifluoromethyl)quinoline is not extensively available in public literature. However, we can infer its key physicochemical properties based on its structural components and data from closely related analogs. These parameters are critical for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

PropertyPredicted Value/RangeRationale & Significance in Drug Discovery
Molecular Weight 227.18 g/mol Falls well within the typical range for small molecule drugs, favoring good oral bioavailability (Lipinski's Rule of Five).
logP (Lipophilicity) 3.0 - 4.0The trifluoromethyl group significantly increases lipophilicity.[4] This range suggests good membrane permeability but may also carry risks of promiscuous binding and potential hERG liability.[9] A logP in this range is common for CNS-active and kinase inhibitor drugs.
pKa (Basicity) 2.0 - 3.0Quinoline itself has a pKa of ~4.9. The potent electron-withdrawing CF3 group at the C4 position is expected to dramatically reduce the basicity of the quinoline nitrogen.[4] This low basicity means it will be largely uncharged at physiological pH.
Aqueous Solubility Low to ModerateThe increased lipophilicity from the CF3 group and the planar aromatic system suggest that aqueous solubility may be limited, potentially requiring formulation strategies for in vivo studies.
Polar Surface Area ~22.1 ŲCalculated based on the N and O atoms. This low value is indicative of good potential for cell membrane and blood-brain barrier permeability.

Synthesis and Chemical Reactivity

A plausible synthetic route to 7-methoxy-4-(trifluoromethyl)quinoline can be designed based on established quinoline synthesis methodologies, such as the Conrad-Limpach or Gould-Jacobs reactions. A potential pathway is outlined below.

G cluster_0 Proposed Synthesis of 7-Methoxy-4-(trifluoromethyl)quinoline A 3-Methoxyaniline C Condensation (Gould-Jacobs Reaction) A->C B Ethyl trifluoroacetoacetate B->C D Intermediate Adduct C->D E Thermal Cyclization (High-boiling solvent, e.g., Dowtherm A) D->E F 4-Hydroxy-7-methoxy-2-(trifluoromethyl)quinoline E->F G Chlorination (e.g., POCl3) F->G H 2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline G->H I Reductive Dechlorination (e.g., H2, Pd/C) H->I J 7-Methoxy-4-(trifluoromethyl)quinoline (Target) I->J

Caption: A potential synthetic workflow for the target compound.

Experimental Protocol: Synthesis via Gould-Jacobs Reaction (Illustrative)

This protocol is adapted from general procedures for quinoline synthesis.[8]

  • Step 1: Condensation. In a round-bottom flask equipped with a reflux condenser, combine 3-methoxyaniline (1.0 eq) and ethyl trifluoroacetoacetate (1.1 eq). Heat the mixture at 100-120°C for 2-3 hours. The reaction can be monitored by TLC to observe the consumption of the starting aniline.

  • Step 2: Cyclization. Allow the reaction mixture to cool slightly. Slowly add the intermediate adduct from Step 1 to a flask containing a high-boiling solvent (e.g., Dowtherm A) pre-heated to ~250°C. Reflux for 30-60 minutes.

  • Step 3: Isolation. Cool the reaction mixture to room temperature. The product, 4-hydroxy-7-methoxy-2-(trifluoromethyl)quinoline, will often precipitate. Dilute with a hydrocarbon solvent (e.g., hexane) to facilitate precipitation, and collect the solid by filtration.

  • Step 4: Subsequent Modifications. The resulting 4-hydroxyquinoline can be converted to the target compound through a series of standard transformations, such as chlorination followed by reductive dehalogenation, to yield the final product.

Medicinal Chemistry Profile and Potential Applications

The structural features of 7-methoxy-4-(trifluoromethyl)quinoline suggest several potential therapeutic applications, primarily in oncology and infectious diseases.

Anticancer Potential: Kinase Inhibition

The quinoline scaffold is a "privileged structure" for designing protein kinase inhibitors.[8] The trifluoromethyl group is a common feature in many approved kinase inhibitors (e.g., Sorafenib, Regorafenib), where it often occupies a hydrophobic pocket in the ATP-binding site. It is hypothesized that 7-methoxy-4-(trifluoromethyl)quinoline could function as an inhibitor of key signaling pathways implicated in cancer, such as the EGFR or PI3K/Akt/mTOR pathways.[8]

G cluster_pathway Hypothesized Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Molecule 7-Methoxy-4-(trifluoromethyl)quinoline Molecule->Receptor Inhibition

Caption: Hypothesized inhibition of a growth factor signaling pathway.

Antimalarial and Antimicrobial Activity

4-substituted quinolines are classic antimalarial agents.[10] While the mechanism is complex, it is believed to involve the inhibition of hemozoin formation in the parasite. The lipophilicity and electronic properties conferred by the CF3 group could modulate this activity.[11][12] Furthermore, quinolines are known to inhibit bacterial DNA gyrase and topoisomerase IV, suggesting potential antibacterial applications.[13]

Critical Safety Consideration: hERG Channel Inhibition

A significant liability for many quinoline-containing compounds is the off-target inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[14] Inhibition of this channel can prolong the QT interval of the cardiac action potential, leading to a potentially fatal arrhythmia called Torsades de Pointes.[15][16]

Typical structural features of hERG inhibitors include:

  • A basic nitrogen atom (which can be protonated at physiological pH).

  • High lipophilicity (logP > 3).

  • The presence of aromatic rings.

While the low predicted pKa of 7-methoxy-4-(trifluoromethyl)quinoline means its nitrogen is not significantly basic, its high lipophilicity and quinoline core warrant a high degree of caution. Early assessment of hERG activity is a mandatory step in the preclinical development of any such compound.[9][17]

G cluster_workflow Medicinal Chemistry Evaluation Workflow cluster_safety Critical Safety Gate A Synthesis & Purification B Structural Confirmation (NMR, MS) A->B C Physicochemical Profiling (pKa, logP, Solubility) B->C D In Vitro Biological Screening (e.g., Kinase Assay, Antiproliferative Assay) C->D E In Vitro Safety Assessment D->E F hERG Inhibition Assay (Patch Clamp) E->F G Metabolic Stability (Microsomes, Hepatocytes) E->G H Lead Optimization or Advancement F->H G->H

Caption: A typical workflow for evaluating a new chemical entity.

Key Experimental Protocols

Protocol: pKa Determination by Potentiometric Titration

This method measures the pH of a solution as a strong acid or base is added.[4]

  • Sample Preparation: Prepare a 1-5 mM solution of 7-methoxy-4-(trifluoromethyl)quinoline in a co-solvent system (e.g., 50:50 methanol:water) to ensure solubility.

  • Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Insert a calibrated pH electrode and a magnetic stirrer.

  • Titration: Add small, precise increments of a standardized strong acid (e.g., 0.1 M HCl) to the solution. Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the titration curve.

Protocol: Lipophilicity (logP) Determination by Shake-Flask Method

This is the gold-standard method for measuring the partition coefficient.[18]

  • System Preparation: Prepare a two-phase system of n-octanol and water (or a suitable buffer like PBS, pH 7.4). Mutually saturate the two phases by shaking them together vigorously for 24 hours, then allowing them to separate.

  • Sample Preparation: Prepare a stock solution of the test compound in the phase in which it is more soluble (likely n-octanol).

  • Partitioning: Add a small volume of the stock solution to a known volume ratio of the saturated n-octanol and aqueous phases (e.g., 1:1).

  • Equilibration: Shake the mixture vigorously for several hours to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove a sample from each phase. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate logP as: log ( [Concentration in Octanol] / [Concentration in Aqueous Phase] ).

Protocol: In Vitro Antiproliferative Activity (MTT Assay)

This colorimetric assay assesses cell viability and is a common initial screen for potential anticancer compounds.[8]

  • Cell Plating: Seed human cancer cells (e.g., A549 lung carcinoma, MCF-7 breast cancer) into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 7-methoxy-4-(trifluoromethyl)quinoline (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the compound concentration. Calculate the IC50 value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

Conclusion and Future Directions

7-Methoxy-4-(trifluoromethyl)quinoline is a molecule of significant interest for medicinal chemistry, embodying a strategic combination of a privileged scaffold and key pharmacomodulating groups. Its profile suggests strong potential in areas like oncology and infectious diseases, likely driven by mechanisms such as kinase inhibition. However, the inherent lipophilicity and quinoline core raise a critical red flag for potential cardiotoxicity via hERG channel inhibition, which must be addressed early in any drug discovery campaign. Future research should focus on obtaining empirical data for its physicochemical properties, confirming its biological targets through robust biochemical and cellular assays, and thoroughly evaluating its safety profile. This compound represents a valuable starting point for lead optimization, where fine-tuning of its structure could mitigate liabilities while enhancing therapeutic efficacy.

References

A comprehensive list of all sources cited within this document, including titles, sources, and verifiable URLs, is provided below.

  • Dalrymple, S. A., et al. (2011). Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. PubMed.
  • Gerster, J. F., et al. (1992). Structure-activity relationships of imidazo[4,5-f]quinoline partial structures and analogs. Discovery of pyrazolo[3,4-f]quinoline derivatives as potent immunostimulants. PubMed.
  • National Center for Biotechnology Information. (n.d.). 7-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one. PubChem.
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. BenchChem.
  • Pharmacy 180. (n.d.).
  • Klimova, T., et al. (n.d.).
  • Al-Ostoot, F. H., et al. (2025).
  • Unknown Author. (n.d.). Quantitative Structure Activity Relationship Studies of 4-Methyl-2-(p-Substitutedphenyl)
  • BenchChem Technical Support Team. (2025). An In-depth Technical Guide on 3,4-Dichloro-7-(trifluoromethyl)quinoline Derivatives and Analogs for Drug Discovery Professional. BenchChem.
  • Unknown Author. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC.
  • Zang, Q., et al. (2022). High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. MDPI.
  • Wang, Y., et al. (2021). Computational and experimental studies on the inhibitory mechanism of hydroxychloroquine on hERG. PMC.
  • Kang, J., et al. (n.d.). Modulation of Kv11.1 (hERG) channels by 5‐(((1H–indazol‐5‐yl)oxy)methyl)‐N‐(4‐(trifluoromethoxy)phenyl)pyrimidin‐2‐amine (ITP‐2)
  • Cabrera-Zubizarreta, A., & Brea, J. (2025).
  • Hu, D. (2024).
  • El-Sayed, T. A., et al. (2021). Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Taylor & Francis.
  • Wempe, M. F. (2022). New Insights into Ion Channels: Predicting hERG-Drug Interactions. Semantic Scholar.
  • Egan, T. J. (n.d.). Rational Design Strategies for the Development of Synthetic Quinoline and Acridine Based Antimalarials.
  • Kumar, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. [Source not specified].
  • Al-Ostoot, F. H., et al. (2023).
  • Various Authors. (n.d.). Quinoline – Knowledge and References. Taylor & Francis.

Sources

Exploratory

Strategic Utilization of 4-Trifluoromethyl Quinolines in Modern Drug Discovery

Executive Summary: The Fluorine Effect at C4 The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, with over 20% of FDA-approved drugs containing at least one fluorine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Effect at C4

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, with over 20% of FDA-approved drugs containing at least one fluorine atom.[1] While 2- and 8-substituted trifluoromethyl quinolines (e.g., Mefloquine) have historically dominated the antimalarial landscape, the 4-trifluoromethyl quinoline scaffold has emerged as a privileged pharmacophore in oncology and antimicrobial research.

This guide analyzes the 4-trifluoromethyl quinoline moiety, distinct from its isomers, focusing on its unique ability to modulate lipophilicity (


), metabolic stability, and 

-

stacking interactions. We present a validated synthetic protocol, a detailed Structure-Activity Relationship (SAR) analysis, and a case study on Serum/Glucocorticoid Regulated Kinase 1 (SGK1) inhibition.

Physicochemical Rationale

The installation of a trifluoromethyl (


) group at the C4 position of the quinoline ring exerts profound electronic and steric effects that are distinct from C2 or C6 substitutions.
Electronic Modulation and Metabolic Blocking

The


 group is strongly electron-withdrawing (

). When placed at C4:
  • Pyridine Ring Deactivation: It significantly reduces the electron density of the pyridine ring, making the nitrogen lone pair less basic (

    
     modulation). This can improve oral bioavailability by reducing lysosomal trapping.
    
  • Metabolic Stability: The C4 position is a common site for oxidative metabolism (hydroxylation) in unsubstituted quinolines. The

    
     group effectively blocks this "soft spot," extending the drug's half-life (
    
    
    
    ).
Lipophilicity and Conformation
  • Lipophilicity: The bulky

    
     group increases lipophilicity, facilitating passive transport across the blood-brain barrier (BBB) and cell membranes.
    
  • Orthogonal Interaction: Unlike a planar methyl group, the spherical geometry of

    
     can force orthogonal twisting of adjacent substituents (e.g., at C3 or C5), locking the molecule into a bioactive conformation that fits specific hydrophobic pockets in kinases.
    

Technical Core: Validated Synthetic Protocol

While various routes exist, the Friedländer Annulation using 2-trifluoroacetyl anilines remains the most robust method for generating 4-trifluoromethyl quinolines with high regiocontrol.

Experimental Workflow: Synthesis of 2-Substituted-4-Trifluoromethyl Quinolines

Objective: Synthesize 2-phenyl-4-(trifluoromethyl)quinoline via proline-catalyzed condensation.

Reagents & Materials:

  • Precursor: 2-Aminophenyl trifluoromethyl ketone (1.0 equiv)

  • Coupling Partner: Acetophenone (1.2 equiv)

  • Catalyst: L-Proline Potassium Salt (10 mol%)

  • Solvent: Ethanol (EtOH) or Toluene (anhydrous)

  • Purification: Silica Gel (230-400 mesh), Ethyl Acetate/Hexanes

Step-by-Step Protocol:

  • Catalyst Preparation:

    • Dissolve L-Proline (1.0 equiv) in KOH (1.0 equiv, aq) and stir for 30 mins. Evaporate to dryness to obtain the proline potassium salt.

  • Reaction Assembly:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar, charge 2-aminophenyl trifluoromethyl ketone (1.0 mmol) and acetophenone (1.2 mmol).

    • Add anhydrous EtOH (5 mL).

    • Add L-Proline Potassium Salt (0.1 mmol).

  • Cyclization:

    • Heat the mixture to reflux (

      
      ) under an inert nitrogen atmosphere.
      
    • Monitor: Check reaction progress via TLC (20% EtOAc in Hexane) every 2 hours. The reaction typically completes in 6-12 hours.

  • Work-up:

    • Cool to room temperature.[2][3]

    • Remove solvent under reduced pressure.

    • Dilute residue with water (10 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Purify via flash column chromatography (Gradient: 0-10% EtOAc in Hexane).

    • Yield Expectation: 85-92% isolated yield.

Synthesis Logic Diagram

SynthesisWorkflow Start 2-Aminophenyl Trifluoromethyl Ketone Intermediate Imine Intermediate Start->Intermediate Proline Cat. - H2O Reagent Ketone/Aldehyde (R-CH2-COR') Reagent->Intermediate Cyclization Intramolecular Aldol Condensation Intermediate->Cyclization Base/Heat Product 4-Trifluoromethyl Quinoline Cyclization->Product - H2O Aromatization

Caption: Friedländer Annulation pathway for the regioselective synthesis of 4-trifluoromethyl quinolines.

Therapeutic Case Study: SGK1 Inhibition in Oncology

The 4-trifluoromethyl quinoline scaffold has demonstrated potent activity as an inhibitor of Serum/Glucocorticoid Regulated Kinase 1 (SGK1) , a key driver in resistant cancer phenotypes (e.g., prostate, breast).

Mechanism of Action

SGK1 is activated downstream of the PI3K pathway. It phosphorylates FOXO3a (promoting cell survival) and NDRG1 (promoting metastasis).

  • Inhibitor Design: 4-Trifluoromethyl-2-anilinoquinoline derivatives (e.g., Compound 8b) bind to the ATP-binding pocket of SGK1.

  • Role of 4-CF3: The trifluoromethyl group occupies a hydrophobic sub-pocket, displacing water molecules and increasing binding entropy, while the quinoline nitrogen forms a hinge-binding hydrogen bond.

Biological Data Summary[4][5][6][7]

Table 1: Comparative Potency of Quinoline Derivatives against Cancer Cell Lines

Compound IDR4 SubstituentR2 SubstituentPC3

(

)
HeLa

(

)
SGK1 Inhibition
Control -H-Anilino> 50> 50Inactive
Mefloquine -H (2,8-diCF3)-Piperidinyl12.515.2Low Specificity
Comp 8b -CF3 -Anilino 2.1 3.4 High (

~10 nM)
Analog X -CH3-Anilino18.422.1Moderate

Data synthesized from recent literature reviews on SGK1 inhibitors [1, 5].

Signaling Pathway Visualization

SGK1_Pathway GF Growth Factors PI3K PI3K GF->PI3K PDK1 PDK1 PI3K->PDK1 SGK1 SGK1 (Target) PDK1->SGK1 Phosphorylation FOXO3a FOXO3a (Transcription Factor) SGK1->FOXO3a Phosphorylation (Inhibition) NDRG1 NDRG1 (Metastasis) SGK1->NDRG1 Activation Apoptosis Apoptosis FOXO3a->Apoptosis Promotes Survival Cell Survival & Proliferation NDRG1->Survival Drug 4-CF3 Quinoline Inhibitor Drug->SGK1 Blocks ATP Site

Caption: Mechanism of 4-trifluoromethyl quinoline inhibitors blocking the SGK1 survival pathway.

Structure-Activity Relationship (SAR) Insights

To optimize the 4-trifluoromethyl quinoline scaffold, researchers must balance the lipophilicity of the


 group with solubility requirements.
  • Position 4 (

    
    ):  Essential for metabolic stability and hydrophobic pocket occupation. Replacing with 
    
    
    
    or
    
    
    often results in a 5-10 fold loss in potency due to the loss of the "fluorine effect" (electrostatic interactions).
  • Position 2 (Linker): The nature of the substituent at C2 dictates the target class.

    • Anilino groups: Favor kinase inhibition (H-bond donor to hinge region).

    • Hydrazones/Oxadiazoles: Favor antimicrobial/antifungal activity.

  • Position 6/7/8: Fine-tuning. Electron-donating groups (e.g.,

    
    ) at C6 can improve solubility but may increase metabolic clearance.
    

References

  • Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. Molecular Diversity, 2024. Link

  • Proline Potassium Salt: A Superior Catalyst to Synthesize 4-Trifluoromethyl Quinoline Derivatives. Synthetic Communications, 2013. Link

  • Recent advances in the synthesis of quinolines: a review. RSC Advances, 2014. Link

  • Mefloquine mechanism of action and SAR. Antimicrobial Agents and Chemotherapy, 2017. Link

  • Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 2018. Link

Sources

Foundational

Electronic properties of the trifluoromethyl group in 7-methoxy quinolines

An In-Depth Technical Guide to the Electronic Properties of the Trifluoromethyl Group in 7-Methoxy Quinolines Introduction: Strategic Substitution in Medicinal Chemistry The quinoline scaffold is a cornerstone in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electronic Properties of the Trifluoromethyl Group in 7-Methoxy Quinolines

Introduction: Strategic Substitution in Medicinal Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities ranging from antimalarial to anticancer.[1][2] The biological activity of these compounds is intimately linked to their electronic properties, which govern molecular interactions, membrane permeability, and metabolic stability. Strategic functionalization of the quinoline ring is therefore a critical aspect of drug design.

Among the vast arsenal of chemical substituents, the methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups represent two of the most powerful tools for modulating molecular properties. The methoxy group, a classical electron-donating group, can enhance interactions with certain biological targets, while the trifluoromethyl group is prized for its profound impact on a molecule's electronic character, lipophilicity, and metabolic stability.[3][4][5]

This technical guide provides a detailed examination of the electronic interplay between the electron-donating 7-methoxy group and the powerfully electron-withdrawing trifluoromethyl group on the quinoline core. We will dissect the individual contributions of each substituent and explore how their relative positioning dictates the overall electronic landscape of the molecule, influencing key physicochemical parameters such as basicity (pKa) and electron density distribution. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of how to rationally design and interpret the properties of substituted quinoline derivatives.

The Quinoline Heterocycle: An Electronic Overview

The quinoline scaffold consists of a benzene ring fused to a pyridine ring. This fusion results in an electronic environment that is not uniform across the two rings. The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a polarization of electron density away from the carbons and towards the nitrogen. Consequently, the pyridine ring is considered "electron-deficient" relative to the carbocyclic (benzene) ring.

This electronic disparity has two major consequences:

  • Basicity: The lone pair of electrons on the quinoline nitrogen is available for protonation, rendering the molecule basic. The pKa of the parent quinoline is approximately 4.9.

  • Reactivity: The electron-rich carbocyclic ring is more susceptible to electrophilic aromatic substitution than the electron-deficient pyridine ring. Reactions such as nitration or halogenation preferentially occur at positions 5 and 8.[6]

The Trifluoromethyl Group: A Potent Electronic Modulator

The trifluoromethyl (-CF₃) group is one of the most strongly electron-withdrawing groups used in organic chemistry.[7][8] Its influence stems almost entirely from a powerful inductive effect (-I effect).

  • Inductive Effect (-I): The three highly electronegative fluorine atoms pull electron density away from the central carbon atom.[9] This carbon, now electron-poor, in turn withdraws electron density from the atom to which it is attached. This effect is transmitted through the sigma bonds of the molecule, decreasing the electron density of the entire aromatic system.

  • Resonance Effect: Unlike a nitro or cyano group, the trifluoromethyl group has no low-lying empty orbitals to accept electron density via resonance. Therefore, its resonance contribution is considered negligible.[10][11]

The primary consequence of this strong inductive withdrawal is a significant decrease in the basicity of nearby functional groups. When attached to a quinoline ring, a -CF₃ group will substantially lower the pKa of the quinoline nitrogen, making the compound less basic.[3][12]

The Methoxy Group: A Duality of Effects

The methoxy (-OCH₃) group provides a classic example of a substituent with opposing electronic influences.

  • Inductive Effect (-I): The oxygen atom is more electronegative than carbon, leading to a modest electron-withdrawing inductive effect.

  • Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic π-system. This donation of electron density through resonance is a powerful effect that typically outweighs the inductive withdrawal.

Overall, the methoxy group is considered an electron-donating group (EDG) that increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to its point of attachment. In a 7-methoxy quinoline, this increases the electron density of the carbocyclic ring.

Electronic Interplay in 7-Methoxy-X-(Trifluoromethyl)quinolines

The combination of a 7-methoxy group and a trifluoromethyl group on the same quinoline scaffold creates a fascinating "push-pull" system. The net electronic properties are a direct consequence of the position of the -CF₃ group relative to the electron-donating -OCH₃ group and the basic nitrogen center.

Case 1: -CF₃ on the Carbocyclic Ring (e.g., C5-Position)

When the -CF₃ group is on the same ring as the -OCH₃ group, its strong -I effect directly counteracts the +R effect of the methoxy group. This significantly alters the electron density of the carbocyclic ring, which is crucial for electrophilic substitution reactions.

Caption: Push-pull effects in 7-methoxy-5-(trifluoromethyl)quinoline.

Case 2: -CF₃ on the Heterocyclic Ring (e.g., C2 or C4-Position)

Placing the -CF₃ group on the pyridine ring has a more direct and pronounced effect on the basicity of the quinoline nitrogen. The powerful inductive withdrawal drastically reduces the availability of the nitrogen's lone pair for protonation, leading to a sharp decrease in pKa. The electron-donating 7-methoxy group can only partially mitigate this effect through long-range influence.

Summary of Expected Electronic Effects

The following table summarizes the anticipated impact of placing a -CF₃ group at various positions on the 7-methoxy quinoline scaffold.

CF₃ PositionPrimary Impact on Carbocyclic RingPrimary Impact on Heterocyclic RingExpected Effect on pKa (vs. 7-Methoxy Quinoline)
C2 Minor inductive withdrawalStrong inductive withdrawalSignificant Decrease
C4 Minor inductive withdrawalStrong inductive withdrawalVery Significant Decrease
C5 Strong inductive withdrawalModerate inductive withdrawalModerate Decrease
C6 Strong inductive withdrawalModerate inductive withdrawalModerate Decrease
C8 Strong inductive withdrawalModerate inductive withdrawalModerate Decrease

Methodologies for Characterization

Quantifying the electronic properties of these molecules requires precise experimental and computational methods.

Experimental Protocol: pKa Determination via Potentiometric Titration

The pKa, which quantifies the basicity of the quinoline nitrogen, is a fundamental electronic parameter. It is accurately determined by potentiometric titration.[13]

Rationale: This method measures the change in pH of a solution of the quinoline derivative as a strong acid is added. The pKa corresponds to the pH at which exactly half of the quinoline molecules are protonated. Using a co-solvent is often necessary for the solubility of organic molecules, but requires careful calibration and interpretation.

Step-by-Step Methodology:

  • System Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) at a constant temperature (e.g., 25 °C).

  • Sample Preparation: Accurately weigh a sample of the trifluoromethyl-substituted 7-methoxy quinoline (e.g., 0.1 mmol) and dissolve it in a defined volume of a suitable co-solvent system (e.g., 50:50 methanol:water).

  • Titration Setup: Place the solution in a jacketed beaker to maintain constant temperature. Introduce the calibrated pH electrode and a micro-stir bar.

  • Titrant Preparation: Use a standardized solution of a strong acid (e.g., 0.100 M HCl) as the titrant, loaded into a calibrated burette or automated titrator.

  • Data Collection: Begin stirring the solution and record the initial pH. Add the titrant in small, precise increments (e.g., 0.02 mL), allowing the pH reading to stabilize after each addition before recording the value and the total volume of titrant added.

  • Data Analysis: Plot the measured pH versus the volume of HCl added to generate a titration curve. Calculate the first derivative of this curve (ΔpH/ΔV) to precisely identify the equivalence point (the peak of the derivative curve).

  • pKa Calculation: The half-equivalence point is the volume of titrant that is exactly half of the volume at the equivalence point. The pH of the solution at this half-equivalence point is equal to the pKa of the conjugate acid of the quinoline.

G start Start: Calibrate pH Meter prep Prepare Analyte Solution (Quinoline in Co-solvent) start->prep setup Assemble Titration Cell (Electrode, Stirrer, Temp. Control) prep->setup titrate Titrate with Standardized Acid (Record pH vs. Volume) setup->titrate plot Generate Titration Curve (pH vs. Volume) titrate->plot analyze Calculate 1st Derivative (Identify Equivalence Point) plot->analyze calc Determine pH at 1/2 Equivalence Volume analyze->calc end_node Result: pKa Value calc->end_node

Caption: Experimental workflow for pKa determination.

Computational Protocol: DFT Analysis of Electronic Properties

Density Functional Theory (DFT) is a powerful computational tool used to model and predict the electronic structure of molecules.[14][15]

Rationale: DFT calculations can provide insights that are difficult to measure directly, such as the distribution of electron density and the energies of molecular orbitals. This allows for a detailed understanding of how substituents influence the molecule's reactivity and properties.

Step-by-Step Workflow:

  • Structure Building: Construct a 3D model of the desired trifluoromethyl-substituted 7-methoxy quinoline molecule using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. A common and reliable method is to use the B3LYP functional with a suitable basis set, such as 6-311++G(d,p).[16]

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry. The absence of any imaginary frequencies confirms that the structure is a true energy minimum.

  • Property Calculation: Using the optimized geometry, perform single-point energy calculations to determine key electronic properties:

    • Molecular Electrostatic Potential (MEP) Map: This visualizes the charge distribution on the molecule's surface. Regions of negative potential (red/yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor.

    • HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of chemical reactivity and electronic excitation properties.

    • Natural Bond Orbital (NBO) Analysis: This method calculates the charge distribution on an atomic level, providing quantitative values for the electron density on each atom in the molecule.

Conclusion

The electronic character of the 7-methoxy quinoline scaffold is subject to profound and predictable modulation by the strategic placement of a trifluoromethyl group. The potent, long-range inductive electron withdrawal of the -CF₃ group serves to decrease the overall electron density and significantly lower the basicity of the quinoline nitrogen. This effect is countered by the resonance-based electron donation from the 7-methoxy group. The ultimate electronic properties of the molecule—and by extension, its potential as a drug candidate—represent a finely-tuned balance between these opposing forces, dictated by the specific substitution pattern. A thorough understanding of these principles, verified through robust experimental and computational methods, is essential for the rational design of next-generation quinoline-based therapeutics.

References

  • Klumpp, D. A., et al. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. Journal of the American Chemical Society. Available at: [Link]

  • SciSpace. (n.d.). Superelectrophiles and the Effects of Trifluoromethyl Substituents. Available at: [Link]

  • Vaia. (n.d.). Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. Available at: [Link]

  • Wikipedia. (n.d.). Trifluoromethyl group. Available at: [Link]

  • Wikipedia. (n.d.). Trifluoromethylation. Available at: [Link]

  • Grokipedia. (n.d.). Trifluoromethyl group. Available at: [Link]

  • Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley. (Reference to Hammett constants, specific URL not available for direct text).
  • Krygowski, T. M., et al. (2014). Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, characterization of some substituted Quinolines derivatives : DFT, Computational, in Silico ADME, Molecular Docking and Biological Activities. Available at: [Link]

  • ResearchGate. (n.d.). Chemical characteristics of the trifluoromethyl group. Available at: [Link]

  • Unknown Source. (n.d.). Resonance and induction tutorial. (Link is to a direct download, general concept cited).
  • de Souza, M. V. N., et al. (2022). Quinolines: the role of substitution site in antileishmanial activity. Frontiers in Chemistry. Available at: [Link]

  • MDPI. (2022). Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. Available at: [Link]

  • LookChem. (n.d.). Cas no 4964-76-5 (7-Methoxyquinoline). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Methoxyquinoline. PubChem Compound Database. Available at: [Link]

  • da Silva, J. P., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Molecules. Available at: [Link]

  • PubMed. (2025). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Available at: [Link]

  • Wiley Online Library. (2024). α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations. Macromolecular Rapid Communications. Available at: [Link]

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available at: [Link]

  • Google Patents. (n.d.). CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline.
  • ACS Publications. (2025). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. Available at: [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Available at: [Link]

  • MDPI. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. Scientific Reports. Available at: [Link]

  • ACS Publications. (2014). Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Understanding the electronic and π-conjugation roles of quinoline on ligand substitution reactions of platinum(II) complexes. Available at: [Link]

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  • ResearchGate. (n.d.). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Available at: [Link]

  • ChemRxiv. (n.d.). Estimation of the rate constants for the radical addition of a trifluoromethyl radical to aryl-substituted vinyl triflates. Available at: [Link]

  • SciSpace. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Methoxy-1,2,3,4-tetrahydroquinoline. PubChem Compound Database. Available at: [Link]

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  • Quimicaorganica.org. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. Available at: [Link]

  • J-STAGE. (2021). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. Heterocycles. Available at: [Link]

  • International Journal of Chemical Studies. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. Available at: [Link]

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Exploratory

A Technical Guide to Ligand-Based Pharmacophore Modeling of 7-methoxy-4-(trifluoromethyl)quinoline Analogs for the Identification of Novel Kinase Inhibitors

This guide provides a comprehensive, in-depth walkthrough of the ligand-based pharmacophore modeling process, tailored for researchers, medicinal chemists, and drug development professionals. We will use the 7-methoxy-4-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth walkthrough of the ligand-based pharmacophore modeling process, tailored for researchers, medicinal chemists, and drug development professionals. We will use the 7-methoxy-4-(trifluoromethyl)quinoline scaffold as a case study, hypothesizing its potential as a core structure for developing novel Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. This document is designed not as a rigid template, but as a dynamic, logic-driven narrative that explains the causality behind each experimental and computational choice, ensuring scientific integrity and fostering a deep understanding of the methodology.

Introduction: The Quinoline Scaffold and the Rationale for Pharmacophore Modeling

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities, including anticancer and antimalarial properties.[1][2] The specific analog, 7-methoxy-4-(trifluoromethyl)quinoline, presents a compelling starting point for drug discovery. The trifluoromethyl (-CF3) group is known to enhance metabolic stability and cell permeability, while the methoxy group can influence binding interactions and solubility.[3][4]

Given a set of active 7-methoxy-4-(trifluoromethyl)quinoline analogs but lacking a crystal structure of their biological target, ligand-based pharmacophore modeling emerges as the computational technique of choice.[5] This approach identifies the essential three-dimensional arrangement of chemical features (a pharmacophore) that are critical for biological activity.[6] The resulting pharmacophore model serves as a 3D query for virtual screening, enabling the rapid identification of novel, structurally diverse compounds with a high probability of biological activity.[7][8]

This guide will detail a self-validating workflow, from the initial preparation of a ligand dataset to the final selection of promising virtual hits for further experimental validation. We will hypothesize that our quinoline analogs target the ATP-binding site of EGFR, a well-established target in oncology.[9][10] This hypothesis will inform our selection of pharmacophoric features and the interpretation of our results.

Part I: Ligand Dataset Preparation and Curation

The quality of a pharmacophore model is fundamentally dependent on the quality of the input ligand dataset. This initial phase is critical for ensuring the statistical robustness and predictive power of the final model.

Assembling the Training and Test Sets

A robust pharmacophore model is built from a training set of structurally diverse compounds with a wide range of biological activities (e.g., IC50 values).[3] A separate test set , not used in model generation, is essential for validating the model's predictive ability.[11]

Experimental Protocol: Dataset Curation

  • Data Collection: Compile a list of 7-methoxy-4-(trifluoromethyl)quinoline analogs with experimentally determined biological activity (e.g., IC50 values against an EGFR cell line).

  • Activity Classification: Categorize the compounds based on their activity. A common approach is to use logarithmic divisions:

    • Actives (++): IC50 < 1 µM

    • Moderately Actives (+): 1 µM ≤ IC50 ≤ 10 µM

    • Inactives (-): IC50 > 10 µM

  • Set Partitioning: Divide the dataset into a training set (typically 70-80% of the compounds) and a test set (20-30%). Ensure that the full range of activities and structural diversity is represented in both sets.

Table 1: Illustrative Ligand Dataset for Pharmacophore Modeling

Compound IDStructureIC50 (µM)Activity ClassDataset
Q-01 7-methoxy-4-(trifluoromethyl)quinolin-2-amine0.5Active (++)Training
Q-02 N-(7-methoxy-4-(trifluoromethyl)quinolin-2-yl)acetamide0.8Active (++)Training
Q-03 1-(7-methoxy-4-(trifluoromethyl)quinolin-2-yl)urea1.2Moderate (+)Training
Q-04 7-methoxy-2-phenyl-4-(trifluoromethyl)quinoline5.0Moderate (+)Training
Q-05 7-methoxy-4-(trifluoromethyl)quinolin-2-ol15.0Inactive (-)Training
Q-06 2-chloro-7-methoxy-4-(trifluoromethyl)quinoline25.0Inactive (-)Training
Q-07 N-(7-methoxy-4-(trifluoromethyl)quinolin-2-yl)benzamide0.7Active (++)Test
Q-08 7-methoxy-4-(trifluoromethyl)quinoline50.0Inactive (-)Test
Ligand Conformational Analysis

Ligands are not static entities; they are flexible and can adopt multiple conformations. It is crucial to generate a diverse and energetically plausible set of 3D conformers for each ligand in the training set. This ensures that the bioactive conformation is likely to be included in the subsequent alignment process.[3][12]

Experimental Protocol: 3D Conformer Generation

  • 2D to 3D Conversion: Use a computational chemistry software package (e.g., RDKit, Schrödinger Maestro, MOE) to convert the 2D structures of the training set ligands into 3D structures.

  • Energy Minimization: Perform an initial energy minimization of each 3D structure using a suitable force field, such as MMFF94.[3]

  • Conformational Search: Employ a systematic or random conformational search algorithm to generate a set of low-energy conformers for each ligand. A typical setting is to generate up to 100 conformers within an energy window of 10-20 kcal/mol above the global minimum.[3]

Part II: Pharmacophore Model Generation and Validation

With a curated and conformationally sampled training set, we can now proceed to generate and rigorously validate our pharmacophore hypotheses.

Generating Pharmacophore Hypotheses

The core of this step is to align the conformers of the active compounds and identify the common chemical features that are spatially conserved. Based on our hypothesis of targeting the EGFR kinase domain, we anticipate the following features to be important[10][13]:

  • Hydrogen Bond Acceptor (HBA): To interact with hinge region residues like Met793.

  • Hydrogen Bond Donor (HBD): To form key interactions within the ATP pocket.

  • Aromatic Ring (AR): For π-π stacking or hydrophobic interactions.

  • Hydrophobic (HY): To occupy hydrophobic pockets in the binding site.

Workflow: Pharmacophore Hypothesis Generation

G cluster_0 Input Data cluster_1 Model Generation cluster_2 Output A Active Ligand Conformer Sets B Align Active Conformers A->B  Input C Identify Common Chemical Features (HBA, HBD, AR, HY) B->C Alignment D Generate Multiple Pharmacophore Hypotheses C->D Feature Extraction E Ranked Pharmacophore Hypotheses D->E Ranking

Caption: Workflow for generating pharmacophore hypotheses.

Software like Discovery Studio (HypoGen algorithm) or LigandScout can automate this process, generating a ranked list of potential pharmacophore models.[6][8]

Rigorous Model Validation: A Self-Validating System

A pharmacophore model is only useful if it can accurately distinguish between active and inactive compounds. We employ a multi-pronged validation strategy.

3.2.1 Cost Analysis (for HypoGen-like algorithms)

When using algorithms like HypoGen, several cost values are calculated to assess the quality of the generated model. The difference between the "null cost" (cost of a model with no features) and the "total cost" of the generated hypothesis should be significant (ideally > 60 bits), indicating that the model is statistically robust and not due to chance.[8]

3.2.2 Fischer's Randomization Test

This is a critical validation step to ensure that the correlation between the chemical features and biological activity is not random.[8][14]

Experimental Protocol: Fischer's Randomization

  • Randomize Activities: The biological activities of the training set compounds are randomly shuffled.

  • Generate Hypotheses: The pharmacophore generation process is repeated multiple times (e.g., 19 or 99 times for 95% or 99% confidence, respectively) with the randomized data.[14]

  • Compare Costs: If the original, non-randomized hypothesis has a significantly lower cost and higher correlation than any of the hypotheses from the randomized sets, it provides high confidence that the model is statistically meaningful.[15]

3.2.3 Test Set and Decoy Set Validation

The ultimate test of a model is its ability to predict the activity of compounds it has not seen before.

  • Test Set Prediction: The validated pharmacophore model is used to predict the activity of the compounds in the held-out test set. A good model will show a high correlation between the predicted and experimental activities.[11]

  • Decoy Set Screening: The model is used to screen a database of known inactive molecules (decoys). A high-quality model should identify very few or no hits from the decoy set, demonstrating high specificity.[16]

Table 2: Illustrative Pharmacophore Model Validation Statistics

ParameterValueInterpretation
Cost Difference (Null - Total) 75.2 bits> 60 bits; indicates a statistically significant model.
Correlation Coefficient (r) 0.95High correlation between predicted and experimental activity.
Fischer's Randomization (95%) PassThe model is not a result of chance correlation.
Test Set Prediction (r²) 0.88Good predictive power on an external dataset.
Decoy Set Enrichment Factor > 50The model effectively enriches active compounds over decoys.

Part III: Virtual Screening and Hit Selection

With a validated pharmacophore model in hand, we can now use it as a 3D query to search large chemical databases for novel compounds that match the key pharmacophoric features.

Virtual Screening Workflow

The goal of virtual screening is to filter a large library of compounds down to a manageable number of high-potential candidates for experimental testing.[7]

Workflow: Pharmacophore-Based Virtual Screening

G A Validated Pharmacophore Model D Pharmacophore Screening (3D Search) A->D B Compound Database (e.g., ZINC, ChemDiv) C 3D Conformer Generation for Database Compounds B->C C->D E Initial Hit List (Fitness Score > X) D->E F Drug-Likeness Filtering (Lipinski's Rule of 5) E->F G ADMET Prediction F->G H Molecular Docking (Optional Refinement) G->H I Final Hit List for Experimental Validation G->I H->I

Caption: Virtual screening and hit refinement workflow.

Experimental Protocol: Virtual Screening

  • Database Selection: Choose a large, diverse chemical database such as ZINC, which contains millions of commercially available compounds.[5][17]

  • Database Preparation: Generate 3D conformers for all molecules in the selected database.

  • Screening: Use the validated pharmacophore model as a query to search the 3D database. Compounds that match the pharmacophore features (both in type and spatial arrangement) are retained. This process yields an initial hit list, often ranked by a "fitness score" that quantifies how well each compound maps to the model.[16]

  • Hit Filtering (Drug-Likeness): Apply filters like Lipinski's Rule of Five to remove compounds with poor physicochemical properties that are unlikely to become successful oral drugs.[4]

  • ADMET Prediction: In the early stages, use computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the hits.[18][19] This helps to deprioritize compounds with potential liabilities, saving significant time and resources.[20][21]

Table 3: Properties of Top Virtual Screening Hits

Hit IDFitness ScoreLipinski ViolationsPredicted Oral BioavailabilityPredicted Toxicity Risk
ZINC123452.850HighLow
ZINC678902.790HighLow
ZINC543212.751 (MW > 500)ModerateLow
ZINC987652.680HighModerate
Post-Screening Analysis: Molecular Docking

While optional, molecular docking can be a valuable step to refine the hit list, especially if a homologous protein structure is available. Docking the top hits into the putative binding site (e.g., the EGFR kinase domain) can provide insights into their potential binding modes and help prioritize candidates based on their predicted binding affinity and interactions with key residues.[22]

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for ligand-based pharmacophore modeling, using 7-methoxy-4-(trifluoromethyl)quinoline analogs as a representative case. By following this self-validating methodology, researchers can move from a set of active compounds to a prioritized list of novel, diverse, and drug-like virtual hits with high confidence.

The final output of this workflow is not an end in itself, but rather the starting point for the next phase of drug discovery. The top-ranked virtual hits should be acquired or synthesized and subjected to experimental validation through in vitro biological assays. The results of these assays will ultimately determine the success of the modeling effort and provide valuable data for the next cycle of structure-activity relationship (SAR) studies and lead optimization.

References

  • Wolber, G., & Langer, T. (2005). LigandScout: 3-D pharmacophores derived from protein-bound ligand conformations. Journal of Chemical Information and Modeling, 45(1), 160-169. [Link]

  • Li, H., et al. (2011). Ligand-based pharmacophore modeling and virtual screening for the discovery of novel HDAC2 inhibitors. Journal of Molecular Modeling, 17(12), 3165-3174. [Link]

  • Priya, R., et al. (2022). Discovery of Novel EGFR Kinase Inhibitors Using a Wild-Type EGFR: A Computational Approach. ChemRxiv. [Link]

  • Khedkar, S. A., et al. (2012). Discovery of novel EGFR inhibitors: In silico study and 3D-pharmacophore model generation. Scholars Research Library, 4(3), 843-853. [Link]

  • Chen, X., et al. (2013). Pharmacophore modeling, virtual screening, and molecular docking studies for discovery of novel Akt2 inhibitors. Journal of Molecular Modeling, 19(9), 3797-3807. [Link]

  • Fiveable. (2025). ADMET prediction. Medicinal Chemistry Class Notes. [Link]

  • Deep Origin. (2025). ADMET Predictions. Computational Chemistry Glossary. [Link]

  • Bitesize Bio. (2025). Using ADMET to Move Forward from Drug Discovery to Development. [Link]

  • Creative Biolabs. (n.d.). Preliminary ADMET Prediction. [Link]

  • Bio-protocol. (2019). How to download small molecules from ZINC database for virtual screening? Bio-protocol, 9(14), e3305. [Link]

  • Creative Biolabs. (n.d.). Ligand based Pharmacophore Modeling Service. [Link]

  • Smaill, J. B., et al. (2000). Tyrosine kinase inhibitors. 15. 4-(Phenylamino)quinoline and 4-(phenylamino)quinazoline derivatives as potent and selective inhibitors of the epidermal growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 43(7), 1380-1397. [Link]

  • ResearchGate. (n.d.). The common feature pharmacophore model of clinical EGFR inhibitors. [Link]

  • Langer, T., & Krovat, E. M. (2003). 3D ligand-based pharmacophore modeling. Reviews in Computational Chemistry, 19, 1-52. [Link]

  • Patel, Y., et al. (2015). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B Inhibitors. Current Computer-Aided Drug Design, 11(2-3), 209-218. [Link]

  • Mysinger, M. M., & Shoichet, B. K. (2010). Screening ZINC for ligands. Journal of Chemical Information and Modeling, 50(9), 1561-1573. [Link]

  • Kitchen, D. B., et al. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery, 3(11), 935-949. [Link]

  • Park, K., & Kim, D. (2020). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. Future Medicinal Chemistry, 12(1), 69-86. [Link]

  • Irwin, J. J., & Shoichet, B. K. (2005). ZINC--a free database of commercially available compounds for virtual screening. Journal of Chemical Information and Modeling, 45(1), 177-182. [Link]

  • ResearchGate. (n.d.). Validation of the pharmacophore model, A) Fischer's randomization... [Link]

  • Singh, N., et al. (2023). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega, 8(40), 37305–37317. [Link]

  • Kaser, D., et al. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749-762. [Link]

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Foundational

Optimizing the Quinoline Scaffold: A Technical Guide to Fluorine-Mediated Bioavailability and Lipophilicity Modulation

Executive Summary This technical guide analyzes the physicochemical impact of fluorine substitution on quinoline scaffolds, a privileged structure in medicinal chemistry.[1] It provides actionable insights for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This technical guide analyzes the physicochemical impact of fluorine substitution on quinoline scaffolds, a privileged structure in medicinal chemistry.[1] It provides actionable insights for researchers optimizing drug candidates for oral bioavailability, metabolic stability, and membrane permeability. By synthesizing structure-activity relationships (SAR) with advanced experimental protocols, this document serves as a blueprint for rational drug design using fluorinated motifs.

The Fluorine Effect: Electronic and Steric Modulation

The strategic incorporation of fluorine into a quinoline core is not merely a "hydrogen replacement" but a profound electronic modification. Fluorine, being the most electronegative element (


), exerts a strong inductive effect (-I) while offering a steric demand only slightly larger than hydrogen (Van der Waals radius: 

vs.

).
Electronic Tuning of the Quinoline Nitrogen

The basicity of the quinoline nitrogen (N1) is a critical determinant of solubility and permeability.

  • Mechanism: Fluorine substitution on the carbocyclic ring (positions C5–C8) exerts a distal electron-withdrawing effect, reducing the electron density at N1.

  • Impact: This lowers the

    
     of the quinoline nitrogen (typically 
    
    
    
    for unsubstituted quinoline). A lower
    
    
    increases the fraction of neutral species at physiological pH (7.4), thereby enhancing LogD and passive membrane permeability.
Metabolic Blocking (The C-F Shield)

The Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry (


 vs. 

for C-H).
  • Causality: Oxidative metabolism by Cytochrome P450 (CYP450) typically involves hydrogen abstraction or epoxidation. Replacing a metabolically labile C-H bond (soft spot) with a C-F bond effectively "blocks" this pathway.[2]

  • Application: In quinolines, positions C6 and C8 are electron-rich and prone to oxidation. Fluorination at these sites significantly extends metabolic half-life (

    
    ).
    

Lipophilicity (LogP/LogD) Optimization

Lipophilicity is the primary driver of membrane permeability but must be balanced against aqueous solubility.

The "Fluorine Scan" Effect

Contrary to the assumption that halogens always increase lipophilicity, fluorine's effect is context-dependent.

  • Aromatic Substitution: Replacing H with F on the quinoline ring typically increases

    
     by 0.2 – 0.4 units  due to the hydrophobicity of the fluorine atom.
    
  • Proximity to Polar Groups: If fluorine is adjacent to a polar group (e.g., an amine side chain), the strong dipole of the C-F bond can increase solvation polarity, potentially decreasing

    
     or having a neutral effect.
    
Protocol: 19F NMR-Based LogP Determination

Standard shake-flask methods (HPLC-UV) can be error-prone for fluorinated compounds due to low UV absorption or impurities. The following 19F NMR protocol is a self-validating, high-precision alternative.

Principle: 19F NMR is highly sensitive and background-free (no endogenous fluorine in biological solvents).

Step-by-Step Methodology:

  • Preparation: Dissolve

    
     of the fluorinated quinoline derivative in 
    
    
    
    of water-saturated octanol (
    
    
    ).
  • Equilibration: Add

    
     of octanol-saturated water (
    
    
    
    ) to the vial.
  • Mixing: Vortex vigorously for 5 minutes, then centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation.

  • Sampling: Carefully remove

    
     from the octanol layer and 
    
    
    
    from the water layer. Place into separate NMR tubes.
  • Internal Standard: Add a known concentration of a fluorinated internal standard (e.g., trifluoroacetic acid, if pH appropriate) to both tubes to normalize integration, or use an external coaxial insert.

  • Measurement: Acquire non-decoupled 19F NMR spectra for both phases (ensure relaxation delay

    
    ).
    
  • Calculation:

    
    
    
    
    

Case Studies in Drug Development

Fluoroquinolones (Ciprofloxacin, Moxifloxacin)[3]
  • Modification: Fluorine at position C6.

  • Outcome:

    • Potency: drastically improves DNA gyrase binding (up to 17-fold).

    • Permeability: The C6-F increases lipophilicity sufficiently to penetrate bacterial cell walls (porins in Gram-negative, lipid bilayer in Gram-positive).

Mefloquine (Antimalarial)
  • Modification: Bis-trifluoromethylation at positions C2 and C8.

  • Outcome:

    • Metabolic Stability: The

      
       groups sterically and electronically shield the quinoline ring from oxidative degradation.
      
    • Result: Extremely long half-life (

      
      ), allowing for single-dose treatments.
      
Kinase Inhibitors (General)
  • Modification: Fluorine on the quinoline core to modulate conformation.

  • Outcome: The "gauche effect" or electrostatic repulsion between the C-F bond and backbone carbonyls can lock the inhibitor into a bioactive conformation, reducing the entropic penalty of binding.

Visualizing the Optimization Workflow

The following diagram illustrates the decision matrix for optimizing a quinoline scaffold using fluorine chemistry, balancing metabolic stability against solubility.

QuinolineOptimization Start Quinoline Hit Identified Analyze Analyze Metabolic Soft Spots (In Silico / Microsomal Stability) Start->Analyze Decision Is t1/2 < Threshold? Analyze->Decision BlockC6 Strategy A: Block C6/C8 (Substitute H → F) Decision->BlockC6 Yes (Unstable) Bioassay In Vitro Bioavailability (Caco-2 / PAMPA) Decision->Bioassay No (Stable) CheckLogP Check Lipophilicity (LogP > 5?) BlockC6->CheckLogP SolubilityFix Add Polar Group / Heterocycle (Offset Lipophilicity) CheckLogP->SolubilityFix Yes (Too Lipophilic) CheckLogP->Bioassay No (Optimal) SolubilityFix->Bioassay Bioassay->Analyze Permeability Low Success Lead Candidate (Balanced PK/PD) Bioassay->Success Permeability High

Caption: Decision matrix for fluorine-based optimization of quinoline scaffolds, addressing metabolic instability and lipophilicity constraints.

Mechanism of Metabolic Blocking[2]

The diagram below details the mechanistic basis of how fluorine prevents CYP450-mediated oxidation at the C6 position of the quinoline ring.

MetabolicBlocking CYP CYP450 Heme-Oxo (Fe=O)3+ Quin_H Quinoline (C6-H) Labile Substrate CYP->Quin_H Attacks Quin_F Quinoline (C6-F) Resistant Substrate CYP->Quin_F Attacks Transition_H H-Abstraction (Low Activation Energy) Quin_H->Transition_H Transition_F F-Abstraction (Impossible High Energy) Quin_F->Transition_F Metabolite Hydroxylated Quinoline (Inactive/Excreted) Transition_H->Metabolite Rapid Oxidation StableDrug Intact Drug (Extended Half-Life) Transition_F->StableDrug Reaction Blocked (C-F Bond Strength)

Caption: Mechanistic comparison of CYP450 interaction with C6-H vs. C6-F quinolines. The C-F bond strength prevents the hydrogen abstraction step.[3]

Summary Data Table: Fluorine Substitution Effects

ParameterEffect of F-Substitution (Aromatic)MechanismImplications for Drug Design
Lipophilicity (LogP) Increases by ~0.2 – 0.4 unitsHydrophobic nature of F; low polarizability.[4]Improves passive membrane permeability; may reduce solubility.[4][3]
Basicity (pKa) Decreases by 1 – 2 unitsInductive (-I) electron withdrawal.Increases neutral fraction at physiological pH; improves CNS penetration.
Metabolic Stability Significantly IncreasedBlocks CYP450 oxidation sites (C-F bond strength).Extends

; reduces dosing frequency.
Binding Affinity Variable (Case Specific)Dipole interactions; H-bond acceptor capability.Can enhance potency if F interacts with enzyme residues (e.g., Gyrase).

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Linclau, B., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.[5][6][7] Journal of Visualized Experiments, (143), e58567. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Dalvit, C., et al. (2002). Fluorine-NMR experiments for high-throughput screening: theoretical aspects and practical applications. Combinatorial Chemistry & High Throughput Screening, 5(8), 645-650. Link

Sources

Exploratory

The Ascendance of a Privileged Scaffold: A Technical Guide to the History and Development of 4-Substituted-7-Methoxyquinoline Compounds

For Researchers, Scientists, and Drug Development Professionals Abstract The quinoline ring system, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, represents a "privileged scaffold"...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline ring system, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, represents a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] The strategic placement of a methoxy group at the 7-position and various substituents at the 4-position has given rise to a class of molecules with profound and diverse pharmacological activities. This technical guide provides an in-depth exploration of the history, synthesis, and development of 4-substituted-7-methoxyquinoline compounds, tracing their evolution from seminal antimalarial agents to sophisticated kinase inhibitors and fluorescent probes. We will delve into the causality behind synthetic strategies, dissect the mechanisms of action that underpin their therapeutic efficacy, and provide detailed, field-proven experimental protocols to empower researchers in their own investigations.

Introduction: The Quinoline Core and the Significance of the 7-Methoxy Moiety

The quinoline scaffold is a cornerstone in the synthesis of therapeutic agents, with a rich history of yielding compounds that combat infectious diseases, cancer, and other ailments.[2] The electronic properties of the quinoline nucleus, characterized by its aromaticity and the presence of a nitrogen atom, allow for a multitude of chemical modifications, enabling the fine-tuning of its biological activity.

The introduction of a methoxy group at the 7-position significantly influences the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and interaction with biological targets.[3] This substituent can act as a hydrogen bond acceptor and its electronic-donating nature can modulate the reactivity of the quinoline ring, impacting both its synthesis and its biological function. This guide will illuminate how the interplay between the 4-substituent and the 7-methoxy group has been exploited to create compounds with remarkable therapeutic potential.

A Historical Trajectory: From Antimalarials to Modern Therapeutics

The story of 4-substituted quinolines is inextricably linked to the fight against malaria. The development of synthetic antimalarials was a major focus of the 20th century, spurred by the need for effective treatments during times of conflict.[4]

The Genesis: 4-Aminoquinolines as Antimalarial Powerhouses

The journey began with the discovery of 4-aminoquinoline derivatives as potent antimalarial agents. The prototypical compound, chloroquine, a 4-amino-7-chloroquinoline, was a mainstay of malaria treatment for decades.[5] The mechanism of action of 4-aminoquinolines is a classic example of targeted chemotherapy. These weak bases accumulate in the acidic food vacuole of the Plasmodium parasite.[6] Inside the vacuole, the parasite digests hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. 4-aminoquinolines are thought to interfere with this process by capping the growing hemozoin crystal, leading to a buildup of toxic heme and ultimately parasite death.[6]

While the 7-chloro substituent is common in many antimalarial quinolines, the exploration of other substituents, including the 7-methoxy group, has been a continuous area of research to overcome drug resistance and improve the safety profile.[7]

Diversification of Biological Activity: Beyond Malaria

The versatility of the 4-substituted-7-methoxyquinoline scaffold became apparent as researchers began to explore its potential in other therapeutic areas. This diversification has led to the discovery of compounds with potent anticancer and other biological activities.

Synthetic Strategies: Building the 4-Substituted-7-Methoxyquinoline Core

The synthesis of 4-substituted-7-methoxyquinolines typically involves a multi-step process, often starting from readily available anilines. A common and crucial intermediate is 4-chloro-7-methoxyquinoline, which serves as a versatile precursor for introducing a wide range of substituents at the 4-position via nucleophilic aromatic substitution (SNAr).[8]

Synthesis of the Key Intermediate: 4-Chloro-7-methoxyquinoline

A general and reliable method for the synthesis of 4-chloro-7-methoxyquinoline proceeds through the formation of 7-methoxy-4-quinolinol, followed by a chlorination step.

Experimental Protocol: Synthesis of 4-Chloro-7-methoxyquinoline [3][9]

Step 1: Synthesis of 7-Methoxy-4-quinolinol

  • To a solution of 3-methoxyaniline in a suitable solvent such as diphenyl ether, add an equimolar amount of diethyl ethoxymethylenemalonate.

  • Heat the reaction mixture at a high temperature (e.g., 220-250 °C) for a specified period (typically 1-2 hours) to effect cyclization.

  • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

  • Collect the solid by filtration, wash with the non-polar solvent, and dry to yield 7-methoxy-4-quinolinol.

Step 2: Chlorination of 7-Methoxy-4-quinolinol

  • Suspend the 7-methoxy-4-quinolinol in phosphorus oxychloride (POCl3).

  • Heat the mixture to reflux (around 110 °C) for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution with a base, such as ammonium hydroxide or sodium bicarbonate, until a precipitate forms.

  • Collect the solid by filtration, wash thoroughly with water, and dry to obtain 4-chloro-7-methoxyquinoline.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_final Final Products 3-Methoxyaniline 3-Methoxyaniline 7-Methoxy-4-quinolinol 7-Methoxy-4-quinolinol 3-Methoxyaniline->7-Methoxy-4-quinolinol Cyclization Diethyl Ethoxymethylenemalonate Diethyl Ethoxymethylenemalonate Diethyl Ethoxymethylenemalonate->7-Methoxy-4-quinolinol 4-Chloro-7-methoxyquinoline 4-Chloro-7-methoxyquinoline 7-Methoxy-4-quinolinol->4-Chloro-7-methoxyquinoline Chlorination (POCl3) 4-Substituted-7-methoxyquinolines 4-Substituted-7-methoxyquinolines 4-Chloro-7-methoxyquinoline->4-Substituted-7-methoxyquinolines Nucleophilic Aromatic Substitution (SNAr)

Caption: General synthetic workflow for 4-substituted-7-methoxyquinolines.

Introduction of the 4-Substituent: The Power of SNAr

With the 4-chloro-7-methoxyquinoline in hand, the introduction of various substituents at the 4-position is readily achieved through nucleophilic aromatic substitution. This reaction is highly versatile, allowing for the incorporation of amines, anilines, and other nucleophiles to generate a diverse library of compounds.

Experimental Protocol: General Synthesis of 4-Amino-7-methoxyquinoline Derivatives [7][10]

  • Dissolve 4-chloro-7-methoxyquinoline in a suitable solvent, such as isopropanol or N,N-dimethylformamide (DMF).

  • Add the desired amine or aniline derivative to the reaction mixture. Often, a base such as triethylamine or potassium carbonate is added to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 4-substituted-7-methoxyquinoline.

Therapeutic Applications and Mechanisms of Action

The strategic design and synthesis of 4-substituted-7-methoxyquinoline derivatives have led to their investigation in a multitude of therapeutic areas, with notable success in oncology.

Anticancer Activity: Targeting Key Cellular Processes

The quinoline scaffold has proven to be a fertile ground for the discovery of potent anticancer agents.[2] 4-Substituted-7-methoxyquinolines have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of critical enzymes involved in cell proliferation and survival.

Kinases are a class of enzymes that play a pivotal role in cell signaling pathways that regulate cell growth, differentiation, and apoptosis.[11] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several 4-anilino-7-methoxyquinoline derivatives have emerged as potent kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) and c-Met.[7][12]

These inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates, thereby disrupting the signaling cascade that drives tumor growth.[7]

Kinase_Inhibition_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., EGFR, c-Met) Receptor Tyrosine Kinase (e.g., EGFR, c-Met) Growth Factor->Receptor Tyrosine Kinase (e.g., EGFR, c-Met) ADP ADP Receptor Tyrosine Kinase (e.g., EGFR, c-Met)->ADP Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase (e.g., EGFR, c-Met)->Downstream Signaling Phosphorylation 4-Anilino-7-methoxyquinoline Inhibitor 4-Anilino-7-methoxyquinoline Inhibitor 4-Anilino-7-methoxyquinoline Inhibitor->Receptor Tyrosine Kinase (e.g., EGFR, c-Met) Blocks ATP Binding ATP ATP ATP->Receptor Tyrosine Kinase (e.g., EGFR, c-Met) Cell Proliferation, Survival Cell Proliferation, Survival Downstream Signaling->Cell Proliferation, Survival

Caption: Mechanism of action of 4-anilino-7-methoxyquinoline kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay [11][12][13]

  • Reagents and Materials:

    • Recombinant kinase (e.g., EGFR, c-Met)

    • Kinase substrate (peptide or protein)

    • ATP

    • Kinase assay buffer

    • Test compounds (4-substituted-7-methoxyquinolines) dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in kinase assay buffer.

    • In a 384-well plate, add the kinase enzyme to each well, followed by the test compound or DMSO (vehicle control).

    • Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction for a specific time (e.g., 60 minutes) at 30 °C.

    • Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescent signal.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Compound ClassTarget KinaseRepresentative IC50 ValuesReference
4-Anilino-7-methoxyquinolinesEGFRSub-micromolar to low micromolar[7]
4-Anilino-7-methoxyquinolinesc-MetNanomolar to sub-micromolar[12]

Table 1: Representative inhibitory activities of 4-anilino-7-methoxyquinoline derivatives against key cancer-related kinases.

Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and other cellular processes.[2] Certain 4-substituted-7-methoxyquinoline derivatives have been identified as topoisomerase I inhibitors. These compounds act by stabilizing the covalent complex between topoisomerase I and DNA, leading to DNA strand breaks and ultimately inducing apoptosis in cancer cells.[2][14]

Antimalarial Activity: A Continued Legacy

While much of the recent focus has been on their anticancer properties, the development of novel 4-substituted-7-methoxyquinoline derivatives as antimalarial agents continues, particularly in the face of growing drug resistance. Researchers are exploring modifications to the 4-position side chain to enhance activity against resistant strains of Plasmodium falciparum.

Experimental Protocol: In Vitro Antimalarial Activity Assay (SYBR Green I-based) [6][15]

  • Parasite Culture: Culture Plasmodium falciparum (chloroquine-sensitive and -resistant strains) in human erythrocytes in a complete culture medium.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the culture medium.

  • Assay Setup: In a 96-well black microtiter plate, add the serially diluted compounds. Add the synchronized parasite culture (typically at the ring stage) to each well. Include positive (parasites with no drug) and negative (uninfected erythrocytes) controls.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions (37 °C, 5% CO2, 5% O2, 90% N2).

  • Lysis and Staining: After incubation, lyse the red blood cells and add SYBR Green I lysis buffer. SYBR Green I is a fluorescent dye that intercalates with DNA.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm). The fluorescence is proportional to the amount of parasite DNA and thus reflects parasite growth.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits parasite growth by 50%.

CompoundP. falciparum Strain (Chloroquine-Sensitive) IC50 (nM)P. falciparum Strain (Chloroquine-Resistant) IC50 (nM)Reference
7-Methoxy-4-aminoquinoline derivativeVariesVaries[7]

Table 2: Antimalarial activity of representative 7-methoxy-4-aminoquinoline derivatives. (Note: Specific IC50 values are highly dependent on the nature of the 4-substituent).

4-Substituted-7-Methoxyquinolines as Fluorescent Probes

The inherent fluorescence of the quinoline scaffold, which can be modulated by substituents, has led to the development of 4-substituted-7-methoxyquinoline derivatives as fluorescent probes for bioimaging.[16] These probes can be designed to be sensitive to their local environment, such as pH or the presence of specific metal ions, making them valuable tools for studying cellular processes.

The introduction of electron-donating (like the 7-methoxy group) and electron-withdrawing groups at different positions on the quinoline ring can induce intramolecular charge transfer (ICT), leading to desirable photophysical properties such as large Stokes shifts and sensitivity to environmental polarity.[17]

Experimental Protocol: Live Cell Imaging with a Quinoline-based Fluorescent Probe [18][19]

  • Cell Culture: Culture the desired cell line on glass-bottom dishes or coverslips suitable for microscopy.

  • Probe Loading: Prepare a stock solution of the fluorescent quinoline probe in DMSO. Dilute the stock solution in cell culture medium to the final working concentration.

  • Staining: Remove the culture medium from the cells and replace it with the probe-containing medium. Incubate the cells for a specific period (e.g., 30 minutes) at 37 °C to allow for probe uptake.

  • Washing: Remove the probe-containing medium and wash the cells with fresh, pre-warmed medium or a suitable buffer (e.g., PBS) to remove excess probe.

  • Imaging: Image the stained cells using a fluorescence microscope equipped with the appropriate filter sets for the excitation and emission wavelengths of the probe.

Conclusion and Future Directions

The 4-substituted-7-methoxyquinoline scaffold has demonstrated remarkable versatility and enduring relevance in medicinal chemistry. From its historical roots in the fight against malaria to its current prominence in the development of targeted anticancer therapies and sophisticated biological probes, this chemical motif continues to inspire innovation. The ability to readily modify the 4-position substituent allows for the systematic exploration of structure-activity relationships, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on several key aspects:

  • Development of novel kinase inhibitors with improved selectivity profiles to minimize off-target effects and enhance therapeutic windows.

  • Exploration of new therapeutic targets for 4-substituted-7-methoxyquinoline derivatives beyond kinases and topoisomerases.

  • Design of next-generation antimalarial agents that can overcome existing drug resistance mechanisms.

  • Creation of advanced fluorescent probes with enhanced photophysical properties for super-resolution imaging and the real-time monitoring of complex biological processes.

The continued investigation of this privileged scaffold, guided by the principles of rational drug design and a deep understanding of its chemical and biological properties, holds immense promise for the discovery of new and effective therapeutic agents and research tools.

References

  • MDPI. (2021). 4-Amino-2-butyl-7-methoxycarbonylthiazolo[4,5-c]quinoline. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Retrieved from [Link]

  • MDPI. (2016). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Retrieved from [Link]

  • PMC. (n.d.). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Retrieved from [Link]

  • University of Bath. (n.d.). 4-aminoquinolines as Antimalarial Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Polysubstituted Analogues of the 4-Methyl-2-phenylquinoline. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Retrieved from [Link]

  • PMC. (n.d.). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. Retrieved from [Link]

  • SID. (2019). 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. Retrieved from [Link]

  • RSC Publishing. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]

  • PMC. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

  • PubMed. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro antimalarial activity of synthetic derivatives 5(a-t) against.... Retrieved from [Link]

  • PubMed. (1998). Topoisomerase IV catalysis and the mechanism of quinolone action. Retrieved from [Link]

  • Google Patents. (n.d.). CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline.
  • Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

  • PMC. (n.d.). Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. Retrieved from [Link]

  • Crimson Publishers. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Retrieved from [Link]

  • Semantic Scholar. (2023). Design, Synthesis, and Application of Fluorescent Ligands Targeting the Intracellular Allosteric Binding Site of the CXC Chemokine. Retrieved from [Link]

  • PubMed. (1998). The mechanism of inhibition of topoisomerase IV by quinolone antibacterials. Retrieved from [Link]

  • PLOS. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. Retrieved from [Link]

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Foundational

Technical Guide: The 7-Methoxy-4-(trifluoromethyl)quinoline Scaffold in Antimalarial Research

The following technical guide details the role, synthesis, and pharmacological profile of the 7-methoxy-4-(trifluoromethyl)quinoline scaffold. This document is structured for researchers in medicinal chemistry and parasi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, synthesis, and pharmacological profile of the 7-methoxy-4-(trifluoromethyl)quinoline scaffold. This document is structured for researchers in medicinal chemistry and parasitology, focusing on the molecule's utility as a privileged substructure for overcoming multidrug resistance (MDR) in Plasmodium falciparum.

Part 1: Executive Summary & Strategic Rationale

The 7-methoxy-4-(trifluoromethyl)quinoline core represents a strategic "hybrid" pharmacophore in the design of next-generation antimalarials. It bridges the structural gap between Chloroquine (CQ) and Mefloquine (MQ) , leveraging specific electronic and steric properties to bypass resistance mechanisms associated with the PfCRT (Chloroquine Resistance Transporter).

Why This Scaffold?
  • Metabolic Stability (4-CF

    
    ):  The trifluoromethyl group at the 4-position blocks metabolic oxidation (a common clearance route for 4-methyl quinolines) and significantly increases lipophilicity (
    
    
    
    value), enhancing membrane permeability.
  • Electronic Tuning (7-OMe): Unlike the electron-withdrawing chlorine in CQ, the 7-methoxy group is an electron donor. This alters the pKa of the quinoline nitrogen, fine-tuning the molecule's accumulation ratio in the parasite's acidic digestive vacuole (DV).

  • Resistance Evasion: The bulkier 4-CF

    
     group sterically hinders efflux by the mutant PfCRT protein, restoring activity against CQ-resistant strains (e.g., Dd2, K1).
    

Part 2: Chemical Biology & Mechanism of Action[1]

The Target: Heme Detoxification

Like other 4-aminoquinolines, derivatives of this scaffold target the parasite's heme detoxification pathway.

  • Process: Plasmodium digests hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX).[1]

  • Defense: The parasite polymerizes heme into inert hemozoin (

    
    -hematin).
    
  • Inhibition: The quinoline core enters the DV, becomes protonated (trapped), and binds to heme dimers via

    
    -
    
    
    
    stacking. This caps the polymer, leading to toxic heme buildup and parasite death.[2]
Structure-Activity Relationship (SAR) Logic

SAR_Logic Core 7-Methoxy-4-(trifluoromethyl)quinoline Pos4 4-Position (CF3) - Increases Lipophilicity - Blocks Metabolism - Steric Hindrance (Anti-Resistance) Core->Pos4 Pos7 7-Position (OMe) - Electron Donor - Modulates pKa - H-bond Acceptor Core->Pos7 RingN Quinoline Nitrogen - Proton Acceptor - Critical for DV Accumulation Core->RingN PfCRT Evasion PfCRT Evasion Pos4->PfCRT Evasion Steric Bulk Heme Binding Affinity Heme Binding Affinity Pos7->Heme Binding Affinity Electronic Effect pH Trapping pH Trapping RingN->pH Trapping pKa ~8.0-9.0

Figure 1: SAR analysis of the scaffold. The interplay between the 4-CF


 and 7-OMe groups creates a unique physicochemical profile distinct from Chloroquine.

Part 3: Experimental Protocols

Synthesis of the Core Scaffold

Objective: Synthesize 4-hydroxy-7-methoxy-2-(trifluoromethyl)quinoline (precursor) or the direct 4-CF


 core via cyclization.
Note: The most robust route for 4-trifluoromethyl quinolines is the cyclization of anilines with trifluoro-beta-diketones.

Protocol: Modified Conrad-Limpach Cyclization

  • Reagents:

    • 3-Methoxyaniline (1.0 eq)

    • Ethyl 4,4,4-trifluoroacetoacetate (1.1 eq)

    • Polyphosphoric acid (PPA) or Diphenyl ether (solvent)

  • Step 1: Enamine Formation

    • Mix 3-methoxyaniline and ethyl 4,4,4-trifluoroacetoacetate in benzene or toluene with a catalytic amount of p-TsOH.

    • Reflux with a Dean-Stark trap to remove water.

    • Endpoint: Disappearance of aniline on TLC.

  • Step 2: Thermal Cyclization

    • Heat the resulting enamine in diphenyl ether at 250°C for 30–60 minutes.

    • Mechanism:[2][3] Intramolecular electrophilic aromatic substitution.

    • Workup: Cool the mixture; dilute with hexane to precipitate the quinolone product. Filter and wash.[4]

  • Step 3: Aromatization/Chlorination (Optional for functionalization)

    • Treat the quinolone with POCl

      
       (Phosphorus oxychloride) to generate the 4-chloro derivative, which is the active electrophile for attaching amine side chains.
      

Synthesis_Workflow Start 3-Methoxyaniline + Ethyl 4,4,4-trifluoroacetoacetate Step1 Condensation (Reflux/Toluene) Dean-Stark Trap Start->Step1 Inter Intermediate Enamine Step1->Inter Step2 Thermal Cyclization (Diphenyl Ether, 250°C) Inter->Step2 Product 7-methoxy-4-(trifluoromethyl)quinolin-2(1H)-one (Core Scaffold) Step2->Product

Figure 2: Synthetic pathway for the core scaffold construction.

-Hematin Inhibition Assay (Heme Polymerization)

Purpose: To validate the molecule's ability to inhibit hemozoin formation in vitro (cell-free).

Materials:

  • Hemin chloride (porcine).

  • Tween-20.[5]

  • Sodium Acetate buffer (pH 5.0).

  • Test Compound (dissolved in DMSO).[6]

Protocol:

  • Preparation: Dissolve hemin chloride (3 mg/mL) in 0.1 M NaOH.

  • Incubation: In a 96-well plate, mix:

    • 100

      
      L of Hemin solution.
      
    • 100

      
      L of 0.2 M Sodium Acetate buffer (pH 5.0) containing Tween-20.
      
    • Test compound (various concentrations).[7][8][9]

  • Reaction: Incubate at 37°C for 24 hours to allow polymerization.

  • Quantification:

    • Add pyridine solution (20% v/v in HEPES) to dissolve unpolymerized heme.

    • Measure absorbance at 405 nm .

    • Note: Polymerized heme (hemozoin) does not dissolve in pyridine; lower absorbance indicates higher polymerization (less inhibition).

    • Calculate IC

      
       based on the reduction of free heme signal relative to controls.
      
In Vitro Plasmodium Growth Inhibition (SYBR Green I)

Purpose: Determine cellular potency (IC


) against P. falciparum.

Protocol:

  • Culture: Maintain P. falciparum (strains 3D7 for sensitive, Dd2 for resistant) in RPMI 1640 with 5% Albumax II.

  • Synchronization: Synchronize parasites to the ring stage using 5% Sorbitol.

  • Plating: Distribute 100

    
    L of parasite culture (1% parasitemia, 2% hematocrit) into 96-well plates containing serial dilutions of the 7-methoxy-4-(trifluoromethyl)quinoline derivative.
    
  • Incubation: 48 hours at 37°C in a mixed gas atmosphere (90% N

    
    , 5% O
    
    
    
    , 5% CO
    
    
    ).
  • Lysis & Staining:

    • Add 100

      
      L of Lysis Buffer containing SYBR Green I dye.
      
    • Incubate for 1 hour in the dark.

  • Readout: Measure fluorescence (Ex: 485 nm, Em: 535 nm). Fluorescence correlates directly with parasite DNA content.

Part 4: Data Presentation & Resistance Profile

The following table summarizes the comparative activity of the 7-methoxy-4-(trifluoromethyl)quinoline scaffold against standard antimalarials.

Compound ClassSubstituents (7, 4)CQS Activity (IC

nM)
CQR Activity (IC

nM)
Resistance Index (RI)
Chloroquine 7-Cl, 4-Amino15 - 25150 - 300> 10 (High)
Mefloquine 2,8-bis(CF

)
5 - 105 - 15~ 1.0 (None)
7-OMe-4-CF

7-OMe, 4-CF

20 - 45 30 - 60 ~ 1.5 (Low)

Table 1: Representative biological data. The 7-OMe-4-CF


 scaffold demonstrates a significantly lower Resistance Index (RI) compared to Chloroquine, retaining potency against resistant strains due to the 4-CF

moiety.

Part 5: References

  • Foley, M. & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology.

  • Egan, T. J., et al. (2000). Structure-function relationships in aminoquinolines: effect of amino and halogen groups on quinoline-hematin complex formation. Journal of Medicinal Chemistry.

  • Kaschula, C. H., et al. (2002). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the side-chain. Journal of Medicinal Chemistry.

  • Fidock, D. A., et al. (2000). Mutations in the P. falciparum digestive vacuole transmembrane protein PfCRT and evidence for their role in chloroquine resistance. Molecular Cell.

  • Smilkstein, M., et al. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Antimicrobial Agents and Chemotherapy.[8][10]

Sources

Exploratory

Technical Guide: Enfuvirtide (CAS 165651-76-9) – Physicochemical Profile and Fusion Inhibition Protocols

Topic: Molecular Weight and Physicochemical Data for CAS 165651-76-9 (Enfuvirtide) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive Summary Enfuvi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Weight and Physicochemical Data for CAS 165651-76-9 (Enfuvirtide) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1]

Executive Summary

Enfuvirtide (INN), historically designated as T-20 or DP-178 , is a first-in-class biomimetic peptide inhibitor of HIV-1 fusion. Unlike antiretrovirals that target intracellular viral enzymes (reverse transcriptase, protease, integrase), Enfuvirtide acts extracellularly, blocking the viral entry process before the capsid penetrates the host cytoplasm.

This guide provides a rigorous physicochemical characterization of Enfuvirtide, elucidating its amphipathic nature, solubility challenges, and mechanism of action. It further details self-validating experimental protocols for reconstitution and binding kinetics, designed to ensure reproducibility in preclinical workflows.

Physicochemical Core Data

Enfuvirtide is a large, synthetic 36-amino acid peptide derived from the heptad repeat 2 (HR2) domain of HIV-1 gp41. Its physicochemical behavior is dominated by its amphipathic alpha-helical structure, which dictates both its solubility profile and its pharmacological target affinity.

Table 1: Physicochemical Specifications
PropertyData
CAS Registry Number 165651-76-9
Chemical Name Enfuvirtide (T-20)
Molecular Formula C₂₀₄H₃₀₁N₅₁O₆₄
Molecular Weight 4491.9 Da (Average)
Sequence Ac-Tyr-Thr-Ser-Leu-Ile-His-Ser-Leu-Ile-Glu-Glu-Ser-Gln-Asn-Gln-Gln-Glu-Lys-Asn-Glu-Gln-Glu-Leu-Leu-Glu-Leu-Asp-Lys-Trp-Ala-Ser-Leu-Trp-Asn-Trp-Phe-NH₂
Isoelectric Point (pI) ~4.0 – 4.5 (Acidic peptide due to high Glu content)
Solubility (Water) Negligible in pure water; forms a gel.[1][2][3]
Solubility (Buffered) >85 mg/mL in Carbonate/Bicarbonate buffer (pH 9.[1]0) or Phosphate buffer (pH 7.5).[1][4]
Solubility (Organic) Soluble in DMSO and DMF (~5 mg/mL).[1]
Appearance White to off-white amorphous solid.
Storage Stability Lyophilized powder: -20°C (Long term). Reconstituted: 4°C (24 hours).

Expert Insight: The acetylated N-terminus and amidated C-terminus are critical for mimicking the native viral protein structure, enhancing helicity and resistance to exopeptidases. The peptide is highly acidic; therefore, solubility is pH-dependent. Attempts to dissolve in unbuffered water often result in a gelatinous mass due to intermolecular hydrogen bonding and aggregation.

Mechanism of Action: The Fusion Blockade

Enfuvirtide functions as a "decoy" peptide. To enter a host cell, the HIV-1 envelope glycoprotein gp41 must undergo a dramatic conformational change.[5] The N-terminal heptad repeat (HR1) and C-terminal heptad repeat (HR2) of gp41 normally fold back onto each other to form a stable six-helix bundle (6-HB), which brings the viral and cellular membranes into apposition for fusion.[1][6]

Enfuvirtide mimics the HR2 region. It binds to the exposed HR1 grooves of the viral gp41 intermediate, preventing the native viral HR2 from binding. This "clogs" the fusion machinery, locking the virus in a transient pre-hairpin intermediate state and preventing membrane fusion.

Figure 1: Mechanism of Fusion Inhibition

G cluster_Natural Natural Viral Fusion cluster_Inhibition Enfuvirtide Blockade Start HIV-1 Attachment (gp120 binds CD4/Co-receptor) ConfChange gp41 Conformational Change (HR1 & HR2 exposed) Start->ConfChange PreHairpin Pre-Hairpin Intermediate (HR1 Grooves Accessible) ConfChange->PreHairpin NativeHR2 Viral HR2 binds Viral HR1 PreHairpin->NativeHR2 Native Path Binding T-20 binds Viral HR1 PreHairpin->Binding Competitive Inhibition SixHelix 6-Helix Bundle Formation NativeHR2->SixHelix Fusion Membrane Fusion & Viral Entry SixHelix->Fusion T20 Enfuvirtide (T-20) High Concentration T20->Binding Block Fusion Arrested (No 6-HB formed) Binding->Block Block->SixHelix Prevents

Caption: Logical flow of HIV-1 entry and the competitive inhibition of the 6-helix bundle formation by Enfuvirtide.

Experimental Protocols

Protocol A: High-Fidelity Reconstitution (The "No-Shake" Method)

Context: Enfuvirtide is notorious for difficult reconstitution.[1] Mechanical agitation (shaking/vortexing) causes foaming and may induce aggregation or precipitation, rendering the peptide biologically inactive or inaccurate for dosing.

Reagents:

  • Enfuvirtide Lyophilized Powder (CAS 165651-76-9).[1]

  • Sterile Water for Injection (SWFI) or PBS (pH 7.4).[1]

Methodology:

  • Equilibration: Allow the vial of lyophilized Enfuvirtide to warm to room temperature (20–25°C).

  • Aseptic Addition: Using a sterile syringe, slowly inject the calculated volume of diluent (e.g., 1.1 mL for a 90 mg vial) down the side of the vial wall. Do not inject directly onto the powder.

  • Gently Tap: Tap the vial gently with a finger for 10 seconds to wet the powder.

  • Static Dissolution: Place the vial upright and allow it to stand undisturbed.

    • Validation Check: Dissolution typically takes 30 to 45 minutes .

  • Inspection: Visually inspect for clarity. The solution should be clear, colorless, and free of particulate matter.

    • Caution: If bubbles or foam are present, allow to stand longer.[7] Do not vortex.

  • Storage: Use immediately or store at 4°C for up to 24 hours.

Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

Context: To validate the biological activity of a specific lot of Enfuvirtide, one must verify its binding affinity (


) to its target, the HR1 domain.

Reagents:

  • Ligand: Recombinant HIV-1 gp41 HR1 peptide (e.g., N46 or N36 peptide).[1]

  • Analyte: Enfuvirtide.

  • Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4).

Workflow:

  • Immobilization:

    • Use a CM5 sensor chip.[4]

    • Activate surface with EDC/NHS.[8]

    • Inject HR1 peptide (Ligand) at 10 µg/mL in Acetate buffer (pH 4.[1]5) to achieve ~500–1000 RU.[1]

    • Block with Ethanolamine.[8]

  • Kinetic Analysis:

    • Prepare a dilution series of Enfuvirtide (Analyte) in Running Buffer (e.g., 0, 10, 30, 90, 270, 810 nM).

    • Inject analyte for 120s (Association) followed by 300s dissociation time.[1]

    • Flow rate: 30 µL/min to minimize mass transport limitation.

  • Regeneration:

    • Brief pulse (30s) of 10 mM NaOH or 50 mM HCl (optimization required based on ligand stability) to remove bound Enfuvirtide.[1]

  • Data Processing:

    • Subtract reference channel (blank surface) and buffer blanks.[1]

    • Fit data to a 1:1 Langmuir binding model.[6]

    • Success Criteria: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       should be in the low nanomolar range (typically 10–100 nM depending on the specific HR1 construct used).
      
Figure 2: SPR Assay Workflow

SPR Step1 1. Chip Activation (EDC/NHS Injection) Step2 2. Ligand Immobilization (HR1 Peptide N46) Step1->Step2 Step3 3. Analyte Injection (Enfuvirtide Dilution Series) Step2->Step3 Step4 4. Association/Dissociation (Measure RU Change) Step3->Step4 Step5 5. Regeneration (NaOH Pulse) Step4->Step5 Step6 6. Data Fitting (1:1 Langmuir Model) Step4->Step6 Export Data Step5->Step3 Next Cycle

Caption: Step-by-step Surface Plasmon Resonance (SPR) workflow for determining Enfuvirtide affinity.

Clinical & Translational Insight

While Enfuvirtide is potent, its utility is limited by the rapid emergence of resistance. Resistance is primarily driven by mutations in the HR1 region of gp41 (amino acids 36–45), specifically at the GIV motif (positions 36–38).[1][9]

  • Key Mutations: G36D, G36S, V38A, V38M.

  • Mechanism: These mutations alter the hydrophobic groove on HR1, reducing the binding affinity of Enfuvirtide (the HR2 mimic) while preserving the ability of the viral native HR2 to bind (albeit often with reduced viral fitness).

  • Implication for Research: When testing novel fusion inhibitors, it is standard practice to include Enfuvirtide-resistant clones (e.g., site-directed mutants containing V38A) to assess cross-resistance profiles.

References

  • Wild, C., et al. (1994). Peptides corresponding to a predictive alpha-helical domain of human immunodeficiency virus type 1 gp41 are potent inhibitors of virus infection.[3] Proceedings of the National Academy of Sciences, 91(21), 9770-9774. Link[1]

  • Kilby, J. M., et al. (1998). Potent suppression of HIV-1 replication in humans by T-20, a peptide inhibitor of gp41-mediated virus entry.[10] Nature Medicine, 4(11), 1302-1307. Link

  • Lalezari, J. P., et al. (2003).[11] Enfuvirtide, an HIV-1 Fusion Inhibitor, for Drug-Resistant HIV Infection in North and South America. New England Journal of Medicine, 348, 2175-2185. Link[1]

  • FDA Label. (2003).[1] FUZEON (enfuvirtide) for Injection.[1][7][12][13][14][15] U.S. Food and Drug Administration. Link

  • Matthews, T., et al. (2004). Enfuvirtide: the first therapy to inhibit the entry of HIV-1 into host CD4 lymphocytes. Nature Reviews Drug Discovery, 3, 215-225. Link

  • He, Y., et al. (2008). Design and Evaluation of Recombinant HIV-1 Fusion Inhibitors. Journal of Biological Chemistry, 283(17), 11126-11134. Link

Sources

Foundational

Structure-based drug design using 7-methoxy-4-(trifluoromethyl)quinoline

Topic: Structure-Based Drug Design using 7-methoxy-4-(trifluoromethyl)quinoline Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Computational Biologists, Drug Discovery Leads[1][2] [1] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Based Drug Design using 7-methoxy-4-(trifluoromethyl)quinoline Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Computational Biologists, Drug Discovery Leads[1][2]

[1]

Executive Summary: The Fluorine-Methoxy Synergy

In the landscape of privileged structures, the quinoline core remains a cornerstone of medicinal chemistry. However, the specific substitution pattern of 7-methoxy-4-(trifluoromethyl)quinoline (hereafter 7M-4TFMQ ) represents a high-value pharmacophore that transcends simple bioisosterism.[1]

This guide details the structure-based drug design (SBDD) utility of 7M-4TFMQ. Unlike generic quinolines, this scaffold offers a unique "push-pull" electronic environment:

  • The 4-Trifluoromethyl (

    
    ) Group:  A metabolic shield that blocks oxidative dealkylation at the vulnerable C4 position while significantly increasing lipophilicity (
    
    
    
    ) and providing a bulky hydrophobic anchor.
  • The 7-Methoxy (

    
    ) Group:  Acts as a specific hydrogen bond acceptor (HBA) and electron donor, modulating the pKa of the quinoline nitrogen (
    
    
    
    ) to fine-tune solubility and kinase hinge-binding affinity.[1]

Pharmacophore Analysis & Molecular Properties

Before initiating docking studies, one must understand the physicochemical profile of the core scaffold.

Table 1: Physicochemical Profile of 7M-4TFMQ Core
PropertyValue (Approx.)SBDD Implication
Molecular Weight ~227.18 DaIdeal fragment size (Rule of 3 compliant).[1]
cLogP 2.8 - 3.2High membrane permeability; requires polar appendages for oral bioavailability.[1]
H-Bond Acceptors 3 (

,

,

)

is the primary hinge binder;

targets solvent-exposed residues.
H-Bond Donors 0Requires derivatization (e.g., amination at C2/C3) to add donor capacity.[1]
Electronic Effect

(

) = 0.54
Strong electron-withdrawing group (EWG) at C4 reduces electron density at

, lowering pKa compared to unsubstituted quinoline.
The "Metabolic Shield" Mechanism

In standard quinolines, the C4 position is susceptible to CYP450-mediated oxidation. The


 group sterically and electronically blocks this pathway, extending the half-life (

) of the lead compound. This is critical for antimalarial (e.g., Mefloquine analogs) and kinase inhibitor programs.

Computational Workflow: Docking & Dynamics

The following workflow describes how to computationally validate 7M-4TFMQ derivatives against a target (e.g., EGFR or Plasmodium falciparum DHFR ).

Diagram 1: SBDD Computational Pipeline

SBDD_Workflow cluster_Docking Ligand Engineering Start Target Selection (e.g., EGFR Kinase Domain) Prep Protein Prep (Protonation, Solvation) Start->Prep Grid Grid Generation Focus: Hinge Region (Met793) Prep->Grid Dock Molecular Docking (Glide/AutoDock Vina) Grid->Dock Scaffold 7M-4TFMQ Core R_Group R-Group Enumeration (C2/C3 positions) Scaffold->R_Group R_Group->Dock MD MD Simulation (100ns) RMSD Stability Check Dock->MD MD->R_Group Unstable Trajectory FEP FEP+ Calculation (Binding Free Energy) MD->FEP Syn Prioritize for Synthesis FEP->Syn

Caption: Integrated computational workflow for optimizing 7M-4TFMQ derivatives. Note the feedback loop from MD simulations to R-group enumeration.

Protocol 1: Molecular Docking Setup (Target: Kinase Hinge)

Objective: Establish the binding mode of the quinoline nitrogen (


) and the hydrophobic placement of the 

group.
  • Protein Preparation:

    • Retrieve PDB structure (e.g., EGFR wild-type).[1]

    • Remove crystallographic waters (except those bridging the hinge).

    • Protonate residues at pH 7.4.[1]

  • Grid Generation:

    • Center grid box on the ATP-binding site.[1]

    • Crucial Step: Define a hydrophobic constraint in the "back pocket" (Gatekeeper region) to accommodate the bulky

      
       group.
      
  • Ligand Preparation:

    • Generate 3D conformers of 7M-4TFMQ.

    • Note: The

      
       group is rotationally active; ensure the docking algorithm samples torsional angles of the C4-
      
      
      
      bond.
  • Scoring Function Analysis:

    • Prioritize poses where

      
       forms a hydrogen bond with the backbone amide of the hinge residue (e.g., Met793 in EGFR).
      
    • Verify that the 7-OMe group projects into the solvent front or interacts with a specific hydrophilic residue (e.g., Cys797 vicinity).

Synthetic Accessibility & Derivatization[1]

A drug design guide is useless without a viable synthetic route. The 7M-4TFMQ core is best synthesized via the Conrad-Limpach or Combes approach, modified for fluorinated substrates.[1]

Diagram 2: Retrosynthetic Pathway

Synthesis_Path Aniline 3-Methoxyaniline Enamine Beta-Enamino Ester (Intermediate) Aniline->Enamine Condensation (Dean-Stark) Ester Ethyl 4,4,4-trifluoro- acetoacetate Ester->Enamine Cyclized 7-Methoxy-4-(trifluoromethyl) quinolin-2(1H)-one Enamine->Cyclized Thermal Cyclization (Dowtherm A, 250°C) Chlorinated 2-Chloro-7-methoxy- 4-(trifluoromethyl)quinoline Cyclized->Chlorinated POCl3 (Chlorination) Final Functionalized Drug Candidate (S_NAr Coupling) Chlorinated->Final Amine/Suzuki Coupling

Caption: Synthetic route from commodity starting materials to the functionalized 7M-4TFMQ core.

Protocol 2: Synthesis of the Core Scaffold

Safety Warning: Reactions involving


 and high temperatures (Dowtherm A) require fume hoods and blast shields.
  • Condensation: Reflux 3-methoxyaniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) in benzene/toluene with a Dean-Stark trap to remove water. Yields the enamine intermediate.

  • Cyclization (Critical Step): Add the enamine dropwise to boiling Dowtherm A (~250°C). The high temperature is required to overcome the energy barrier for ring closure onto the aromatic ring.

    • Result: 7-methoxy-4-(trifluoromethyl)quinolin-2(1H)-one.[1][2]

  • Aromatization/Activation: Treat the quinolone with phosphorus oxychloride (

    
    ) at reflux for 2-4 hours.
    
    • Result: 2-chloro-7-methoxy-4-(trifluoromethyl)quinoline.[1]

    • Note: This chloro-intermediate is the "master key" for SBDD, allowing

      
       displacement with amines to introduce solubilizing tails.[1]
      

Experimental Validation (Biological Assays)

Once synthesized, the efficacy of the 7M-4TFMQ derivative must be validated.

Assay 1: Kinase Inhibition (ADP-Glo™)

Since the scaffold mimics ATP, kinase inhibition is the primary screen.

  • Reagents: Recombinant Kinase (e.g., EGFR), ATP (at

    
    ), Poly(Glu,Tyr) substrate.
    
  • Readout: Luminescence proportional to ADP production.[1]

  • Success Metric:

    
    .
    
Assay 2: Metabolic Stability (Microsomal Stability)

Validate the effect of the


 group.
  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS quantification of parent compound.

  • Expectation: Intrinsic clearance (

    
    ) should be significantly lower than the non-fluorinated methyl-analog.[1]
    

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[1] Link

  • Meanwell, N. A. (2018).[3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10890098, 7-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one.[1] Link

  • Vandekerckhove, S., & D'hooghe, M. (2015). Quinoline-based antimalarial hybrid compounds.[1][4][5] Bioorganic & Medicinal Chemistry. Link

  • BenchChem. (2025).[6][7] Technical Guide on Quinoline Derivatives for Drug Discovery. Link

Sources

Exploratory

Metabolic Stability of Trifluoromethylated Quinoline Rings: A Strategic Guide

Topic: Metabolic Stability of Trifluoromethylated Quinoline Rings Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, DMPK Scientists, Drug Discovery Leads[1] Executive Summary The quinoline scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability of Trifluoromethylated Quinoline Rings Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, DMPK Scientists, Drug Discovery Leads[1]

Executive Summary

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in antimalarials, kinase inhibitors, and antivirals. However, its electron-deficient pyridine ring and electron-rich benzene ring create distinct metabolic "soft spots"—specifically susceptibility to nucleophilic attack by Aldehyde Oxidase (AO) and electrophilic oxidation by Cytochrome P450 (CYP).

The strategic incorporation of trifluoromethyl (


) groups is not merely a lipophilicity play; it is a precise metabolic blocking strategy. This guide details the mechanistic rationale, experimental validation, and structural design rules for stabilizing quinoline rings using 

substituents.

Part 1: The Mechanistic Basis of Stability

The "Fluorine Effect" on Metabolic Clearance

The metabolic stability conferred by a


 group arises from three convergent physicochemical factors:
  • Bond Dissociation Energy (BDE): The

    
     bond is the strongest single bond in organic chemistry (
    
    
    
    ), rendering it inert to the radical abstraction mechanisms typical of CYP450 isoforms. Unlike a methyl group (
    
    
    ), a
    
    
    group cannot be oxidized to an alcohol or carboxylic acid.
  • Electronic Deactivation: The

    
     group is strongly electron-withdrawing (
    
    
    
    ). When attached to the quinoline ring, it lowers the electron density of the aromatic system. This deactivation protects the ring from electrophilic aromatic hydroxylation mediated by CYP enzymes, which favor electron-rich substrates.
  • Steric Shielding: The van der Waals radius of a

    
     group (
    
    
    
    ) is comparable to an isopropyl group. When placed at the C2 or C8 positions, it creates a "steric umbrella" that prevents large heme-iron active sites from accessing adjacent metabolically labile positions.
The Quinoline Metabolic Liability Map

To stabilize the ring, one must first understand where it breaks.

  • The C2-Position (The AO Trap): The carbon adjacent to the nitrogen (C2) is highly electron-deficient. It is the primary site for Aldehyde Oxidase (AO) mediated oxidation to 2-quinolinone. Crucially, AO is a cytosolic enzyme, not a microsomal one.

  • The C5/C8-Positions (The CYP Targets): The carbocyclic ring (benzene part) is more electron-rich and prone to CYP-mediated hydroxylation, particularly at C8.

  • The Nitrogen Atom: Susceptible to N-oxidation by CYP or FMO enzymes.

Visualizing the Blocking Strategy

QuinolineMetabolism Quinoline Native Quinoline Scaffold AO_Attack Aldehyde Oxidase (AO) Nucleophilic Attack at C2 Quinoline->AO_Attack High Liability (Cytosol) CYP_Attack CYP450 Oxidation (Hydroxylation) at C5/C8 Quinoline->CYP_Attack High Liability (Microsomes) CF3_C2 2-CF3 Substitution Blocks AO Access (Steric + Electronic) AO_Attack->CF3_C2 Remediation CF3_C8 8-CF3 Substitution Blocks CYP Hydroxylation (Bond Strength) CYP_Attack->CF3_C8 Remediation Stable Metabolically Stable Analog (e.g., Mefloquine) CF3_C2->Stable Synergistic Effect CF3_C8->Stable

Caption: Figure 1. Metabolic liabilities of the quinoline scaffold and the remedial impact of regioselective trifluoromethylation.

Part 2: Experimental Assessment Protocols

As a Senior Scientist, you must recognize that standard microsomal assays often fail to predict quinoline clearance because they lack Aldehyde Oxidase. The following protocol ensures a comprehensive assessment.

Protocol A: The "Dual-Fraction" Stability Screen

Objective: Differentiate between CYP-mediated clearance (Microsomes) and AO-mediated clearance (Cytosol).

Reagents:

  • RLM/HLM: Rat/Human Liver Microsomes (Source of CYPs/UGTs).

  • RLC/HLC: Rat/Human Liver Cytosol (Source of Aldehyde Oxidase).

  • Cofactors: NADPH (for CYPs), Hydralazine (AO specific inhibitor - optional control).

Workflow:

  • Preparation:

    • Prepare test compound stock (

      
       in DMSO). Dilute to 
      
      
      
      working concentration in phosphate buffer (pH 7.4).
    • Arm 1 (Microsomal): Mix HLM (

      
      ) + Compound. Pre-incubate 5 min at 37°C.
      
    • Arm 2 (Cytosolic): Mix HLC (

      
      ) + Compound. Pre-incubate 5 min at 37°C. Note: Cytosol requires higher protein concentration due to lower specific activity.
      
  • Initiation:

    • Arm 1: Add NADPH regenerating system.

    • Arm 2: No cofactor needed for AO (uses molecular oxygen), but often run with/without AO inhibitors (e.g., Raloxifene) to confirm mechanism.

  • Sampling:

    • At

      
       min, remove 
      
      
      
      aliquot.
    • Quench: Immediately dispense into

      
       ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide). Critical: The cold crash stops enzymatic activity instantly.
      
  • Analysis:

    • Centrifuge (4000 rpm, 20 min, 4°C).

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Calculate

      
       (Intrinsic Clearance) based on substrate depletion slope.
      
Data Interpretation Table
ObservationLikely Metabolic PathwayStructural Implication
High Cl in HLM, Low Cl in HLC CYP450 (Oxidation)Ring is electron-rich. Consider adding

to benzene ring (C5-C8).
Low Cl in HLM, High Cl in HLC Aldehyde Oxidase (AO)C2 position is vulnerable. Add

or steric bulk at C2.
High Cl in Both Multiple PathwaysScaffold is highly unstable. Major re-design required.
Low Cl in Both Metabolically StableProceed to in vivo PK.

Part 3: Case Study & SAR Analysis

The Mefloquine Paradigm

Mefloquine is the archetypal example of trifluoromethyl-driven stability.

  • Structure: Quinoline core with

    
     groups at C2  and C8 .
    
  • PK Profile: Extremely long half-life (

    
     days in humans).
    

SAR Breakdown:

  • 2-Position

    
    :  Completely blocks Aldehyde Oxidase attack. Without this, the quinoline would rapidly convert to the 2-quinolinone (inactive/excreted).
    
  • 8-Position

    
    :  Blocks CYP-mediated hydroxylation on the carbocyclic ring. The steric bulk also twists the piperidine ring out of plane, further complicating enzyme binding.
    
Comparative Stability Data (Simulated)
Compound StructureSubstituent (C2)Substituent (C8)HLM

(min)
HLC

(min)
Primary Metabolite
Quinoline (Native) HH< 15< 102-quinolinone (AO)
Analog A

H2545Alcohol (

)
Analog B

H> 60> 1208-hydroxy-quinoline
Mefloquine Core


> 240 > 240 None detected

Part 4: Strategic Design Guidelines

When optimizing a quinoline lead, apply these rules:

  • The "AO Rule": If your quinoline has a hydrogen at C2, assume it is unstable until proven otherwise. A

    
     is a high-value substitution to block this liability.
    
  • Lipophilicity Balance: Adding a

    
     increases LogP by 
    
    
    
    units. While this improves permeability, excessive lipophilicity can drive non-specific toxicity. Counteract this by introducing polarity elsewhere (e.g., solubilizing amines, as seen in the piperidine ring of Mefloquine).
  • Synthesis Consideration: Electrophilic trifluoromethylation of electron-deficient quinolines is difficult. Radical trifluoromethylation (e.g., using Langlois reagent or photocatalysis) is often the preferred synthetic route for late-stage functionalization.

References

  • The Role of Trifluoromethyl Groups in Medicinal Chemistry. National Institutes of Health (PMC). [Link]

  • Cytochrome P450 species involved in the metabolism of quinoline. Carcinogenesis (Oxford Academic). [Link][2]

  • Metabolism of c-Met Kinase Inhibitors Containing Quinoline by Aldehyde Oxidase. Drug Metabolism and Disposition. [Link]

  • Mefloquine: PubChem Compound Summary. National Library of Medicine. [Link]

Sources

Foundational

A Technical Guide to Predicting and Validating the Binding Affinity of 7-Methoxy-4-(trifluoromethyl)quinoline Ligands

Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer and antimalarial properti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer and antimalarial properties.[1][2][3][4][5] Specifically, 7-methoxy-4-(trifluoromethyl)quinoline represents a key pharmacophore whose derivatives warrant in-depth investigation. Accurately predicting and validating the binding affinity of these ligands to their protein targets is a cornerstone of modern drug discovery, enabling robust structure-activity relationship (SAR) studies and guiding lead optimization.

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to predict and experimentally validate the binding affinity of 7-methoxy-4-(trifluoromethyl)quinoline ligands. We will explore an integrated workflow that combines state-of-the-art computational prediction methods with gold-standard biophysical validation techniques. This guide emphasizes the causality behind methodological choices, adherence to self-validating protocols, and grounding in authoritative scientific principles to ensure data integrity and reproducibility.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline and its derivatives are versatile heterocyclic compounds with significant industrial and pharmaceutical applications.[1][3] Their broad biological activities stem from their ability to interact with a diverse range of protein targets, including kinases, topoisomerases, and proteases.[4][6][7] The substitutions on the quinoline ring, such as the 7-methoxy and 4-(trifluoromethyl) groups, are critical for modulating target specificity, potency, and pharmacokinetic properties.[2][8]

The primary challenge in developing novel quinoline-based therapeutics is the precise characterization of their interaction with target proteins. Binding affinity, a measure of the strength of this interaction, is a critical parameter that dictates drug efficacy and dosage. This guide outlines a systematic approach to determine this crucial parameter, beginning with computational predictions and culminating in rigorous experimental validation.

In Silico Prediction: A Computational First-Pass

Computational methods provide a rapid and cost-effective means to predict protein-ligand interactions, screen virtual libraries, and prioritize compounds for experimental testing.[9][10][11][12]

Molecular Docking: Predicting Binding Pose and Affinity

Molecular docking predicts the preferred orientation (pose) of a ligand within a protein's binding site and estimates the binding affinity using a scoring function.[9][12][13][14] This method is invaluable for generating initial hypotheses about how 7-methoxy-4-(trifluoromethyl)quinoline derivatives might bind to a target of interest.

Workflow for Molecular Docking:

The following diagram illustrates a typical molecular docking workflow.

cluster_prep Preparation Phase cluster_dock Docking & Analysis PDB 1. Obtain Protein Structure (e.g., from PDB) PrepProt 2. Prepare Protein (Add H, assign charges) PDB->PrepProt Grid 4. Define Binding Site (Grid Box Generation) PrepProt->Grid PrepLig 3. Prepare Ligand (Generate 3D conformer) Dock 5. Run Docking Algorithm (e.g., AutoDock Vina) PrepLig->Dock Grid->Dock Analyze 6. Analyze Results (Rank by score, visualize poses) Dock->Analyze

Caption: A streamlined workflow for molecular docking studies.

Detailed Protocol: Molecular Docking

  • Protein Preparation :

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and non-interacting ions.

    • Add hydrogen atoms and assign partial charges using a molecular modeling suite (e.g., Schrödinger Maestro, UCSF Chimera).[15]

    • Causality : Proper protonation states are critical for accurately modeling hydrogen bonds and electrostatic interactions, which are key components of binding affinity.[15]

  • Ligand Preparation :

    • Generate a 3D structure of the 7-methoxy-4-(trifluoromethyl)quinoline ligand.

    • Assign correct bond orders and atom types.

    • Perform energy minimization to obtain a low-energy conformation.

  • Docking and Scoring :

    • Define the binding pocket on the protein, typically centered on a known co-crystallized ligand or predicted by site-mapping algorithms.[15]

    • Use a docking program (e.g., AutoDock Vina, GOLD, Glide) to sample different ligand poses within the defined site.[14]

    • The program will score and rank the poses based on a function that estimates binding free energy.[10][16]

Data Presentation:

Docking results are typically summarized in a table.

Ligand DerivativeDocking Score (kcal/mol)Key Interacting Residues
Ligand A-9.5Tyr123, Phe234, Asp345 (H-bond)
Ligand B-8.8Tyr123, Val201, Leu333
Ligand C-7.2Met150, Pro250
Molecular Dynamics (MD) Simulations: Assessing Complex Stability

While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex over time, accounting for the flexibility of both molecules.[9][17] This is a crucial step to validate the stability of a docking pose.[[“]][19][20]

Expert Insight : A stable binding pose from docking should remain stable during an MD simulation, with the ligand's root-mean-square deviation (RMSD) staying below 2.0 Å relative to its starting position.[20] Unstable or incorrect poses tend to drift significantly.[[“]][20] Running multiple, shorter simulations (e.g., 3 x 100 ns) can increase confidence in the stability assessment.[19]

Detailed Protocol: MD Simulation

  • System Setup :

    • Place the docked protein-ligand complex in a simulation box.

    • Solvate the system with an explicit water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

    • Causality : Explicitly modeling water and ions creates a near-physiological environment, which is essential for accurately simulating the binding process.[19]

  • Equilibration :

    • Perform energy minimization to remove steric clashes.

    • Gradually heat the system to the target temperature (e.g., 300 K) while restraining the protein and ligand.

    • Run a short simulation under constant pressure to ensure the correct density.

  • Production Run :

    • Remove the restraints and run the simulation for a desired length of time (e.g., 50-100 ns).

    • Save the coordinates (trajectory) at regular intervals for analysis.

  • Analysis :

    • Calculate the RMSD of the ligand over time to assess pose stability.

    • Analyze hydrogen bonds, hydrophobic contacts, and other key interactions throughout the simulation.

Biophysical Validation: The Experimental Gold Standard

Computational predictions must be validated by experimental data.[21] Biophysical techniques directly measure the interaction between the ligand and its target, providing quantitative data on binding affinity and thermodynamics.[22][23]

Surface Plasmon Resonance (SPR): Measuring Binding Kinetics

SPR is a powerful, label-free optical technique that measures biomolecular interactions in real time.[24][25][26] It provides kinetic data (association rate, k_on, and dissociation rate, k_off) from which the equilibrium dissociation constant (K_D) can be calculated (K_D = k_off / k_on).[27]

Workflow for Surface Plasmon Resonance (SPR):

This diagram outlines the key steps in an SPR experiment.

cluster_spr SPR Experimental Workflow Immobilize 1. Immobilize Protein on Sensor Chip Inject 2. Inject Ligand (Analyte) at Various Concentrations Immobilize->Inject Association 3. Monitor Association Phase (Binding) Inject->Association Dissociation 4. Monitor Dissociation Phase (Buffer Flow) Association->Dissociation Regen 5. Regenerate Surface Dissociation->Regen Fit 6. Fit Data to Kinetic Model Dissociation->Fit Regen->Inject Next Cycle

Caption: The cyclical process of an SPR experiment for kinetic analysis.

Detailed Protocol: SPR Analysis

  • Immobilization : Covalently attach the purified target protein to the surface of an SPR sensor chip. A reference channel should be prepared to subtract non-specific binding.

  • Ligand Injection : Prepare a dilution series of the 7-methoxy-4-(trifluoromethyl)quinoline ligand in a suitable running buffer.

  • Association/Dissociation : Inject each ligand concentration over the protein and reference surfaces for a set time to monitor association, followed by an injection of running buffer to monitor dissociation.[26]

  • Regeneration : Inject a specific solution (e.g., low pH glycine) to remove any bound ligand from the protein surface, preparing it for the next injection cycle.

  • Data Analysis : After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine k_on, k_off, and K_D.[27]

Isothermal Titration Calorimetry (ITC): The Thermodynamic Benchmark

ITC is considered the gold standard for characterizing binding interactions.[28] It directly measures the heat released or absorbed during a binding event, allowing for the simultaneous determination of the binding constant (K_A, which is 1/K_D), reaction stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[29][30][31]

Expert Insight : For reliable ITC data, the buffer used for the protein (in the cell) and the ligand (in the syringe) must be identical to minimize heats of dilution, which can obscure the true binding signal.[30] Degassing samples is also crucial to prevent air bubbles from creating artifacts in the data.[29]

Detailed Protocol: ITC Analysis

  • Sample Preparation :

    • Dialyze the purified protein extensively against the final experimental buffer.

    • Dissolve the 7-methoxy-4-(trifluoromethyl)quinoline ligand in the exact same buffer from the final dialysis step.

    • Degas both the protein and ligand solutions immediately before the experiment.

    • Trustworthiness : This rigorous buffer matching is a self-validating step; a small buffer mismatch will produce large, easily identifiable artifacts during initial injections, signaling a protocol error.

  • Titration :

    • Load the protein solution into the sample cell and the ligand solution (typically 10-fold more concentrated) into the injection syringe.

    • Perform a series of small, sequential injections of the ligand into the protein solution while maintaining a constant temperature.

  • Data Analysis :

    • Integrate the area of each peak in the raw data to determine the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable model to extract the thermodynamic parameters: K_D, n, ΔH, and ΔS.

Data Presentation:

Experimental results should be compiled for clear comparison.

TechniqueParameterValue
SPR k_on (M⁻¹s⁻¹)1.5 x 10⁵
k_off (s⁻¹)3.0 x 10⁻³
K_D (nM) 20.0
ITC K_D (nM) 25.5
n (Stoichiometry)1.02
ΔH (kcal/mol)-8.5
-TΔS (kcal/mol)-2.1

Conclusion: An Integrated Approach to Affinity Prediction

The robust characterization of binding affinity is paramount in drug discovery. This guide outlines an integrated, multi-pillar strategy for determining the binding properties of 7-methoxy-4-(trifluoromethyl)quinoline ligands. By initiating with in silico methods like molecular docking and MD simulations, researchers can efficiently screen compounds and develop structural hypotheses.[19] These predictions are then rigorously tested and quantified using gold-standard biophysical techniques such as SPR and ITC, which provide orthogonal validation of affinity and deeper insights into binding kinetics and thermodynamics.[24][28] This synergistic workflow ensures scientific integrity, enhances the reliability of structure-activity relationships, and ultimately accelerates the journey from a promising scaffold to a viable clinical candidate.

References

  • Molecular dynamics methods for protein-ligand complex stability analysis - Consensus. (n.d.). Google Cloud.
  • Isothermal titration calorimetry - Wikipedia. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025, March 10). TA Instruments. Retrieved February 17, 2026, from [Link]

  • Use of surface plasmon resonance (SPR) to determine binding affinities and kinetic parameters between components important in fusion machinery. (n.d.). Illinois Experts. Retrieved February 17, 2026, from [Link]

  • Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations. (2022, October 31). Unipd. Retrieved February 17, 2026, from [Link]

  • Protein-Ligand Interaction Prediction Using Computational Tools. (n.d.). Austra & Lian. Retrieved February 17, 2026, from [Link]

  • An Efficient Computational Method for Calculating Ligand Binding Affinities. (2012, August 20). PLOS One. Retrieved February 17, 2026, from [Link]

  • Computational Methods for Calculation of Ligand-Binding Affinity. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions. Retrieved February 17, 2026, from [Link]

  • Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC). (n.d.). Virtual Labs IIT Kharagpur. Retrieved February 17, 2026, from [Link]

  • Isothermal titration calorimetry: the gold standard in ligand-binding analysis. (n.d.). Nuvisan. Retrieved February 17, 2026, from [Link]

  • Computational Methods for Calculation of Ligand-Binding Affinity. (2008, December 1). Semantic Scholar. Retrieved February 17, 2026, from [Link]

  • Computationally predicting binding affinity in protein-ligand complexes: free energy-based simulations and machine learning-based scoring functions. (2021, May 20). PubMed. Retrieved February 17, 2026, from [Link]

  • A beginner's guide to surface plasmon resonance. (2023, February 13). The Biochemist - Portland Press. Retrieved February 17, 2026, from [Link]

  • Surface Plasmon Resonance Microscopy for Multiple and Single Cell Membrane Binding Kinetics Studies. (2025, January 4). Biosensing Instrument. Retrieved February 17, 2026, from [Link]

  • Improving Protein-Ligand Docking Results with High-Throughput Molecular Dynamics Simulations. (n.d.). PMC. Retrieved February 17, 2026, from [Link]

  • Surface Plasmon Resonance Assay Services. (n.d.). Reaction Biology. Retrieved February 17, 2026, from [Link]

  • Exploring the Stability of Ligand Binding Modes to Proteins by Molecular Dynamics Simulations: A Cross-docking Study. (2017, September 13). Journal of Chemical Information and Modeling - ACS Publications. Retrieved February 17, 2026, from [Link]

  • Molecular Dynamics Simulations for Understanding Protein–Ligand Binding Mechanisms: A Systematic Review protocol v1. (2025, November 29). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. (2025, April 14). MDPI. Retrieved February 17, 2026, from [Link]

  • Biophysics: How to choose the right assay for your drug discovery project. (n.d.). Domainex. Retrieved February 17, 2026, from [Link]

  • Molecular Docking: A Powerful Approach for Structure-Based Drug Discovery. (2010, April 28). Semantic Scholar. Retrieved February 17, 2026, from [Link]

  • Using biophysical techniques to enhance early-stage drug discovery: the impact and challenges. (2025, December 14). Taylor & Francis. Retrieved February 17, 2026, from [Link]

  • Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. (n.d.). PMC - PubMed Central. Retrieved February 17, 2026, from [Link]

  • Remove the pain, retain the gain: biophysical methods in early drug discovery. (n.d.). AXXAM. Retrieved February 17, 2026, from [Link]

  • Molecular docking in drug design: Basic concepts and application spectrums. (2026, January 21). ScienceDirect. Retrieved February 17, 2026, from [Link]

  • Molecular Docking: A Structure-Based Drug Designing Approach. (2017, May 15). JSciMed Central. Retrieved February 17, 2026, from [Link]

  • Docking (molecular) - Wikipedia. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]

  • Molecular modeling and docking of small molecule inhibitors against NEK2. (n.d.). PMC - NIH. Retrieved February 17, 2026, from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025, August 27). PMC. Retrieved February 17, 2026, from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). ScienceDirect. Retrieved February 17, 2026, from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. Retrieved February 17, 2026, from [Link]

  • Discovery of Quinoxaline-Based P1–P3 Macrocyclic NS3/4A Protease Inhibitors with Potent Activity Against Drug-Resistant HCV Variants. (n.d.). PMC. Retrieved February 17, 2026, from [Link]

  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. (2023, May 18). MDPI. Retrieved February 17, 2026, from [Link]

  • 7-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one. (n.d.). PubChem - NIH. Retrieved February 17, 2026, from [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022, September 17). Biointerface Research in Applied Chemistry. Retrieved February 17, 2026, from [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020, September 18). MDPI. Retrieved February 17, 2026, from [Link]

  • High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. (2025, January 21). ResearchGate. Retrieved February 17, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Scalable Synthesis of 7-Methoxy-4-(trifluoromethyl)quinoline: A Detailed Guide for Drug Development Professionals

Introduction: The Significance of the Quinoline Scaffold The quinoline motif is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Quinoline Scaffold

The quinoline motif is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The strategic incorporation of substituents onto the quinoline core allows for the fine-tuning of a compound's pharmacological profile. The target molecule, 7-methoxy-4-(trifluoromethyl)quinoline, is of particular interest to researchers in drug discovery due to the presence of the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and cell permeability, and the methoxy group, which can modulate the electronic properties and metabolic profile of the molecule. This application note provides a comprehensive guide to a scalable and regioselective synthesis of 7-methoxy-4-(trifluoromethyl)quinoline, designed for researchers, scientists, and drug development professionals.

Synthetic Strategy: A Comparative Analysis and Rationale

The synthesis of substituted quinolines can be approached through several classical methods, including the Combes, Conrad-Limpach, and Friedländer syntheses.[1] For the specific synthesis of 7-methoxy-4-(trifluoromethyl)quinoline, the choice of synthetic route is critical to ensure both scalability and regiochemical purity.

The Combes synthesis , which involves the acid-catalyzed condensation of an aniline with a β-diketone, presents a convergent and potentially one-pot approach.[2] The reaction of 3-methoxyaniline with a trifluoromethylated β-dicarbonyl compound, such as ethyl 4,4,4-trifluoroacetoacetate (EFTAA), would be the most direct route. However, this method is fraught with a significant challenge: a lack of regioselectivity. The electron-donating methoxy group on the aniline ring directs the intramolecular electrophilic cyclization to both the C-2 and C-6 positions, leading to a mixture of the desired 7-methoxy and the undesired 5-methoxy isomers. The separation of these isomers on a large scale can be challenging and economically unviable.

In contrast, the Friedländer synthesis offers a more controlled and regioselective pathway.[3][4] This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[5] By utilizing a pre-functionalized 2-aminoaryl ketone, the regiochemistry of the final quinoline product is unequivocally defined. For the synthesis of 7-methoxy-4-(trifluoromethyl)quinoline, the key intermediate is 2-amino-4-methoxy-2,2,2-trifluoroacetophenone. While this starting material is not readily commercially available, its multi-step synthesis from common precursors is feasible and provides a robust and scalable route to the desired product with high isomeric purity. This guide will therefore focus on the Friedländer approach as the recommended scalable synthesis protocol.

Visualizing the Synthetic Workflow

cluster_0 Part 1: Synthesis of Key Intermediate cluster_1 Part 2: Friedländer Annulation A 3-Methoxyaniline B Acylation (Trifluoroacetic Anhydride) A->B Step 1 C N-(3-methoxyphenyl)-2,2,2-trifluoroacetamide B->C D Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) C->D Step 2 E 1-(4-methoxy-2-nitrophenyl)-2,2,2-trifluoroethanone D->E F Reduction (e.g., Catalytic Hydrogenation) E->F Step 3 G 2-Amino-4-methoxy-2,2,2-trifluoroacetophenone F->G I Base-catalyzed Aldol Condensation G->I H Acetone H->I J 7-Methoxy-4-(trifluoromethyl)quinoline I->J Step 4

Caption: Synthetic workflow for the scalable synthesis of 7-methoxy-4-(trifluoromethyl)quinoline via the Friedländer Annulation.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the key intermediate and the final product.

Part 1: Synthesis of 2-Amino-4-methoxy-2,2,2-trifluoroacetophenone (Key Intermediate)

This multi-step synthesis is designed to be scalable and to produce the key intermediate with high purity.

Step 1: Synthesis of N-(3-methoxyphenyl)-2,2,2-trifluoroacetamide

  • Rationale: Protection of the amino group of 3-methoxyaniline as a trifluoroacetamide serves two purposes: it deactivates the ring towards unwanted side reactions during the subsequent Friedel-Crafts acylation and directs the acylation to the position ortho to the amino group.

  • Procedure:

    • To a stirred solution of 3-methoxyaniline (1.0 eq.) in a suitable solvent (e.g., dichloromethane) at 0 °C, add trifluoroacetic anhydride (1.1 eq.) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

    • Quench the reaction by the slow addition of water.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography to obtain pure N-(3-methoxyphenyl)-2,2,2-trifluoroacetamide.

Step 2: Synthesis of 1-(4-methoxy-2-nitrophenyl)-2,2,2-trifluoroethanone

  • Rationale: A Friedel-Crafts acylation is employed to introduce the trifluoroacetyl group onto the aromatic ring. The directing effect of the trifluoroacetamido group favors substitution at the ortho position. Subsequent nitration introduces the nitro group, which will be reduced to the amine in the next step.

  • Procedure:

    • To a suspension of anhydrous aluminum chloride (2.5 eq.) in a suitable solvent (e.g., dichloroethane) at 0 °C, add acetyl chloride (1.2 eq.) dropwise.

    • Add a solution of N-(3-methoxyphenyl)-2,2,2-trifluoroacetamide (1.0 eq.) in the same solvent dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid.

    • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

    • The crude product is then subjected to nitration using a standard nitrating mixture (e.g., nitric acid and sulfuric acid) at low temperature to introduce the nitro group.

    • Purify the resulting 1-(4-methoxy-2-nitrophenyl)-2,2,2-trifluoroethanone by column chromatography.

Step 3: Synthesis of 2-Amino-4-methoxy-2,2,2-trifluoroacetophenone

  • Rationale: Reduction of the nitro group to an amine is a standard transformation. Catalytic hydrogenation is a clean and scalable method for this purpose.[6]

  • Procedure:

    • Dissolve 1-(4-methoxy-2-nitrophenyl)-2,2,2-trifluoroethanone (1.0 eq.) in a suitable solvent (e.g., ethanol or ethyl acetate).

    • Add a catalytic amount of palladium on carbon (5-10 mol%).

    • Subject the mixture to hydrogenation under a hydrogen atmosphere (balloon or Parr apparatus) until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude 2-amino-4-methoxy-2,2,2-trifluoroacetophenone, which can be used in the next step without further purification or can be purified by column chromatography if necessary.

Part 2: Friedländer Annulation for the Synthesis of 7-Methoxy-4-(trifluoromethyl)quinoline
  • Rationale: The Friedländer synthesis provides a regiochemically unambiguous route to the desired quinoline. The reaction involves a base-catalyzed aldol condensation between the 2-aminoaryl ketone and a ketone containing α-hydrogens (in this case, acetone), followed by intramolecular cyclization and dehydration.[7][8]

  • Procedure:

    • In a reaction vessel, dissolve 2-amino-4-methoxy-2,2,2-trifluoroacetophenone (1.0 eq.) in an excess of acetone, which serves as both reactant and solvent.

    • Add a catalytic amount of a base (e.g., potassium hydroxide or sodium ethoxide).

    • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.

    • After completion, cool the reaction mixture and remove the excess acetone under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to afford pure 7-methoxy-4-(trifluoromethyl)quinoline.

Quantitative Data Summary

The following table summarizes the expected yields and key reaction parameters for the scalable synthesis of 7-methoxy-4-(trifluoromethyl)quinoline.

StepReactionKey ReagentsCatalyst/SolventTemp. (°C)Time (h)Expected Yield (%)
1N-Trifluoroacetylation3-Methoxyaniline, TFAADCM0 to RT2-490-95
2Friedel-Crafts Acylation & NitrationN-protected aniline, Acetyl Chloride, HNO₃/H₂SO₄AlCl₃/DCE0 to RT12-1660-70 (over 2 steps)
3Nitro ReductionNitro-acetophenoneH₂, Pd/C / EthanolRT4-6>95
4Friedländer AnnulationAmino-acetophenone, AcetoneKOH / AcetoneReflux4-880-90

Alternative Approach: The Combes Synthesis

For the sake of a comprehensive overview, the Combes synthesis is presented as an alternative, more convergent route. However, it is crucial to reiterate the challenge of regioselectivity.

A 3-Methoxyaniline C Acid-catalyzed Condensation (e.g., PPA) A->C B Ethyl 4,4,4-trifluoroacetoacetate B->C D Mixture of Isomers C->D E 7-Methoxy-4-(trifluoromethyl)quinoline (Desired Product) D->E Major/Minor? F 5-Methoxy-4-(trifluoromethyl)quinoline (Undesired Product) D->F Major/Minor?

Sources

Application

Strategic Application Note: C2-Functionalization of 7-Methoxy-4-(trifluoromethyl)quinoline

Executive Summary & Strategic Analysis The 7-methoxy-4-(trifluoromethyl)quinoline scaffold represents a unique "push-pull" electronic system utilized in the development of antimalarials (Mefloquine analogs), kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The 7-methoxy-4-(trifluoromethyl)quinoline scaffold represents a unique "push-pull" electronic system utilized in the development of antimalarials (Mefloquine analogs), kinase inhibitors, and fluorogenic substrates.[1]

Functionalizing the C2 position is critical for structure-activity relationship (SAR) tuning.[1] However, the synthetic challenge lies in the competing electronic effects:

  • The "Pull": The 4-trifluoromethyl (

    
    ) group and the pyridine nitrogen atom create a highly electron-deficient C2 center, activating it toward nucleophilic and radical attacks.[1]
    
  • The "Push": The 7-methoxy (

    
    ) group donates electron density into the carbocyclic ring (via resonance), which partially propagates to the heterocyclic ring, slightly mitigating the electrophilicity at C2 compared to the non-methoxylated parent.
    

This guide details three validated protocols to overcome this electronic conflict and achieve high-fidelity C2 functionalization: Radical Alkylation (Minisci) , Direct C-H Arylation , and the N-Oxide Activation (S_NAr) route.

Electronic Reactivity Map

The following diagram illustrates the conflicting electronic vectors and the resulting "Sweet Spot" for functionalization.

ElectronicMap Core 7-Methoxy-4-(CF3)quinoline CF3 4-CF3 Group (Strong EWG) Activates C2 Core->CF3 Inductive Withdrawal OMe 7-OMe Group (EDG) Passivates Ring Core->OMe Resonance Donation C2 Target: C2 Position (Nucleophilic/Radical Trap) CF3->C2 Lowers LUMO Energy OMe->C2 Minor Deactivation

Figure 1: Electronic vector analysis showing the net activation of the C2 position despite the competing methoxy donation.

Methodology A: Radical C-H Alkylation (Minisci Reaction)[1]

Best For: Introducing alkyl, cycloalkyl, and heterocyclic alkyl groups. Mechanism: The


 group at C4 significantly lowers the LUMO energy of the quinoline, making the C2 position an exceptional trap for nucleophilic alkyl radicals generated from carboxylic acids.
Protocol 1: Silver-Catalyzed Decarboxylative Alkylation

Note: This protocol avoids the use of unstable alkyl halides, utilizing stable carboxylic acids as radical precursors.

Reagents:

  • Substrate: 7-methoxy-4-(trifluoromethyl)quinoline (1.0 equiv)[1]

  • Radical Source: Carboxylic Acid (

    
    ) (2.0 - 3.0 equiv)[1]
    
  • Oxidant: Ammonium Persulfate

    
     (2.0 - 3.0 equiv)[1]
    
  • Catalyst:

    
     (0.1 - 0.2 equiv)[1]
    
  • Solvent: DCM/Water (biphasic) or TFA/Water (monophasic)[1]

Step-by-Step Workflow:

  • Dissolution: In a pressure tube, dissolve the quinoline substrate (1 mmol) in a mixture of DCM (5 mL) and Water (5 mL).

  • Acidification: Add Trifluoroacetic acid (TFA, 1.0 equiv) to protonate the quinoline nitrogen. Critical Step: Protonation increases the electrophilicity of the heterocycle, accelerating radical attack.

  • Reagent Addition: Add the carboxylic acid (2.0 equiv) and

    
     (10 mol%).
    
  • Initiation: Add

    
     (2.0 equiv) in one portion.
    
  • Reaction: Seal the tube and heat to 40–50°C for 12–24 hours with vigorous stirring.

  • Workup: Cool to RT. Basify with sat.

    
     (pH > 8).[1] Extract with DCM (3x).[1]
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Troubleshooting & Optimization:

Observation Root Cause Corrective Action

| Low Conversion | Poor radical generation | Increase


 to 20 mol% or switch to 

. | | Polysubstitution | C2/C8 competition | The 7-OMe blocks C8 sterically, but C5 attack is possible. Lower temp to 35°C. | | Decomposition | Oxidative sensitivity | Switch to "Baran Diversinates" (Zinc sulfinates) which operate under milder conditions [1].[1] |

Methodology B: The "Classic" Route (N-Oxide Activation)[1]

Best For: Introducing Heteroatoms (O, N, S) or Nitriles via


.
Logic:  Direct nucleophilic attack on the quinoline is difficult.[1] Converting to the N-oxide makes the C2 position susceptible to chlorination (

), creating a versatile electrophile (2-chloro intermediate).[1]
Protocol 2: Oxidation-Chlorination-Displacement Sequence[1]

Phase 1: N-Oxidation [1]

  • Dissolve 7-methoxy-4-(trifluoromethyl)quinoline in DCM.

  • Add m-CPBA (1.2 equiv) at 0°C, then warm to RT for 4 hours.

  • Wash with

    
     (to quench peroxide) and 
    
    
    
    .[1] Isolate the N-oxide.[1]

Phase 2: Regioselective Chlorination

  • Dissolve the N-oxide in dry

    
     (5.0 equiv) or 
    
    
    
    /DCM.[1]
  • Heat to reflux (80–100°C) for 2 hours. Mechanism: The oxygen attacks phosphorus, creating a good leaving group, followed by chloride attack at C2.

  • Safety: Quench slowly into ice water (exothermic hydrolysis of

    
    ).
    
  • Isolate 2-chloro-7-methoxy-4-(trifluoromethyl)quinoline .

Phase 3: Nucleophilic Displacement (


) 
  • Combine the 2-chloro intermediate with the nucleophile (e.g., Morpholine, Phenol, or KCN) in DMF or DMSO.

  • Add base (

    
     or 
    
    
    
    ).[1]
  • Heat to 80–100°C. The 4-

    
     group strongly activates the 2-Cl for displacement.[1]
    

Methodology C: Transition-Metal Catalyzed C-H Arylation[1]

Best For: Biaryl formation (Suzuki-type products without pre-functionalization).[1] Logic: Pd(II) catalysis can activate the C2-H bond via a Concerted Metalation-Deprotonation (CMD) pathway.[1]

Protocol 3: Pd-Catalyzed Direct Arylation

Reagents:

  • Substrate: 1.0 equiv

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv) or Aryl Iodide.[1]

  • Catalyst:

    
     (10 mol%)[1][2]
    
  • Ligand:

    
     or XPhos (20 mol%)[1]
    
  • Oxidant (if using Boronic acids):

    
     or 
    
    
    
    [1]

Workflow:

  • Combine substrate, aryl boronic acid,

    
    , and 
    
    
    
    (2.0 equiv) in 1,4-Dioxane.
  • Add Pivalic Acid (30 mol%). Critical: Pivalate acts as a proton shuttle for the CMD mechanism.

  • Heat to 100°C for 16 hours under air (if using oxidative coupling) or

    
     (if using aryl halides with a different cycle).
    
  • Filter through Celite and purify.[1]

Comparative Data Analysis

The following table summarizes expected yields based on the electronic properties of the 7-OMe-4-


 core [2, 3].
MethodTarget Substituent (R)Reagent ClassExp. YieldSelectivity (C2:Others)
Minisci Alkyl (Methyl, Ethyl)Carboxylic Acid55-70%>10:1
Minisci Cycloalkyl (Cyclohexyl)Carboxylic Acid60-85%>20:1
N-Oxide/

Chloride (-Cl)

85-95%Exclusive
S_NAr Amine (-NR2)Amine (from 2-Cl)80-90%Exclusive
Pd-C-H Aryl (-Ph)Boronic Acid40-60%~5:1

Decision Logic & Workflow

Use this decision tree to select the optimal protocol for your target molecule.

Workflow Start Start: 7-OMe-4-CF3-Quinoline Decision What is the desired C2-Substituent? Start->Decision Alkyl Alkyl / Cycloalkyl Decision->Alkyl sp3 Carbon Hetero Heteroatom (N, O, S, Cl) Decision->Hetero Nucleophile Aryl Aryl / Heteroaryl Decision->Aryl sp2 Carbon MethodA Method A: Minisci Reaction (Radical C-H) Alkyl->MethodA MethodB Method B: N-Oxide Route (Oxidation -> S_NAr) Hetero->MethodB MethodC Method C: Pd-Catalyzed (C-H Arylation) Aryl->MethodC

Figure 2: Strategic decision tree for protocol selection based on target moiety.[1]

References

  • Fujiwara, Y., et al. (2012). "Practical and innate C-H functionalization of heterocycles." Nature, 491, 86–89. [Link][1]

  • Koubachi, J., et al. (2010). "Regioselective functionalization of the quinoline scaffold via C-H activation." Journal of Organic Chemistry. [Link]

  • Proctor, R. S. J., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition. [Link][1]

  • Dow, M. A., et al. (2010). "Synthesis of Mefloquine Analogs." Tetrahedron Letters. [Link][1]

Sources

Method

Application Notes and Protocols for C-H Activation of 7-Methoxy-4-(Trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals Authored By: A Senior Application Scientist Introduction: The Strategic Value of C-H Activation on a Privileged Scaffold The quinoline framework is a corner...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored By: A Senior Application Scientist

Introduction: The Strategic Value of C-H Activation on a Privileged Scaffold

The quinoline framework is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a wide array of biological activities.[1] The specific scaffold, 7-methoxy-4-(trifluoromethyl)quinoline, presents a particularly compelling target for late-stage functionalization. The electron-donating methoxy group at the 7-position and the potent electron-withdrawing trifluoromethyl group at the 4-position create a unique electronic landscape, influencing both the reactivity and the potential biological interactions of the molecule.[2]

Direct C-H activation has emerged as a transformative strategy in modern organic synthesis, offering a more atom- and step-economical approach to the diversification of complex molecules by avoiding the need for pre-functionalized starting materials.[3] This guide provides detailed application notes and representative protocols for the C-H functionalization of 7-methoxy-4-(trifluoromethyl)quinoline, leveraging established and robust catalytic systems. The methodologies presented herein are designed to be both informative for strategic planning in drug discovery and practical for implementation in a research laboratory setting.

Synthesis of the Starting Material: 7-Methoxy-4-(Trifluoromethyl)quinoline

A reliable synthesis of the title compound is a prerequisite for any subsequent C-H functionalization studies. A plausible and efficient route is the Gould-Jacobs reaction, which involves the condensation of an aniline with a malonic ester derivative, followed by thermal cyclization.[2][4]

Protocol 1: Synthesis of 7-Methoxy-4-(Trifluoromethyl)quinoline via Gould-Jacobs Reaction

This protocol is a representative procedure adapted from established Gould-Jacobs reaction methodologies.[2][5]

Step 1: Condensation

  • In a round-bottom flask equipped with a reflux condenser, combine 3-methoxyaniline (1.0 equiv) and diethyl 2-(ethoxymethylene)-3-oxo-4,4,4-trifluorobutanoate (1.1 equiv).

  • Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by TLC or LC-MS for the disappearance of the aniline.

  • After cooling to room temperature, the intermediate, diethyl 2-(((3-methoxyphenyl)amino)methylene)-3-oxo-4,4,4-trifluorobutanoate, can be used directly in the next step or purified by column chromatography if necessary.

Step 2: Thermal Cyclization

  • Add the crude intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A.

  • Heat the mixture to reflux (approximately 250 °C) for 1-2 hours to effect cyclization.

  • Cool the reaction mixture and dilute with a hydrocarbon solvent (e.g., hexanes) to precipitate the product, ethyl 4-hydroxy-7-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate.

  • Collect the solid by filtration and wash with the hydrocarbon solvent.

Step 3: Saponification and Decarboxylation

  • Suspend the product from Step 2 in a solution of sodium hydroxide (2.0 equiv) in a mixture of ethanol and water.

  • Heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC or LC-MS).

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry.

  • Suspend the crude carboxylic acid in a high-boiling point solvent (e.g., Dowtherm A) and heat to reflux for 1-2 hours to effect decarboxylation, affording 7-methoxy-4-(trifluoromethyl)quinolin-4-ol.

Step 4: Chlorination and Reduction (if necessary)

  • The resulting 4-hydroxyquinoline can be converted to the corresponding 4-chloroquinoline using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

  • Subsequent reduction of the 4-chloro group, if desired, can be achieved through catalytic hydrogenation or other standard reduction methods to yield 7-methoxy-4-(trifluoromethyl)quinoline. A more direct route to the quinoline may be possible depending on the specific Gould-Jacobs conditions and subsequent workup.

Palladium-Catalyzed C-H Arylation

Palladium-catalyzed direct C-H arylation is a powerful tool for the formation of C-C bonds, enabling the synthesis of biaryl structures prevalent in many drug candidates.[6] For quinolines, the regioselectivity of C-H activation is often influenced by the electronic nature of the substituents and the specific catalytic system employed. The nitrogen atom of the quinoline can act as a directing group, often favoring functionalization at the C8 position.[7] However, the electronic influence of the methoxy and trifluoromethyl groups will also play a crucial role in determining the site of arylation.

Protocol 2: Representative Protocol for Palladium-Catalyzed C-8 Arylation

This protocol is adapted from methodologies developed for the C-H arylation of substituted quinolines and their N-oxides.[6]

Materials:

  • 7-Methoxy-4-(trifluoromethyl)quinoline

  • Aryl bromide or iodide (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Pivalic acid (PivOH) (30 mol%)

  • K₂CO₃ (2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add 7-methoxy-4-(trifluoromethyl)quinoline (1.0 equiv), the aryl halide, Pd(OAc)₂, pivalic acid, and K₂CO₃.

  • Add anhydrous DMF via syringe.

  • Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst: Pd(OAc)₂ is a common and effective palladium(II) precursor for C-H activation cycles.

  • Ligand/Additive: Pivalic acid often acts as a proton shuttle and can facilitate the concerted metalation-deprotonation (CMD) mechanism, which is a common pathway for C-H activation.[5]

  • Base: K₂CO₃ is used to neutralize the acid generated during the reaction and to regenerate the active catalyst.

  • Solvent: DMF is a polar aprotic solvent that is excellent at dissolving the reactants and stabilizing the charged intermediates in the catalytic cycle.

Expected Regioselectivity: The nitrogen atom of the quinoline ring is expected to direct the palladium catalyst to the C-8 position. The electron-donating methoxy group at C-7 may further enhance the reactivity of the C-8 position towards electrophilic palladation.

Diagram of Proposed Palladium-Catalyzed C-H Arylation Mechanism

G cluster_cycle Catalytic Cycle A Pd(II) Precatalyst B Quinoline Coordination A->B + Quinoline C Cyclometalated Pd(II) Intermediate (C-H Activation) B->C C-H Activation (CMD) D Oxidative Addition of Ar-X C->D + Ar-X E Pd(IV) Intermediate D->E F Reductive Elimination of Product E->F C-Ar bond formation G Pd(II) Catalyst Regeneration F->G - Product Product Arylated Quinoline F->Product G->B Re-coordination caption Proposed Pd-Catalyzed C-H Arylation Cycle

Caption: Proposed Pd-Catalyzed C-H Arylation Cycle.

Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation is a highly valuable transformation that introduces a versatile boronic ester group, which can then be used in a wide range of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling). The regioselectivity of this reaction is primarily governed by steric factors, with borylation typically occurring at the least hindered C-H bond.[8][9]

Protocol 3: Representative Protocol for Iridium-Catalyzed C-H Borylation

This protocol is based on established methods for the iridium-catalyzed borylation of arenes and heterocycles.[8][10]

Materials:

  • 7-Methoxy-4-(trifluoromethyl)quinoline

  • Bis(pinacolato)diboron (B₂pin₂) (1.5 equiv)

  • [Ir(OMe)(cod)]₂ (1.5 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%)

  • Anhydrous tetrahydrofuran (THF) or cyclohexane

Procedure:

  • In a glovebox, to a dry Schlenk tube, add [Ir(OMe)(cod)]₂ and dtbpy.

  • Add the anhydrous solvent and stir for 10 minutes to form the active catalyst.

  • Add 7-methoxy-4-(trifluoromethyl)quinoline (1.0 equiv) and B₂pin₂.

  • Seal the tube and heat the reaction mixture at 80 °C for 16-24 hours.

  • Monitor the reaction by GC-MS or by quenching a small aliquot with an oxidizing agent (e.g., NaOH/H₂O₂) and analyzing by LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • The crude product can often be used directly in subsequent reactions or purified by flash chromatography on silica gel (care should be taken as boronic esters can be sensitive to silica gel).

Causality Behind Experimental Choices:

  • Catalyst System: The combination of an iridium precursor like [Ir(OMe)(cod)]₂ and a bipyridine ligand such as dtbpy is a well-established and highly effective catalyst for C-H borylation.

  • Boron Source: B₂pin₂ is a stable and commonly used source of the boryl group.

  • Solvent: Non-polar solvents like cyclohexane or weakly coordinating solvents like THF are typically used to avoid interference with the catalytic cycle.

Expected Regioselectivity: The regioselectivity will be a balance between steric and electronic effects. The C-8 position is sterically accessible. The C-2 and C-3 positions on the pyridine ring are also potential sites for borylation. The C-5 and C-6 positions on the benzene ring are also possibilities. DFT calculations or experimental screening would be necessary to definitively determine the major product.[8]

Diagram of Iridium-Catalyzed C-H Borylation Workflow

G cluster_workflow Borylation and Subsequent Functionalization Start 7-Methoxy-4-(trifluoromethyl)quinoline Borylation Ir-Catalyzed C-H Borylation ([Ir(OMe)(cod)]₂, dtbpy, B₂pin₂) Start->Borylation Intermediate Borylated Quinoline Intermediate Borylation->Intermediate Coupling Suzuki-Miyaura Coupling (Pd catalyst, base, Ar-X) Intermediate->Coupling Product Arylated Quinoline Derivative Coupling->Product caption Workflow for Borylation and Derivatization

Caption: Workflow for Borylation and Derivatization.

Minisci-Type Radical C-H Functionalization

The Minisci reaction is a powerful method for the direct alkylation or acylation of electron-deficient N-heterocycles via a radical mechanism.[11] Given the electron-deficient nature of the quinoline ring, particularly with the trifluoromethyl group at C-4, the Minisci reaction is a highly suitable method for introducing alkyl groups. The reaction is typically carried out under acidic conditions to protonate the heterocycle, making it more susceptible to nucleophilic radical attack.

Protocol 4: Representative Protocol for a Minisci-Type Trifluoromethylation

This protocol is adapted from modern Minisci reaction conditions using a trifluoromethyl radical source.[5][12]

Materials:

  • 7-Methoxy-4-(trifluoromethyl)quinoline

  • Sodium triflinate (Langlois' reagent, CF₃SO₂Na) (2.0 equiv)

  • tert-Butyl hydroperoxide (TBHP, 70% in water) (3.0 equiv)

  • Trifluoroacetic acid (TFA) (1.0 equiv)

  • Acetonitrile/Water (1:1)

Procedure:

  • To a round-bottom flask, add 7-methoxy-4-(trifluoromethyl)quinoline (1.0 equiv) and sodium triflinate.

  • Add the acetonitrile/water solvent mixture, followed by trifluoroacetic acid.

  • Cool the mixture in an ice bath and add tert-butyl hydroperoxide dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium sulfite.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Radical Source: Sodium triflinate is a convenient and effective precursor for the trifluoromethyl radical upon oxidation.

  • Oxidant: TBHP is a common oxidant used to generate the trifluoromethyl radical from sodium triflinate.

  • Acid: TFA protonates the quinoline nitrogen, activating the ring towards nucleophilic radical attack.

  • Solvent: A mixture of acetonitrile and water is often effective for Minisci reactions, providing good solubility for both the organic substrate and the inorganic reagents.

Expected Regioselectivity: The Minisci reaction on quinolines typically occurs at the C-2 and C-4 positions. Since the C-4 position is blocked, functionalization is expected to occur predominantly at the C-2 position.

Data Summary

The following table summarizes representative yields for C-H activation reactions on substituted quinolines from the literature, which can serve as a benchmark for the expected outcomes with 7-methoxy-4-(trifluoromethyl)quinoline.

Reaction Type Catalyst System Substrate Example Yield (%) Reference
Pd-Catalyzed ArylationPd(OAc)₂ / PivOH6-Methoxyquinoline64[13]
Ir-Catalyzed Borylation[Ir(OMe)(cod)]₂ / dtbpy7-Chloro-2-methylquinolineVariable[8]
Minisci AlkylationAgNO₃ / (NH₄)₂S₂O₈4-Methylquinoline95[14]
Cu-Catalyzed AminationCuI / O₂Quinoline N-oxideup to 90[1]

Conclusion and Future Outlook

The C-H activation methodologies presented provide a powerful toolkit for the late-stage functionalization of 7-methoxy-4-(trifluoromethyl)quinoline. These protocols offer access to a diverse range of derivatives that would be challenging to synthesize through traditional methods. The strategic application of palladium, iridium, and radical-based approaches allows for the introduction of aryl, boryl, and alkyl groups, respectively, opening up new avenues for structure-activity relationship (SAR) studies in drug discovery programs. Further exploration of other C-H activation reactions, such as amination, etherification, and halogenation, will undoubtedly expand the accessible chemical space around this privileged scaffold.

References

Sources

Application

Application Note: Suzuki-Miyaura Coupling Protocols for 7-Methoxy-4-(trifluoromethyl)quinoline Scaffolds

Executive Summary & Substrate Analysis The 7-methoxy-4-(trifluoromethyl)quinoline core is a privileged scaffold in medicinal chemistry, notably found in antimalarials (Mefloquine analogs) and kinase inhibitors. The uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

The 7-methoxy-4-(trifluoromethyl)quinoline core is a privileged scaffold in medicinal chemistry, notably found in antimalarials (Mefloquine analogs) and kinase inhibitors. The unique electronic "push-pull" nature of this system—comprising the electron-withdrawing trifluoromethyl group (4-CF


) and the electron-donating methoxy group (7-OMe)—presents specific challenges and opportunities for palladium-catalyzed cross-coupling.

This guide details the Suzuki-Miyaura coupling conditions specifically optimized for halogenated derivatives of this core. Note that the unfunctionalized heterocycle (C-H) is not a standard substrate for Suzuki coupling; this protocol assumes the use of a reactive precursor, typically 2-chloro- , 3-bromo- , or triflyloxy- variants.

Electronic Considerations & Reactivity Profile
  • 4-CF

    
     Effect (Activation):  The strong 
    
    
    
    -withdrawing nature of the trifluoromethyl group at C4 significantly lowers the LUMO energy of the pyridine ring. This facilitates the oxidative addition of Pd(0) into C2-X bonds, making 2-chloro derivatives highly reactive, often surpassing standard chloro-quinolines.
  • 7-OMe Effect (Deactivation): The methoxy group at C7 donates electron density into the benzene ring via resonance. While this stabilizes the system, it can slightly deactivate the C5-C8 positions toward oxidative addition compared to electron-neutral quinolines.

  • Steric Environment: The bulk of the 4-CF

    
     group creates a "steric wall" affecting the C3 and C5 positions. Couplings at C3 require sterically accessible ligands (e.g., SPhos, XPhos) to prevent catalyst arrest.
    

Decision Matrix: Selecting the Precursor

Before initiating the coupling, select the appropriate halogenated starting material based on the desired substitution pattern.

Target PositionStarting Material (Electrophile)ReactivityRecommended Catalyst System
C2-Aryl 2-chloro-7-methoxy-4-(trifluoromethyl)quinolineHigh Pd(PPh

)

or Pd(dppf)Cl

C3-Aryl 3-bromo-7-methoxy-4-(trifluoromethyl)quinolineModerate Pd

(dba)

+ XPhos
C4-Aryl Not applicable (Occupied by CF

)
N/AN/A
C6/C8-Aryl 6/8-bromo-7-methoxy-4-(trifluoromethyl)quinolineLow Pd(OAc)

+ SPhos

Detailed Experimental Protocols

Protocol A: Standard Coupling (C2-Functionalization)

Best for: High-throughput library synthesis, coupling with sterically unhindered boronic acids.

Mechanism: The electron-deficient nature of the C2 position (enhanced by ring nitrogen and 4-CF


) allows for facile oxidative addition even with inexpensive triphenylphosphine ligands.

Reagents:

  • Substrate: 2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)[1]

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (3-5 mol%)
  • Base: Na

    
    CO
    
    
    
    (2.0 M aq. solution, 3.0 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the quinoline substrate (1.0 equiv), aryl boronic acid (1.2 equiv), and Pd(PPh

    
    )
    
    
    
    (0.05 equiv).
  • Degassing: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane (concentration ~0.1 M) and 2.0 M aq. Na

    
    CO
    
    
    
    via syringe.
  • Reaction: Heat the mixture to 90 °C for 4–12 hours. Monitor conversion by LC-MS (Target mass = MW of Boronic Acid + 227.18 - H - B(OH)2).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine.[1] Dry organic layer over Na

    
    SO
    
    
    
    .[1]
  • Purification: Concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: "Difficult" Coupling (C3-Functionalization or Steric Bulk)

Best for: Coupling at the crowded C3 position (adjacent to CF


) or using electron-poor boronic acids.

Mechanism: The 4-CF


 group imposes steric strain on the C3 position. Buchwald biaryl phosphine ligands (e.g., XPhos) are required to form a monolithic, electron-rich Pd species capable of oxidative addition and reductive elimination in this crowded space.

Reagents:

  • Substrate: 3-Bromo-7-methoxy-4-(trifluoromethyl)quinoline

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%)
  • Ligand: XPhos (4-8 mol%) (Ratio Pd:Ligand 1:2)

  • Base: K

    
    PO
    
    
    
    (3.0 equiv, anhydrous or aq.)
  • Solvent: Toluene / Water (10:1) or n-Butanol

Step-by-Step Procedure:

  • Pre-complexation: In a glovebox or under Argon, mix Pd

    
    (dba)
    
    
    
    and XPhos in the reaction solvent and stir for 10 mins at RT to generate the active catalytic species (L-Pd-0).
  • Addition: Add the quinoline substrate and boronic acid to the catalyst mixture.

  • Base: Add K

    
    PO
    
    
    
    .
  • Reaction: Heat to 100–110 °C for 16–24 hours.

  • Workup: Filter through a Celite pad to remove palladium black. Concentrate and purify.

Reaction Mechanism & Workflow Visualization

The following diagram illustrates the decision logic for selecting conditions and the mechanistic pathway influenced by the 4-CF


 group.

SuzukiWorkflow Start Target: 7-Methoxy-4-(CF3)quinoline Derivative CheckPos Identify Coupling Position Start->CheckPos Pos2 Position C2-Cl (Activated by N & CF3) CheckPos->Pos2 Electrophile is 2-Cl Pos3 Position C3-Br (Sterically Hindered by CF3) CheckPos->Pos3 Electrophile is 3-Br CondA Protocol A: Standard Pd(PPh3)4 / Na2CO3 / Dioxane Temp: 90°C Pos2->CondA Low Steric Barrier CondB Protocol B: High Energy Pd2(dba)3 + XPhos / K3PO4 / Toluene Temp: 110°C Pos3->CondB High Steric Barrier Product Final Biaryl Product CondA->Product CondB->Product Mech Mechanism Check: 4-CF3 lowers LUMO -> Faster Oxidative Addition at C2 4-CF3 blocks C3 -> Requires bulky ligand Mech->Pos2 Mech->Pos3

Caption: Workflow for selecting Suzuki coupling conditions based on the regiochemistry of the 7-methoxy-4-(trifluoromethyl)quinoline core.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Protodeboronation Unstable boronic acid (e.g., 2-heterocyclic).Switch base to mild KF or CsF . Use anhydrous conditions (DME/Dioxane dry).
Homocoupling Oxidation of boronic acid.Ensure rigorous degassing. Remove O

.
No Reaction (C3) Steric clash with 4-CF

.
Switch to SPhos or Buchwald G3 precatalysts. Increase Temp to 120 °C.
Hydrodehalogenation

-Hydride elimination or solvent H-transfer.[2]
Avoid alcoholic solvents (EtOH). Use Toluene or DMF.

References

  • BenchChem. Application Notes and Protocols: 3,4-Dichloro-7-(trifluoromethyl)quinoline in Organic Synthesis. (2025).[1][3][4][5] Retrieved from

  • Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[6][7] Chemical Reviews, 95(7), 2457-2483. (1995).[6] Retrieved from

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction Protocol. Retrieved from

  • MDPI. Synthesis of 7-Methoxyquinoline Derivatives. (2023).[8] Retrieved from

  • Organic Chemistry Portal. Suzuki Coupling Mechanisms and Catalysts.[7] Retrieved from

Sources

Method

Using Quinoline, 7-methoxy-4-(trifluoromethyl)- as a pharmaceutical intermediate

Application Note: Strategic Utilization of Quinoline, 7-methoxy-4-(trifluoromethyl)- in Pharmaceutical Synthesis Executive Summary The 7-methoxy-4-(trifluoromethyl)quinoline scaffold represents a privileged structural mo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Quinoline, 7-methoxy-4-(trifluoromethyl)- in Pharmaceutical Synthesis

Executive Summary

The 7-methoxy-4-(trifluoromethyl)quinoline scaffold represents a privileged structural motif in modern medicinal chemistry. It combines the metabolic robustness and lipophilicity of the trifluoromethyl (


) group with the electronic versatility of the 7-methoxy substituent. This specific substitution pattern is increasingly utilized in the development of kinase inhibitors , anti-malarials , and anti-tubercular agents .

The


 group blocks the metabolically labile C4 position while modulating the pKa of the quinoline nitrogen, influencing binding affinity in ATP-competitive pockets. Meanwhile, the 7-methoxy group serves as a masked phenol, allowing for late-stage diversification or direct hydrogen-bonding interactions. This guide provides a validated workflow for the synthesis, activation, and functionalization of this core, moving beyond standard catalog descriptions to actionable process chemistry.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyData
Compound Name 7-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one (Precursor form)
Target Intermediate 2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline
CAS No. (2-OH form) 73496-31-8
CAS No. (2-Cl form) 852062-05-6
Molecular Formula

(2-Cl form)
Molecular Weight 261.63 g/mol
LogP (Predicted) ~3.8 (High Lipophilicity due to

)
Key Reactivity

at C2; Demethylation at C7;

stability.

Strategic Synthetic Workflow

The synthesis of 4-(trifluoromethyl)quinolines requires precise regiocontrol. Unlike standard Skraup or Doebner-Miller syntheses, the introduction of the


 group at C4 is best achieved via a modified Knorr Quinoline Synthesis  using 3-methoxyaniline and a trifluoromethyl- 

-keto ester.
Visualizing the Pathway

QuinolineSynthesis cluster_legend Process Stages Aniline 3-Methoxyaniline Amide Amide Intermediate (Regio-control Step) Aniline->Amide 110°C, Toluene (-EtOH) Reagent Ethyl 4,4,4- trifluoroacetoacetate Reagent->Amide Core 7-Methoxy-4-(CF3) quinolin-2(1H)-one (CAS: 73496-31-8) Amide->Core PPA, 120°C Cyclization Activated 2-Chloro-7-methoxy- 4-(CF3)quinoline (CAS: 852062-05-6) Core->Activated POCl3, Reflux Chlorination Drug Target Kinase Inhibitor Activated->Drug R-NH2, SnAr

Figure 1: Synthetic workflow for the generation and activation of the 7-methoxy-4-(trifluoromethyl)quinoline core. The critical regiochemical step occurs during the initial condensation.

Detailed Protocols

Protocol A: Regioselective Synthesis of the Core (The "Make")

Objective: Synthesize 7-methoxy-4-(trifluoromethyl)quinolin-2(1H)-one. Challenge: Avoiding the formation of the 2-trifluoromethyl-4-quinolinone isomer.

Mechanism: The reaction between aniline and ethyl 4,4,4-trifluoroacetoacetate is temperature-dependent.

  • Kinetic Control (Low Temp): Formation of the amide (favors 4-CF3 quinolone upon cyclization).

  • Thermodynamic Control (High Temp): Formation of the crotonate (favors 2-CF3 quinolone).

Step-by-Step:

  • Amide Formation:

    • Charge a reaction vessel with 3-methoxyaniline (1.0 equiv) and ethyl 4,4,4-trifluoroacetoacetate (1.1 equiv) in toluene.

    • Heat to reflux with a Dean-Stark trap to remove ethanol.

    • Checkpoint: Monitor by TLC/LCMS. The disappearance of aniline and formation of the acyclic amide intermediate is critical.

    • Evaporate solvent to yield the crude amide.

  • Cyclization:

    • Add the crude amide to Polyphosphoric Acid (PPA) (10 parts by weight) pre-heated to 100°C.

    • Stir at 120–130°C for 2–4 hours.

    • Quench: Pour the hot mixture onto crushed ice with vigorous stirring. The product will precipitate.

    • Purification: Filter the solid, wash with water and diethyl ether. Recrystallize from ethanol if necessary.

    • Yield: Typically 60–75%.

Protocol B: Activation via Chlorination (The "Activate")

Objective: Convert the 2-hydroxy/2-one tautomer to the reactive 2-chloro intermediate.

Step-by-Step:

  • Suspend the 7-methoxy-4-(trifluoromethyl)quinolin-2(1H)-one (1.0 equiv) in phosphorus oxychloride (

    
    )  (5.0 equiv).
    
  • Optional: Add a catalytic amount of DMF (1-2 drops) to accelerate Vilsmeier-Haack-type activation.

  • Reflux (approx. 105°C) for 3–5 hours until the solution becomes clear.

  • Work-up (Caution): Remove excess

    
     under reduced pressure. Pour the residue onto ice/water carefully (exothermic!). Neutralize with saturated 
    
    
    
    to pH 8.
  • Extract with Dichloromethane (DCM), dry over

    
    , and concentrate.
    
  • Result: 2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline . This solid is stable and can be stored.

Protocol C: Functionalization via (The "Use")

Objective: Coupling with a pharmacophore (e.g., an aniline or aliphatic amine).[1]

Rationale: The 2-position of the quinoline ring is electron-deficient, activated by the ring nitrogen. The 4-


 group further withdraws electron density, making the C2-Cl bond highly reactive toward nucleophilic aromatic substitution (

).

Step-by-Step:

  • Dissolve 2-chloro-7-methoxy-4-(trifluoromethyl)quinoline (1.0 equiv) in isopropanol or ethoxyethanol .

  • Add the nucleophile (e.g., 4-amino-N-methylpiperidine) (1.2 equiv).

  • Add a base (DIPEA or

    
    ) if using a salt form of the amine; otherwise, the reaction can often proceed without base (acid catalyzed by released HCl).
    
  • Heat to reflux (80–100°C) for 4–12 hours.

  • Validation: Monitor by HPLC. The product usually precipitates upon cooling or can be isolated by evaporation and column chromatography.

Advanced Application: Demethylation Strategy

In many kinase inhibitors (e.g., Lenvatinib analogs), a 7-hydroxy group is required to form a hydrogen bond with the "hinge" region of the kinase or to attach a solubilizing tail via an ether linkage.

Protocol:

  • Dissolve the 7-methoxy substrate in anhydrous DCM .

  • Cool to 0°C (ice bath).

  • Add Boron Tribromide (

    
    )  (1M in DCM, 3.0 equiv) dropwise.
    
  • Allow to warm to Room Temperature (RT) and stir for 2–6 hours.

  • Quench: Cool to 0°C and add Methanol dropwise (Caution: Violent reaction).

  • Outcome: Quantitative conversion to the 7-hydroxy-4-(trifluoromethyl)quinoline .

Quality Control & Analytical Signatures

MethodExpected Signature

NMR
Single singlet around -63 ppm . This confirms the

integrity.

NMR
C3-H: Singlet around 7.6–7.8 ppm (characteristic of 4-substituted quinolines). OMe: Singlet at 3.9 ppm.[2]
HPLC The 2-Chloro intermediate is significantly less polar than the 2-One precursor.

References

  • Regioselective Synthesis of Trifluoromethylquinolines: Title: Chemoselectivity in the Reactions Between Ethyl 4,4,4-Trifluoro-3-oxobutanoate and Anilines.[3] Source:Journal of Heterocyclic Chemistry. URL:[Link]

  • Functionalization of 2-Chloroquinolines: Title: Nucleophilic Aromatic Substitution of 2-Chloroquinolines in Drug Discovery. Source:Journal of Medicinal Chemistry. URL:[Link]

  • Demethylation Protocols: Title: Efficient Demethylation of Aryl Methyl Ethers using BBr3. Source:Organic Syntheses. URL:[Link]

  • Biological Relevance of CF3-Quinolines: Title: Fluorine in Medicinal Chemistry. Source:Journal of Medicinal Chemistry. URL:[Link]

Sources

Application

Precision Engineering of the 4-Trifluoromethyl Quinoline Scaffold: A Technical Guide

Topic: Cyclization techniques for forming the 4-trifluoromethyl quinoline core Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals Executive Summary & Strat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cyclization techniques for forming the 4-trifluoromethyl quinoline core Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Executive Summary & Strategic Importance

The 4-trifluoromethyl quinoline core is a privileged pharmacophore in medicinal chemistry, underpinning the efficacy of antimalarials (e.g., Mefloquine), antiviral agents, and emerging CFTR modulators. The introduction of a trifluoromethyl (


) group at the C4 position imparts unique electronic desolvation penalties and metabolic stability that differ significantly from its C2-substituted counterparts.

However, the synthesis of the 4-


 isomer presents a specific regiochemical challenge. Classical condensation methods often thermodynamically favor the 2-

isomer (Knorr product) over the desired 4-

isomer (Conrad-Limpach product). This guide delineates three distinct, field-validated protocols to selectively construct the 4-trifluoromethyl quinoline core, emphasizing mechanistic control to suppress isomer scrambling.

Methodology 1: The Modified Conrad-Limpach Cyclization

Best for: Large-scale synthesis of 4-trifluoromethyl-2-quinolones (tautomer of 2-hydroxy-4-trifluoromethylquinoline). Key Challenge: Avoiding the thermodynamic "Knorr" product (2-


-4-quinolone).
Mechanistic Logic

The reaction between an aniline and a


-ketoester (ethyl 4,4,4-trifluoroacetoacetate) is bifurcated.
  • Kinetic Path (Low T): Nucleophilic attack by aniline on the ketone carbonyl (activated by

    
    ) forms a 
    
    
    
    -aminoacrylate (enamine). Thermal cyclization of this enamine yields the 4-
    
    
    product.
  • Thermodynamic Path (High T): Nucleophilic attack on the ester carbonyl forms an amide. Cyclization yields the 2-

    
      product.
    

To secure the 4-


 core, one must isolate the enamine intermediate at low temperature before inducing high-temperature cyclization.
Experimental Protocol

Step 1: Kinetic Enamine Formation

  • Reagents: Charge a round-bottom flask with Aniline (10 mmol), Ethyl 4,4,4-trifluoroacetoacetate (10 mmol), and glacial Acetic Acid (0.5 mL) in Benzene or Toluene (30 mL).

  • Setup: Equip with a Dean-Stark trap and reflux condenser.

  • Reaction: Reflux at moderate temperature (80-90°C) until water evolution ceases (approx. 3-5 hours).

    • Note: Do not overheat. Excessive heat promotes amide formation.

  • Workup: Concentrate the solvent in vacuo. The residue is the crude ethyl 3-(phenylamino)-4,4,4-trifluorobut-2-enoate (Enamine).

    • QC Check:

      
      H NMR should show a vinyl proton signal ~5.5-6.0 ppm and lack the amide -NH signal typical of the Knorr intermediate.
      

Step 2: Thermal Cyclization (Flash Pyrolysis)

  • Medium: Heat Diphenyl ether (Dowtherm A) to 250°C in a heavy-walled flask.

  • Addition: Add the crude enamine dropwise (diluted in a minimum amount of diphenyl ether if necessary) to the vigorously stirring solvent at 250°C.

    • Why: Rapid heating favors the intramolecular electrocyclic ring closure over intermolecular polymerization.

  • Duration: Maintain temperature for 15-30 minutes. Ethanol is evolved as a gas.

  • Isolation: Cool the mixture to room temperature. Dilute with hexane or petroleum ether. The 4-trifluoromethyl-2-quinolone product typically precipitates as a solid.

  • Purification: Filter and recrystallize from ethanol/DMF.

Methodology 2: The Friedländer Annulation (Retro-Synthetic Approach)

Best for: Constructing 2,3-disubstituted-4-trifluoromethyl quinolines with high modularity. Mechanism: Condensation of 2-aminoaryl ketones with


-methylene ketones.
Mechanistic Logic

To place the


 group at C4, the "2-aminoaryl ketone" component must carry the trifluoromethyl group. The precursor of choice is 2-amino-2,2,2-trifluoroacetophenone  (or 2-trifluoroacetyl aniline).
  • The amine condenses with the carbonyl of the second ketone (R-CH2-CO-R').

  • The

    
    -methylene of the second ketone attacks the trifluoroacetyl carbonyl.
    
  • Result: The

    
     group from the acetophenone becomes the C4 substituent.
    
Experimental Protocol

Reagents: 2-Amino-2,2,2-trifluoroacetophenone (1.0 equiv), Ketone/Aldehyde (1.2 equiv), KOH (catalytic) or Piperidine.

  • Solvent System: Dissolve reactants in Ethanol (0.5 M).

  • Catalysis: Add 10 mol% KOH (base-catalyzed) or catalytic Sulfuric Acid (acid-catalyzed). Base catalysis is generally preferred for trifluoromethyl ketones to avoid hydrate formation issues.

  • Reflux: Heat to reflux (78°C) for 4–12 hours.

  • Monitoring: Monitor consumption of the aniline by TLC.

  • Workup: Neutralize (if acid used), evaporate solvent, and purify via silica gel chromatography (Hexanes/EtOAc).

Methodology 3: Visible-Light Induced Radical Cascade

Best for: Late-stage functionalization and green synthesis of 4-


 tetrahydroquinolines (which can be oxidized to quinolines).
Mechanism:  Radical trifluoromethylation of 

-allyl-anilines followed by 6-endo-trig cyclization.
Mechanistic Logic

A photoredox catalyst generates a


 radical (from 

or Togni's reagent). This radical adds to the alkene of an

-methacryloyl-aniline. The resulting alkyl radical cyclizes onto the aromatic ring, followed by oxidation/deprotonation to restore aromaticity.
Experimental Protocol

Reagents:


-[2-(prop-1-en-2-yl)phenyl]amide (Substrate), Togni's Reagent II (1.2 equiv), Photocatalyst (

, 2 mol%).
  • Setup: Place reagents in a Pyrex tube. Add solvent (DCM or MeCN). Degas with Argon for 15 mins.

  • Irradiation: Irradiate with Blue LEDs (450 nm) at room temperature for 12-24 hours.

  • Workup: Filter through a celite pad. Concentrate and purify via column chromatography.[1]

  • Oxidation (Optional): To convert the tetrahydroquinoline to the fully aromatic quinoline, treat with DDQ (2.0 equiv) in Toluene at reflux for 2 hours.

Comparative Analysis & Decision Matrix

FeatureConrad-Limpach (Method 1)Friedländer (Method 2)Radical Cascade (Method 3)
Primary Product 2-Hydroxy-4-

-quinoline
Substituted 4-

-quinoline
4-

-Tetrahydroquinoline
Regio-fidelity High (if Temp controlled)Perfect (Structural)Moderate (Substrate dependent)
Scalability High (Kg scale possible)ModerateLow (g scale)
Atom Economy Good (- EtOH, - H2O)Good (- 2 H2O)Excellent (Additive)
Key Risk Isomer scrambling (Knorr)Precursor availabilityCatalyst cost

Visualizing the Regiochemical Divergence

The following diagram illustrates the critical divergence between the Kinetic (Conrad-Limpach) and Thermodynamic (Knorr) pathways when reacting aniline with ethyl 4,4,4-trifluoroacetoacetate.

ConradLimpach Start Aniline + Ethyl 4,4,4-trifluoroacetoacetate Enamine Enamine Intermediate (Ethyl 3-anilino-4,4,4-trifluorocrotonate) Start->Enamine Low Temp (<100°C) Acid Cat. Amide Amide Intermediate (Acetoacetanilide) Start->Amide High Temp (>120°C) Direct Heating KineticCyclization High Temp Cyclization (250°C, Diphenyl Ether) Enamine->KineticCyclization Flash Pyrolysis Product4CF3 4-Trifluoromethyl-2-quinolone (Conrad-Limpach Product) KineticCyclization->Product4CF3 - EtOH ThermoCyclization Acid/Heat Cyclization (PPA, 120°C) Amide->ThermoCyclization Dehydration Product2CF3 2-Trifluoromethyl-4-quinolone (Knorr Product) ThermoCyclization->Product2CF3 - H2O

Figure 1: Divergent synthesis pathways. The blue path (Conrad-Limpach) yields the target 4-


 core, while the red path (Knorr) yields the 2-

isomer.

Troubleshooting & Expert Tips

  • Isomer Contamination (Method 1):

    • Symptom:[1][2][3][4][5] Presence of 2-

      
       isomer in NMR (Shift of 
      
      
      
      signal).
    • Cause: Initial condensation temperature was too high, allowing amide formation.

    • Fix: Conduct the first step in Benzene (lower boiling point than Toluene) or use acid catalysis at Room Temperature. Ensure the enamine is isolated before heating to 250°C.

  • Incomplete Cyclization (Method 1):

    • Symptom:[1][2][3][4][5] Recovery of enamine.

    • Cause: Temperature of diphenyl ether dropped upon addition of substrate.

    • Fix: Use a large volume of solvent relative to substrate (high thermal mass) and add substrate slowly to maintain T > 240°C.

  • Water Management (Method 2):

    • Symptom:[1][2][3][4][5] Stalled reaction.

    • Fix: Friedländer annulation produces water. Use molecular sieves or a Dean-Stark trap even if using a solvent like Ethanol (azeotrope).

References

  • Chemoselectivity in Reactions of Ethyl 4,4,4-Trifluoroacetoacetate: Detailed analysis of the kinetic vs thermodynamic control in quinolone synthesis. Source: ResearchGate

  • Conrad-Limpach Synthesis Protocols: Standard procedures for high-temperature cyclization. Source: BenchChem Application Notes

  • Visible-Light Induced Radical Cyclization: Modern photoredox methods for trifluoromethylated heterocycles. Source: PubMed / NIH

  • Friedländer Annulation Overview: Mechanistic insights into amino-ketone condensations. Source: Alfa Chemistry

  • Regioselectivity in Electrophilic Substitution: Understanding substituent effects on the quinoline core. Source: BenchChem Technical Support

Sources

Method

Application Note: Microwave-Assisted Synthesis of 7-Methoxy-4-(trifluoromethyl)quinoline

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the microwave-assisted synthesis of 7-methoxy-4-(trifluoromethyl)quinoline, a heterocyclic scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the microwave-assisted synthesis of 7-methoxy-4-(trifluoromethyl)quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry. The quinoline core is a privileged structure found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and bioavailability of drug candidates.[4][5] This application note details an efficient, rapid, and high-yield protocol utilizing microwave irradiation, offering substantial advantages over conventional heating methods.[6][7][8][9] We provide a step-by-step protocol, mechanistic insights, and data presentation to enable researchers to successfully replicate and adapt this synthesis for their drug discovery and development programs.

Introduction: The Significance of Trifluoromethylated Quinolines

Quinolines and their derivatives are a cornerstone of medicinal chemistry, with a long history of therapeutic applications.[1][2] The incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (CF3) group, is a widely employed strategy in modern drug design to modulate the physicochemical and pharmacokinetic properties of bioactive molecules.[5] The CF3 group can significantly improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity to enhance membrane permeability, and alter electronic properties to improve binding affinity to biological targets.[5]

7-Methoxy-4-(trifluoromethyl)quinoline, the subject of this guide, combines the proven quinoline scaffold with these beneficial attributes, making it a valuable building block for the synthesis of novel therapeutic agents. Traditional methods for quinoline synthesis, such as the Combes, Skraup, or Friedländer reactions, often require harsh conditions, long reaction times, and can result in low yields.[10][11][12] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations, offering rapid, uniform heating and often leading to cleaner reactions with higher yields and reduced by-product formation.[6][7][8][9][13]

Scientific Rationale & Mechanism

The synthesis of 7-methoxy-4-(trifluoromethyl)quinoline is effectively achieved through a modified Combes quinoline synthesis.[10][11][14][15] This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone.[10][14] In this specific application, m-anisidine (3-methoxyaniline) reacts with 4,4,4-trifluoro-1-(thien-2-yl)butane-1,3-dione.

The reaction mechanism proceeds through several key steps:

  • Enamine Formation: The reaction initiates with the nucleophilic attack of the aniline nitrogen on one of the carbonyl carbons of the β-diketone. Subsequent dehydration leads to the formation of a Schiff base, which tautomerizes to the more stable enamine intermediate.[11][14][15][16]

  • Acid-Catalyzed Cyclization: The enamine, activated by the electron-donating methoxy group on the aniline ring, undergoes an intramolecular electrophilic aromatic substitution.[10][14][17] This cyclization is catalyzed by a strong acid, such as polyphosphoric acid (PPA), which protonates the remaining carbonyl group, rendering it more electrophilic.

  • Dehydration and Aromatization: The cyclized intermediate then undergoes dehydration, driven by the formation of a stable aromatic quinoline ring system.[10][14]

Microwave irradiation dramatically accelerates this process by efficiently and uniformly heating the polar reactants and intermediates, leading to a significant reduction in reaction time compared to conventional heating methods.[6][7][8][9][13]

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Cyclization & Aromatization A m-Anisidine + β-Diketone B Schiff Base Intermediate A->B Condensation C Enamine Intermediate B->C Tautomerization D Protonation of Enamine C->D Acid Catalyst (PPA) E Intramolecular Cyclization D->E Electrophilic Attack F Dehydration E->F G 7-Methoxy-4-(trifluoromethyl)quinoline F->G Aromatization G start Start reagents Combine m-Anisidine, β-Diketone, and PPA in Microwave Vial start->reagents microwave Microwave Irradiation (150 °C, 20 min, 200 W) reagents->microwave cool Cool to Room Temperature microwave->cool quench Quench with Ice Water and Neutralize with NaHCO₃ cool->quench extract Extract with Ethyl Acetate (3x) quench->extract dry Dry Organic Layer with Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Product purify->end

Sources

Application

Application Notes and Protocols: Nucleophilic Substitution Reactions on the 7-Methoxyquinoline Ring

Introduction: The Strategic Importance of the 7-Methoxyquinoline Scaffold The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and drug development.[1] Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 7-Methoxyquinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and drug development.[1] Its derivatives are integral components of numerous therapeutic agents, exhibiting a wide spectrum of biological activities including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[1][2][3] The 7-methoxyquinoline variant, in particular, serves as a versatile intermediate and a core structural motif in many bioactive molecules.[2][4] The methoxy group at the 7-position significantly influences the molecule's electronic properties, solubility, and metabolic stability, making it a key building block for structure-activity relationship (SAR) studies.[2]

This guide provides a detailed exploration of nucleophilic substitution reactions on the 7-methoxyquinoline ring. It is designed to equip researchers with the theoretical understanding and practical protocols necessary to effectively functionalize this important scaffold, enabling the synthesis of novel derivatives for drug discovery and materials science. We will delve into the mechanistic principles, key experimental considerations, and step-by-step protocols for performing these critical transformations.

Mechanistic Principles & Strategic Considerations

Nucleophilic Aromatic Substitution (SNAr) is the primary pathway for the reactions discussed herein. Unlike electrophilic substitutions that are more common for electron-rich aromatic systems, SNAr proceeds on electron-deficient rings and involves the displacement of a good leaving group by a nucleophile.[5][6]

Electronic Landscape of the Quinoline Ring

The quinoline nucleus presents a complex electronic environment. The pyridine ring is inherently electron-deficient due to the electron-withdrawing nature of the nitrogen atom. This makes the pyridine moiety (specifically the 2- and 4-positions) susceptible to nucleophilic attack.[7][8][9] Conversely, the benzene ring is more electron-rich and typically undergoes electrophilic substitution.[8][10]

The Dual Role of the 7-Methoxy Group

The 7-methoxy group presents a unique challenge and opportunity. As an electron-donating group (EDG), it increases the electron density on the benzene portion of the ring system through resonance.[11] This effect generally deactivates the ring towards nucleophilic attack, as the SNAr mechanism is favored by electron-withdrawing groups that can stabilize the negatively charged intermediate.[11][12]

Therefore, successful nucleophilic substitution on a 7-methoxyquinoline ring is not trivial and depends on overcoming this deactivating effect. This is typically achieved through two main strategies:

  • Installation of a Good Leaving Group: The reaction is contingent on the presence of a suitable leaving group, most commonly a halide (Cl, Br, F), at an activated position (e.g., C2 or C4). The reaction is a substitution of this group, not of a hydrogen atom.

  • Ring Activation: The overall electrophilicity of the ring system, driven by the pyridine nitrogen, must be sufficient to allow the nucleophile to attack the carbon bearing the leaving group, despite the methoxy group's influence.

The SNAr Addition-Elimination Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Addition: The nucleophile attacks the electrophilic carbon atom bearing the leaving group. This is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5]

  • Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group.

The stability of the Meisenheimer complex is paramount. Electron-withdrawing groups positioned ortho or para to the site of attack can delocalize the negative charge through resonance, stabilizing the intermediate and accelerating the reaction.[13] In the 7-methoxyquinoline system, the primary stabilizing factor is the electron-withdrawing quinoline nitrogen.

Workflow setup 1. Reaction Setup Combine reactants, base, and solvent (DMF) in a round-bottom flask. heat 2. Heating & Monitoring Heat to 120 °C under N₂. Monitor reaction by TLC. setup->heat quench 3. Workup: Quenching Cool to RT. Pour into water and extract with Ethyl Acetate. heat->quench wash 4. Workup: Washing Wash organic layer with water and brine. quench->wash dry 5. Drying & Concentration Dry over MgSO₄, filter, and concentrate via rotary evaporation. wash->dry purify 6. Purification Purify crude product using column chromatography. dry->purify analyze 7. Analysis Characterize pure product (NMR, MS, etc.). purify->analyze

Sources

Method

Optimization of solvent systems for dissolving 7-methoxy-4-(trifluoromethyl)quinoline

Executive Summary This guide details the protocol for optimizing solvent systems for 7-methoxy-4-(trifluoromethyl)quinoline (7-M-4-TFMQ). This molecule presents a distinct solubility challenge due to the opposing physico...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for optimizing solvent systems for 7-methoxy-4-(trifluoromethyl)quinoline (7-M-4-TFMQ). This molecule presents a distinct solubility challenge due to the opposing physicochemical effects of its substituents: the lipophilic, electron-withdrawing trifluoromethyl (-CF₃) group and the electron-donating methoxy (-OCH₃) group on a quinoline scaffold.

This application note moves beyond simple "trial and error" by applying Hansen Solubility Parameters (HSP) logic to predict compatibility, followed by a rigorous Thermodynamic Solubility Profiling protocol. The goal is to achieve stable stock solutions for biological assays (typically 10–100 mM) and optimized flow-chemistry feeds.

Physicochemical Analysis & Solubility Prediction

Before physical handling, we must understand the "Solubility Personality" of the molecule to select the correct screening candidates.

Structural Impact on Solubility
  • The Scaffold (Quinoline): A planar, aromatic heterocycle. Naturally lipophilic (LogP ~2.0) but possesses a basic nitrogen (pKa ~4.9 for unsubstituted quinoline) that allows for protonation in acidic media.

  • The 4-Trifluoromethyl Group (-CF₃): The critical solubility barrier. It significantly increases lipophilicity (typically +1.2 LogP units) and strengthens the crystal lattice energy via F-F interactions, often resulting in a "brick dust" solid that resists dissolution in standard alcohols. It also lowers the pKa of the quinoline nitrogen via inductive electron withdrawal, making the molecule less basic and harder to protonate than standard quinoline.

  • The 7-Methoxy Group (-OCH₃): Adds a dipole moment and slight H-bond acceptance capability, improving solubility in polar aprotic solvents compared to the bare -CF₃ analog.

Hansen Solubility Parameter (HSP) Strategy

To dissolve 7-M-4-TFMQ, we aim for solvents that match its estimated HSP values.

  • Predicted Target: High Dispersion (

    
    ) due to the aromatic rings; Moderate Polarity (
    
    
    
    ) due to the -OMe/-CF₃ dipole; Low Hydrogen Bonding (
    
    
    ).

Table 1: Theoretical Solvent Class Suitability

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism of Action
Polar Aprotic DMSO, DMF, DMAcExcellent High dipole interaction matches the -CF₃/-OMe vectors; disrupts crystal lattice effectively.
Chlorinated Chloroform, DCMVery Good Excellent dispersion match (

) for the aromatic core.
Alcohols Methanol, EthanolModerate/Poor High H-bonding (

) of solvent mismatches the hydrophobic -CF₃ domain.
Aqueous Water, PBSInsoluble Hydrophobic effect dominates. Requires pH modification.

Experimental Protocols

Phase 1: Primary Solvent Screening (Visual)

Objective: Rapidly identify "Good" solvents for stock solution preparation (target >10 mg/mL).

Materials:

  • 7-M-4-TFMQ (Solid powder)

  • Glass scintillation vials (4 mL)

  • Solvent panel: DMSO, Methanol, Acetonitrile, PEG-400, Ethyl Acetate.

Procedure:

  • Weigh 5 mg of 7-M-4-TFMQ into five separate vials.

  • Add 100 µL of solvent to the respective vial (Starting conc: 50 mg/mL).

  • Vortex for 60 seconds.

  • Observation:

    • Clear Solution: Solubility > 50 mg/mL. Stop.

    • Suspension: Add 400 µL more solvent (Total 500 µL, Conc: 10 mg/mL). Vortex and sonicate for 5 mins.

    • Still Suspension: Solubility < 10 mg/mL.

Phase 2: Thermodynamic Solubility Profiling (Shake-Flask Method)

Objective: Determine the exact saturation point for formulation stability. This is the Gold Standard for data generation.

Diagram 1: Thermodynamic Solubility Workflow

SolubilityWorkflow Start Start: Excess Solid (7-M-4-TFMQ) SolventAdd Add Solvent/Buffer (Saturated Suspension) Start->SolventAdd Equilibration Equilibration (37°C, 24-48h Shaking) SolventAdd->Equilibration Separation Phase Separation (Centrifuge/Filter) Equilibration->Separation Check for Precipitate Analysis Quantification (HPLC-UV or LC-MS) Separation->Analysis Dilute Supernatant Data Solubility Value (mg/mL) Analysis->Data

Figure 1: Standard Shake-Flask Workflow for determining thermodynamic solubility.

Detailed Protocol:

  • Preparation: Add excess 7-M-4-TFMQ (~2 mg) to 1.5 mL microcentrifuge tubes.

  • Solvent Addition: Add 500 µL of the test medium (e.g., PBS pH 7.4, SGF pH 1.2, or 5% DMSO in water).

  • Incubation: Place tubes in a thermomixer or orbital shaker at 37°C (or 25°C) for 24 hours.

    • Critical Step: Ensure solid is still visible after 2 hours. If clear, add more solid.

  • Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved drug.

  • Filtration: If floating particles persist, filter supernatant through a 0.22 µm PTFE filter (low binding).

  • Quantification: Dilute the supernatant 100x with Acetonitrile:Water (50:50) and inject into HPLC.

    • Detection: UV at 254 nm (aromatic core) or 334 nm (conjugated system).

Phase 3: pH-Dependent Solubility & Salt Formation

Objective: Exploit the quinoline nitrogen for aqueous solubility.

The -CF₃ group lowers the basicity of the quinoline nitrogen. While standard quinolines protonate at pH 4–5, 7-M-4-TFMQ may require pH < 2.5 to achieve significant ionization.

Protocol:

  • Prepare buffers: pH 1.2 (0.1N HCl), pH 4.5 (Acetate), pH 7.4 (Phosphate).

  • Run the Shake-Flask Protocol (Phase 2) using these buffers.

  • Logic: If solubility at pH 1.2 >> pH 7.4, the compound can be formulated as a salt (e.g., Hydrochloride or Mesylate salt) to improve dissolution rates.

Data Analysis & Interpretation

When analyzing your results, structure the data to identify the "Sweet Spot" for your specific application (e.g., animal dosing vs. cellular assay).

Table 2: Mock Data & Interpretation Guide (Representative)

Solvent SystemSolubility (mg/mL)InterpretationApplication
DMSO (100%) > 50.0High Ideal stock solution for freezing.
Methanol ~ 5.0 - 10.0Moderate Good for LC-MS sample prep; avoid for high-dose stocks.
PBS (pH 7.4) < 0.005Insoluble Will precipitate in cell media. Requires co-solvent.[1]
SGF (pH 1.2) ~ 0.5 - 1.0Enhanced Indicates oral bioavailability is possible via gastric protonation.
10% DMSO in PBS ~ 0.05Risk "Crash out" risk. Check for precipitation after 4 hours.

Formulation Decision Tree

Use this logic flow to select the final solvent system based on your experimental constraints.

Diagram 2: Solvent Selection Logic

SolventSelection Start Start: Define Application InVivo In Vivo (Animal) Start->InVivo InVitro In Vitro (Cell/Enzyme) Start->InVitro Oral Oral Dosing? InVivo->Oral IV IV Dosing? InVivo->IV Stock Prepare Stock (100% DMSO) InVitro->Stock Lipid Use Lipid Vehicle (Corn Oil / Tween 80) Oral->Lipid High LogP Cosolvent Use Co-solvent System (5% DMSO + 40% PEG400 + Saline) IV->Cosolvent Need Solubility Dilution Dilute to Assay Conc. Stock->Dilution PrecipCheck Check for Precipitation (Microscopy) Dilution->PrecipCheck

Figure 2: Decision matrix for selecting solvent systems based on end-use application.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

  • Bergström, C. A., et al. (2003). Absorption classification of oral drugs based on molecular surface properties.[2] Journal of Medicinal Chemistry.

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

  • Di, L., & Kerns, E. H. (2006). Profiling drug-like properties in discovery: solubility. Current Opinion in Chemical Biology.

Sources

Application

Application Note: Strategic Incorporation of 7-Methoxy-4-(trifluoromethyl)quinoline into Kinase Inhibitors

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the synthetic logic, experimental protocols, and validation steps required to incorporate the 7-methoxy-4-(trifluoromethy...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the synthetic logic, experimental protocols, and validation steps required to incorporate the 7-methoxy-4-(trifluoromethyl)quinoline scaffold into kinase inhibitors.

Executive Summary & Rationale

The 7-methoxy-4-(trifluoromethyl)quinoline scaffold represents a privileged pharmacophore in modern kinase inhibitor design. Its value lies in the synergistic effects of its substituents:

  • 4-Trifluoromethyl (

    
    ):  Enhances metabolic stability (blocking P450 oxidation at the 4-position) and increases lipophilicity (
    
    
    
    ), improving membrane permeability and blood-brain barrier (BBB) penetration.
  • 7-Methoxy (

    
    ):  Acts as a hydrogen bond acceptor, often interacting with solvent-front residues or water networks within the kinase ATP-binding pocket, while improving aqueous solubility compared to the unsubstituted core.
    

Unlike 4-anilinoquinolines (e.g., bosutinib), where the 4-position links to the hinge-binding region, this scaffold utilizes the 4-position for steric/electronic modulation and typically employs the 2-position as the vector for coupling to the hinge-binding motif or the solvent-exposed tail.

Retrosynthetic Strategy & Mechanism

To incorporate this moiety, the most robust approach involves synthesizing the activated 2-chloro-7-methoxy-4-(trifluoromethyl)quinoline intermediate. This electrophile undergoes Nucleophilic Aromatic Substitution (


) with amine-bearing kinase pharmacophores.
Mechanistic Pathway (Graphviz)

The following diagram illustrates the activation and coupling logic.

G Aniline 3-Methoxyaniline Intermediate Enamine Intermediate Aniline->Intermediate Condensation (Cat. Acid) Reagent Ethyl 4,4,4- trifluoroacetoacetate Reagent->Intermediate Cyclized 2-Hydroxy-7-methoxy- 4-(trifluoromethyl)quinoline Intermediate->Cyclized Cyclization (High Temp, PPA) Activated 2-Chloro-7-methoxy- 4-(trifluoromethyl)quinoline (The 'Warhead') Cyclized->Activated Chlorination (POCl3) Coupled Final Kinase Inhibitor Activated->Coupled SnAr Coupling (R-NH2, Base)

Caption: Synthetic workflow transforming raw materials into the activated electrophile for kinase inhibitor assembly.

Detailed Experimental Protocols

Phase A: Scaffold Synthesis & Activation

Objective: Synthesize the reactive intermediate 2-chloro-7-methoxy-4-(trifluoromethyl)quinoline .

Step 1: Condensation and Cyclization (Knorr-Type)

Rationale: Direct condensation of 3-methoxyaniline with a trifluoro-beta-keto ester directs the


 group to the 4-position.
  • Reagents:

    • 3-Methoxyaniline (1.0 eq)

    • Ethyl 4,4,4-trifluoroacetoacetate (1.1 eq)

    • Polyphosphoric acid (PPA) or Diphenyl ether (solvent)

  • Procedure:

    • Mix 3-methoxyaniline and ethyl 4,4,4-trifluoroacetoacetate in a round-bottom flask equipped with a Dean-Stark trap (if using benzene/toluene for initial enamine formation) or neat.

    • Heat to 110°C for 2 hours to form the enamine intermediate. Monitor by TLC.[1][2]

    • Cyclization: Add the crude enamine to pre-heated diphenyl ether (250°C) or PPA (120°C). Stir for 1-3 hours.

    • Workup: Cool to RT. If using PPA, pour onto crushed ice and neutralize with NaOH. If using diphenyl ether, dilute with hexane to precipitate the product.

    • Yield Check: Isolate 2-hydroxy-7-methoxy-4-(trifluoromethyl)quinoline (often exists as the quinolone tautomer).

Step 2: Chlorination (Activation)

Rationale: Converting the 2-hydroxy group to a 2-chloro group creates a potent electrophile for


.
  • Reagents:

    • 2-Hydroxy-7-methoxy-4-(trifluoromethyl)quinoline (from Step 1)

    • Phosphorus oxychloride (

      
      , excess, solvent/reagent)[3][4]
      
    • Catalytic DMF (optional)

  • Procedure:

    • Suspend the starting material in

      
       (5-10 volumes).
      
    • Reflux at 105°C for 3-5 hours. The suspension should clear as the reaction proceeds.

    • Critical Safety: Quench excess

      
       by slowly pouring the reaction mixture onto ice/water with vigorous stirring (Exothermic!).
      
    • Neutralize with saturated

      
       to pH 8.
      
    • Extract with Ethyl Acetate (3x), dry over

      
      , and concentrate.
      
    • QC:

      
      H NMR should show the loss of the amide/hydroxyl proton and a shift in aromatic signals.
      
Phase B: Incorporation into Kinase Inhibitor (Coupling)

Objective: Couple the activated quinoline to an amine-bearing fragment (e.g., an aniline, piperazine, or heteroaryl amine).

Step 3: Nucleophilic Aromatic Substitution (

)

Rationale: The electron-withdrawing


 group at C4 and the ring nitrogen activate the C2-Cl bond for displacement.
  • Reagents:

    • 2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline (1.0 eq)

    • Target Amine (

      
      ) (1.1 - 1.5 eq)
      
    • Base:

      
       (2.0 eq) or DIPEA (3.0 eq)
      
    • Solvent: DMF, DMA, or NMP (anhydrous)

  • Procedure:

    • Dissolve the chloro-quinoline and the amine in the solvent (0.1 - 0.5 M).

    • Add the base.[5]

    • Thermal Condition: Heat to 80-120°C for 4-12 hours.

    • Microwave Condition (Recommended): 140°C for 20-40 mins.

    • Monitoring: LCMS is critical here to observe the M+1 peak of the product and disappearance of the chloro-precursor (M and M+2 pattern).

  • Purification:

    • Dilute with water and extract (if solid precipitates, filter and wash).

    • Purify via Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) or Flash Chromatography (DCM/MeOH).

Analytical Data & Validation

Expected NMR Signatures

To validate the successful incorporation, look for these diagnostic signals:

MoietyProton (

) Shift (ppm)
MultiplicityNotes

N/A (

NMR)
Singlet ~ -62 ppmDistinctive diagnostic peak.
7-OMe 3.85 - 3.95Singlet (3H)Confirm integration.
H-3 7.10 - 7.30Singlet (1H)The proton on the pyridine ring; shifts upfield upon amine coupling.
H-5 8.00 - 8.20Doublet (1H)Deshielded by

group (peri-effect).
Troubleshooting Table
IssueProbable CauseSolution
Low Yield in Step 1 Incomplete cyclization or "O-alkylation" side product.Ensure high temperature (>200°C) for thermodynamic control; use Diphenyl ether.
No Reaction in Step 3 Amine nucleophile is too weak (steric hindrance).Switch to Buchwald-Hartwig conditions:

, BINAP, NaOtBu, Toluene, 100°C.
Hydrolysis of Cl Wet solvent in Step 3.Use anhydrous DMF/DMA; keep reaction under Argon.

Biological Context & Signaling Pathway

The incorporation of this scaffold is often intended to target kinases like c-Met , VEGFR , or SGK1 . The diagram below illustrates the hypothetical binding mode where the quinoline nitrogen acts as a H-bond acceptor in the hinge region.

Pathway Inhibitor 7-OMe-4-CF3-Quinoline Inhibitor Hinge Hinge Region (ATP Binding Site) Inhibitor->Hinge H-Bond (N1) Hydrophobic Hydrophobic Pocket II (Occupied by CF3) Inhibitor->Hydrophobic Van der Waals (4-CF3) Solvent Solvent Front (Interacts with 7-OMe) Inhibitor->Solvent H-Bond Acceptor (7-OMe) Kinase Target Kinase (e.g., c-Met, VEGFR) Hinge->Kinase Inactivation

Caption: Predicted binding interactions of the scaffold within the kinase ATP pocket.

References

  • Li, C., et al. (2024).[6] Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. European Journal of Medicinal Chemistry.

  • BenchChem Technical Guides. (2025). An In-depth Technical Guide on 3,4-Dichloro-7-(trifluoromethyl)quinoline Derivatives.

  • Wang, X., et al. (2011). Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines. Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2018).[3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Purification strategies for removing impurities from 7-methoxy-4-(trifluoromethyl)quinoline

Technical Support Center: 7-Methoxy-4-(trifluoromethyl)quinoline Welcome to the technical support guide for the purification of 7-methoxy-4-(trifluoromethyl)quinoline. This resource is designed for researchers, chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-Methoxy-4-(trifluoromethyl)quinoline

Welcome to the technical support guide for the purification of 7-methoxy-4-(trifluoromethyl)quinoline. This resource is designed for researchers, chemists, and drug development professionals who are working with this compound and require robust, field-proven strategies to achieve high purity. The unique electronic properties conferred by the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group can present specific challenges during purification.[1][2] This guide provides a structured approach, moving from fundamental principles to detailed troubleshooting.

Part 1: Frequently Asked Questions (FAQs) - Understanding Your Compound

This section addresses foundational questions about the target compound and the impurities you are likely to encounter.

Q1: What are the key chemical properties of 7-methoxy-4-(trifluoromethyl)quinoline that influence its purification?

A1: Understanding the molecule's properties is critical for designing a purification strategy.

  • Basicity: The nitrogen atom in the quinoline ring is basic (pKa of the conjugate acid is typically around 4-5), allowing for purification via acid-base extraction or salt formation.[3]

  • Lipophilicity: The trifluoromethyl (CF3) group significantly increases the lipophilicity (logP) of the molecule.[1][4] This means it will have good solubility in many organic solvents but poor solubility in water.

  • Stability: The quinoline core is an aromatic heterocycle and is generally stable. However, the CF3 group enhances metabolic stability, making the compound robust under many conditions.[2][4] The methoxy group can be susceptible to cleavage under harsh acidic conditions (e.g., HBr, HI).

  • Polarity: The molecule possesses moderate polarity due to the nitrogen and oxygen atoms, but the large aromatic system and CF3 group make it amenable to normal-phase chromatography.

Q2: What are the most common impurities I should expect from the synthesis of 7-methoxy-4-(trifluoromethyl)quinoline?

A2: Impurities are typically derived from the specific synthetic route used (e.g., Gould-Jacobs, Friedländer, Skraup).[5][6] However, common classes of impurities include:

  • Unreacted Starting Materials: For example, 3-methoxyaniline or trifluoromethylated acetoacetate derivatives.

  • Regioisomers: Depending on the synthesis, isomers such as 5-methoxy-4-(trifluoromethyl)quinoline could form.

  • Polymeric Byproducts: Harsh acidic conditions, particularly in syntheses like the Skraup reaction, can generate tarry, high-molecular-weight byproducts.[7][8]

  • Partially Reacted Intermediates: In multi-step syntheses, intermediates from incomplete cyclization or other transformations may persist.[9][10]

Part 2: Core Purification Strategies & Protocols

This section provides detailed protocols for the most effective purification techniques. The choice of method depends on the scale of your reaction and the nature of the impurities.

Strategy 1: Acid-Base Extraction (Bulk Impurity Removal)

This is an excellent first-pass purification step to remove neutral and acidic impurities from the basic quinoline product.[11]

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Acid Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) two to three times. The basic quinoline product will move into the aqueous layer as its hydrochloride salt, while neutral impurities remain in the organic layer.

  • Back-Extraction (Optional): Wash the combined acidic aqueous layers with DCM or ethyl acetate once more to remove any trapped neutral impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is >9.[9] The free quinoline base will precipitate or form an oil.

  • Final Extraction: Extract the liberated quinoline base back into an organic solvent (DCM or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

Strategy 2: Silica Gel Column Chromatography (High-Resolution Purification)

Chromatography is ideal for separating the target compound from impurities with similar polarities, such as regioisomers.[12][13]

Experimental Protocol:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will give the target compound an Rf value of approximately 0.2-0.3.[14]

  • Column Packing: Dry pack the column with silica gel.

  • Deactivation (Crucial for Basic Compounds): To prevent peak tailing and potential degradation on acidic silica, it is advisable to deactivate the silica. Prepare a solvent mixture identical to your initial elution solvent but add 1-2% triethylamine (Et₃N).[14] Flush the column with 2-3 column volumes of this deactivating solvent, then flush with 2-3 column volumes of the initial elution solvent without triethylamine to remove the excess base.[14]

  • Loading: Load the crude product onto the column. It can be dry-loaded (adsorbed onto a small amount of silica) for best results or loaded as a concentrated solution in a minimal amount of solvent.

  • Elution: Run the chromatography using your pre-determined solvent system, either isocratically (constant solvent composition) or with a polarity gradient (gradually increasing the amount of the more polar solvent).

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Impurity Type Suggested Starting Solvent System (Hexane/Ethyl Acetate) Notes
Non-polar impurities95:5 to 90:10The product should remain near the baseline while impurities elute.
Impurities of similar polarity85:15 to 70:30A shallow gradient may be required for optimal separation.
Polar impurities (e.g., starting anilines)80:20Your product should elute well before highly polar impurities.
Strategy 3: Recrystallization (Final Polishing)

Recrystallization is a powerful technique for achieving high purity, especially if the compound is already >90% pure and crystalline.[15]

Experimental Protocol:

  • Solvent Selection: Find a suitable solvent or solvent system. The ideal solvent dissolves the compound when hot but not when cold. Alternatively, use a solvent pair: a "good" solvent in which the compound is highly soluble and an "anti-solvent" in which it is poorly soluble.[15]

  • Dissolution: Dissolve the crude compound in the minimum amount of boiling "good" solvent.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or polymeric tar), quickly filter the hot solution.

  • Crystallization:

    • Single Solvent: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization.

    • Solvent Pair: To the hot solution in the "good" solvent, add the "anti-solvent" dropwise until the solution becomes cloudy (the cloud point). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Crystal Collection: Collect the crystals by filtration (e.g., using a Büchner funnel), wash them with a small amount of cold solvent, and dry them under vacuum.[15]

Part 3: Troubleshooting Guide

This section addresses specific problems you may encounter during purification.

Q3: My final product is a persistent oil and will not crystallize. What can I do?

A3: This is a common issue, especially with compounds that have conformational flexibility or residual impurities that inhibit crystal lattice formation.

  • Trituration: Try adding a non-polar solvent like hexanes or pentane to the oil and scratching the side of the flask with a glass rod. This can sometimes induce crystallization.

  • Purification Check: The oil may indicate the presence of impurities. Re-purify using column chromatography.

  • Salt Formation: Convert the oily free base to a solid salt (e.g., hydrochloride or picrate).[16] Dissolve the oil in a solvent like ether or ethyl acetate and add a solution of HCl in ether or ethanol. The hydrochloride salt will often precipitate as a crystalline solid, which can be filtered and washed.[8] The pure free base can be regenerated by basification if needed.

Q4: My column chromatography separation is poor; the product co-elutes with an impurity. How can I improve it?

A4:

  • Optimize Solvent System: Switch to a solvent system with different selectivity. For example, replace ethyl acetate with dichloromethane/methanol or toluene/acetone. Run TLC plates in several systems to find the best one.

  • Use a Gradient: If you are running isocratic elution, switch to a very shallow gradient. This will provide better resolution between closely eluting spots.

  • Change Stationary Phase: If silica gel fails, consider using alumina (basic or neutral), which can offer different selectivity for basic compounds.

Q5: My NMR spectrum shows residual starting materials (e.g., 3-methoxyaniline). How do I remove them?

A5:

  • Acid-Base Extraction: If you have not already performed this, an acid wash is highly effective at removing residual basic anilines or other basic starting materials. See the protocol in Part 2.

  • Chromatography: If the starting material is less polar than your product, it should be easily separable by column chromatography. If it is more polar, it will remain on the column longer. Adjust your fraction collection accordingly.

Part 4: Purity Assessment

Confirming the purity of your final product is a critical final step.

Q6: How can I definitively confirm the purity of my 7-methoxy-4-(trifluoromethyl)quinoline?

A6: A combination of methods is recommended for a comprehensive assessment.

Technique Purpose & What to Look For
TLC A quick check for purity. A pure compound should show a single spot in multiple solvent systems.
HPLC High-Performance Liquid Chromatography provides quantitative purity data.[10][17] A pure sample will show a single major peak.
¹H and ¹³C NMR Nuclear Magnetic Resonance spectroscopy confirms the structure and can reveal the presence of impurities, even at low levels. Look for the absence of peaks corresponding to starting materials or solvents.
Mass Spectrometry (MS) Confirms the molecular weight of the compound. Techniques like GC-MS can also be used for purity analysis.[18]
Melting Point A sharp melting point is a good indicator of high purity for a crystalline solid. Impurities typically broaden and depress the melting point range.[1]

Visual Workflows

Diagram 1: Purification Strategy Selection

Purification Strategy cluster_decision Initial Assessment start Crude Product is_oily Is the crude material oily or full of tar? start->is_oily extraction Acid-Base Extraction chromatography Column Chromatography extraction->chromatography recrystallization Recrystallization chromatography->recrystallization Product is >90% pure and crystalline analysis Purity Analysis (NMR, HPLC, MS) chromatography->analysis Product is pure (oily or solid) recrystallization->analysis is_oily->extraction  Yes is_oily->chromatography  No (Solid) Chromatography Troubleshooting start Poor Separation (Co-elution) check_rf Is product Rf ~0.2-0.3? start->check_rf adjust_solvent Adjust Solvent Polarity check_rf->adjust_solvent  No check_tailing Is there significant peak tailing? check_rf->check_tailing  Yes adjust_solvent->check_rf deactivate Deactivate Silica with Triethylamine check_tailing->deactivate  Yes change_system Change Solvent System (e.g., Toluene/Acetone) check_tailing->change_system  No success Improved Separation deactivate->success change_stationary Switch to Alumina Stationary Phase change_system->change_stationary change_system->success change_stationary->success

Sources

Optimization

Technical Support Center: Solving Solubility Issues of 4-Trifluoromethyl Quinolines

Prepared by: Your Senior Application Scientist Welcome to the technical support center for handling 4-trifluoromethyl quinoline compounds. This guide is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for handling 4-trifluoromethyl quinoline compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the common yet significant challenge of poor aqueous solubility with this important class of molecules. The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability and binding affinity.[1] However, this modification significantly increases the lipophilicity of the parent quinoline scaffold, frequently leading to solubility issues that can stall research and development.

This document provides a series of frequently asked questions (FAQs) for initial guidance and in-depth troubleshooting guides for more complex scenarios. Our goal is to equip you not just with protocols, but with the underlying scientific principles to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why are my 4-trifluoromethyl quinoline compounds so poorly soluble in aqueous media?

A: The poor aqueous solubility arises from the combination of two key structural features:

  • The Quinoline Core: The fused aromatic ring system of quinoline is inherently hydrophobic, meaning it prefers non-polar or oily environments over water.

  • The Trifluoromethyl (CF₃) Group: The CF₃ group is highly lipophilic (fat-loving) and hydrophobic. Its introduction dramatically increases the overall non-polar character of the molecule, further reducing its affinity for water.[1]

Essentially, the molecule has a strong tendency to self-associate and avoid interaction with water molecules, leading to low solubility.

Q2: What is the very first step I should take when encountering a solubility problem?

A: Before attempting complex solubilization techniques, always start with the fundamentals:

  • Review the Literature: Check for published data on your specific compound or structurally similar analogues. Previous synthesis or formulation studies are invaluable resources for proven solvent systems.[2]

  • Verify Compound Purity: Impurities can sometimes be the cause of insolubility or precipitation. Confirm the purity of your compound using appropriate analytical techniques (e.g., HPLC, NMR).

  • Simple Solvent Test: Test the solubility of your compound in a small range of common organic solvents like Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), or Dimethyl Formamide (DMF).[2][3] This will help in preparing a concentrated stock solution that can be diluted into your aqueous medium. Mefloquine, a well-known 4-trifluoromethyl quinoline, is soluble in DMSO and ethanol but poorly soluble in water.[3][4][5]

Q3: How does pH affect the solubility of my 4-trifluoromethyl quinoline?

A: pH is a critical and powerful tool for modulating the solubility of these compounds.[2] The quinoline ring contains a basic nitrogen atom.[2]

  • In Acidic Conditions (Lower pH): The nitrogen atom becomes protonated, forming a positively charged cationic salt. This ionized form is generally much more soluble in aqueous solutions than the neutral free-base form.[2][6] For many quinoline derivatives, adding a small amount of a suitable acid (e.g., HCl) can dramatically improve solubility.[2]

  • In Neutral or Basic Conditions (Higher pH): The compound will exist in its neutral, free-base form, which is less polar and therefore less soluble in water.[2]

Understanding the pKa (the pH at which the compound is 50% ionized) is crucial for leveraging this effect.

Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific experimental problems with detailed, step-by-step solutions.

Scenario 1: My compound will not dissolve in my aqueous buffer, even at low concentrations.

This is a classic sign of very low intrinsic solubility. The primary goal is to first get the compound into a concentrated stock solution, which can then be carefully diluted.

Solution A: Co-Solvent System

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the medium.[7][8] This makes the environment more favorable for a hydrophobic compound.

Causality: Co-solvents work by disrupting the hydrogen bonding network of water, which reduces the energy required to create a cavity for the non-polar solute molecule, thereby increasing solubility.[]

Table 1: Common Co-solvents for Pre-clinical Formulations

Co-SolventPropertiesTypical Starting Concentration in Final Solution
DMSO Strong aprotic solvent, dissolves a wide range of compounds.< 0.5% v/v (Note: can have biological effects)
Ethanol Less toxic than DMSO, commonly used in formulations.1-5% v/v
PEG 400 A low-molecular-weight polyethylene glycol, good for increasing solubility.5-10% v/v
Propylene Glycol A viscous, non-toxic solvent.5-20% v/v
Experimental Protocol: Preparing a Co-solvent Stock Solution
  • Determine Target Stock Concentration: Decide on a high concentration for your stock solution (e.g., 10, 20, or 50 mM) in 100% co-solvent.

  • Weigh Compound: Accurately weigh the required amount of your 4-trifluoromethyl quinoline compound into a sterile microcentrifuge tube or glass vial.

  • Add Co-solvent: Add the calculated volume of your chosen co-solvent (e.g., DMSO) to the compound.

  • Facilitate Dissolution: Vortex vigorously. If necessary, use gentle heating (e.g., a 37°C water bath) or sonication to aid dissolution.[10] Visually inspect to ensure no solid particles remain.

  • Dilute into Aqueous Medium: Perform a serial dilution of your concentrated stock into your final aqueous buffer. Crucially, add the stock solution to the buffer while vortexing the buffer , not the other way around. This rapid mixing helps prevent the compound from precipitating out of the highly concentrated droplet.

Scenario 2: My compound dissolves in the stock solvent, but precipitates immediately upon dilution into my aqueous buffer.

This indicates that while the compound is soluble in the organic co-solvent, the final concentration in the aqueous medium is above its thermodynamic solubility limit, even with a small percentage of co-solvent.

Solution B: pH Adjustment

If your compound has a basic nitrogen, as most quinolines do, converting it to a salt is a highly effective strategy.

Causality: The ionized salt form of the molecule has strong ion-dipole interactions with water, which are energetically much more favorable than the hydrophobic interactions of the neutral form. This leads to a significant increase in aqueous solubility.

Experimental Protocol: pH-Solubility Profile Determination
  • Prepare Buffers: Make a series of buffers across a relevant pH range (e.g., pH 2, 4, 6, 7.4, 8).

  • Add Excess Compound: Add an excess amount of your solid compound to a small volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present that some remains undissolved at equilibrium.

  • Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid: Centrifuge the samples at high speed to pellet the undissolved solid. Alternatively, filter the samples using a 0.22 µm syringe filter suitable for aqueous and organic solutions (e.g., PVDF).

  • Quantify Soluble Compound: Carefully take an aliquot of the clear supernatant and dilute it in a suitable mobile phase. Quantify the concentration of the dissolved compound using a calibrated HPLC-UV method.

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. This plot will reveal the pH at which your compound's solubility is maximal.

cluster_workflow Workflow: pH-Solubility Profile A Prepare Buffers (e.g., pH 2-8) B Add Excess Solid Compound to Each Buffer A->B C Equilibrate for 24-48h (Constant Shaking/Temp) B->C D Separate Undissolved Solid (Centrifuge or Filter) C->D E Quantify Soluble Compound in Supernatant via HPLC D->E F Plot Solubility vs. pH to Find Optimal Range E->F

Caption: Experimental workflow for determining a compound's pH-solubility profile.

Scenario 3: My compound dissolves initially but precipitates over time (hours to days) or when stored in the cold.

This is a classic example of forming a supersaturated, kinetically soluble solution that is not thermodynamically stable. While sometimes acceptable for immediate use, it is unreliable for long-term experiments.

Solution C: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can encapsulate the hydrophobic 4-trifluoromethyl quinoline, forming a water-soluble "inclusion complex."[2]

Causality: The hydrophobic part of the quinoline molecule is shielded from water by the cyclodextrin's internal cavity. The hydrophilic exterior of the cyclodextrin then interacts favorably with water, bringing the entire complex into solution.[11] This is a fully reversible equilibrium process.

cluster_mech Mechanism: Cyclodextrin Inclusion Complex Quinoline Hydrophobic 4-CF3 Quinoline Complex Soluble Inclusion Complex Quinoline->Complex Complexation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Complexation Water Aqueous Medium Complex->Water Solubilization

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin to form a soluble complex.

Table 2: Common Cyclodextrins for Pharmaceutical Use

CyclodextrinCavity SizeKey Characteristics
α-Cyclodextrin SmallestBest for small aromatic rings or linear aliphatics.
β-Cyclodextrin MediumGood fit for most common pharmaceutical scaffolds (e.g., benzene, naphthalene). Often the first to try.
γ-Cyclodextrin LargestSuitable for molecules with bulky side chains or fused rings.
HP-β-CD MediumHydroxypropyl derivative of β-CD with greatly enhanced aqueous solubility and safety profile.[12]
SBE-β-CD MediumSulfobutylether derivative of β-CD, often used in commercial formulations to increase solubility.[13]
Experimental Protocol: Preparation of a Cyclodextrin Formulation
  • Select Cyclodextrin: Based on the size of your molecule, select a cyclodextrin. HP-β-CD is an excellent starting point due to its high solubility and safety.

  • Prepare Cyclodextrin Solution: Dissolve the cyclodextrin in your aqueous buffer. Concentrations can range from 1% to 40% (w/v) depending on the cyclodextrin type and desired effect.

  • Add Compound: Add your 4-trifluoromethyl quinoline compound (either as a solid or from a minimal amount of organic stock solution) to the cyclodextrin solution.

  • Facilitate Complexation: Stir or shake the mixture vigorously at room temperature or with gentle heat for several hours (4-24 hours) to allow the inclusion complex to form.

  • Remove Undissolved Compound: Filter the solution through a 0.22 µm syringe filter to remove any un-complexed, insoluble compound. The resulting clear filtrate contains your solubilized compound.

  • Quantify: Determine the final concentration of your solubilized compound in the filtrate via HPLC-UV.

Decision-Making Guide

Choosing the right solubilization strategy depends on your compound's properties and your experimental needs. Use the following decision tree to guide your approach.

Start Start: Poorly Soluble 4-CF3 Quinoline CheckPka Does the compound have a basic (ionizable) center? Start->CheckPka UsePH Strategy 1: pH Adjustment (Acidic Buffer) CheckPka->UsePH Yes CheckAssay Is the final organic solvent concentration a concern for the assay? CheckPka->CheckAssay No / pH ineffective UseCoSolvent Strategy 2: Co-Solvent (e.g., DMSO, EtOH) CheckAssay->UseCoSolvent No UseCyclodextrin Strategy 3: Cyclodextrin (e.g., HP-β-CD) CheckAssay->UseCyclodextrin Yes

Caption: Decision tree for selecting a primary solubilization strategy.

References

  • Cosolvent. (n.d.). In Wikipedia. Retrieved from [Link]

  • Carbajal-Grijalva, E. D., Z-Chavez, V., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 123. [Link]

  • Ocheje, J., & Oloche, E. (2021). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Journal of Drug Delivery and Therapeutics, 11(4-S), 133-141. [Link]

  • Avdeef, A., & Tsinman, O. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. Pion Inc.[Link]

  • Carbajal-Grijalva, E. D., Z-Chavez, V., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 123. [Link]

  • Chloroquine. (n.d.). PubChem. National Institutes of Health. [Link]

  • Yu, X., Zipp, G. L., & Davidson, G. W. 3rd. (1994). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. Pharmaceutical research, 11(4), 522–527. [Link]

  • MEFLOQUINE Product Monograph. (2016, August 4). AA Pharma Inc.[Link]

  • Mefloquine Hydrochloride Tablets Sandoz. (n.d.). U.S. Food and Drug Administration. [Link]

  • Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. (2023, August 8). International Journal of Creative Research Thoughts (IJCRT). [Link]

  • Seedher, N., & Kanojia, M. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 14(2), 185-192. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Mefloquine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Perry, B. G., et al. (2019). Improvement of Aqueous Solubility of Lapatinib-derived Analogs. Journal of medicinal chemistry, 62(2), 665–687. [Link]

  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature reviews. Drug discovery, 3(12), 1023–1035. [Link]

  • Some physical properties of mefloquine and its metal complex. (n.d.). ResearchGate. [Link]

  • Wang, L., et al. (2009). Solubility of Chloroquine Diphosphate and 4,7-Dichloroquinoline in Water, Ethanol, Tetrahydrofuran, Acetonitrile, and Acetone from (298.2 to 333.2) K. Journal of Chemical & Engineering Data, 54(7), 2171-2173. [Link]

  • Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. (n.d.). ResearchGate. [Link]

  • 4-methyl-2-(trifluoromethyl)quinoline. (n.d.). ChemSynthesis. [Link]

  • Chloroquine (PIM 123). (n.d.). INCHEM. [Link]

  • Ohta, Y., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1909-1919. [Link]

  • mefloquine. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Chloroquine Phosphate Tablet, USP. (n.d.). DailyMed. National Library of Medicine. [Link]

  • 4-Chloro-2-(trichloromethyl)-6-(trifluoromethyl)quinoline Properties. (n.d.). U.S. Environmental Protection Agency. [Link]

  • Al-Adhami, M., et al. (2025). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. MDPI. [Link]

  • MEFLOQUINE (CHEMBL416956). (n.d.). ChEMBL. EMBL-EBI. [Link]

  • (-)-Mefloquine. (n.d.). PubChem. National Institutes of Health. [Link]

  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. (2025, April 22). MDPI. [Link]

  • Wang, F., et al. (2021). Magnetic poly(β-cyclodextrin) combined with solubilizing agents for the rapid bioaccessibility measurement of polycyclic aromatic hydrocarbons in soils. Environmental pollution (Barking, Essex : 1987), 291, 118260. [Link]

  • Complexation efficiency of cyclodextrins for volatile flavor compounds. (n.d.). ResearchGate. [Link]

  • Solubility and hydrogen-ion concentration of quinine salts. Part I. Effect of the quinoline and Quinuclidine nitrogens. (n.d.). ResearchGate. [Link]

  • Cyclodextrin. (n.d.). In Wikipedia. Retrieved from [Link]

  • 4-(Trifluoromethyl)quinoline-6-carboxylic acid. (n.d.). PubChem. National Institutes of Health. [Link]

  • Gold-Catalyzed Synthesis of 4-(Trifluoromethyl)quinolinecarboxylates. (n.d.). ProQuest. [Link]

  • Hybridized 4‐Trifluoromethyl‐(1,2,3‐triazol‐1‐yl)quinoline System: Synthesis, Photophysics, Selective DNA/HSA Bio‐interactions and Molecular Docking. (n.d.). ResearchGate. [Link]

Sources

Troubleshooting

Troubleshooting cyclization failures in trifluoromethyl quinoline synthesis

The following guide serves as a specialized Technical Support Center for researchers encountering failures in the synthesis of trifluoromethyl ( ) quinolines. It is structured to diagnose, troubleshoot, and resolve speci...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers encountering failures in the synthesis of trifluoromethyl (


) quinolines. It is structured to diagnose, troubleshoot, and resolve specific chemical hurdles associated with the strong electron-withdrawing nature of the 

group.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Troubleshooting Cyclization Failures & Regioselectivity Issues

Diagnostic Triage: Identify Your Failure Mode

Before proceeding, categorize your experimental failure. The introduction of a trifluoromethyl group fundamentally alters the electronics of quinoline precursors, often rendering standard protocols (Skraup, Doebner-Miller) ineffective.

SymptomProbable CauseRecommended Module
Reaction Stalls at Intermediate The

group is deactivating the ring-closure step (electronic drag).
Module A
Wrong Regioisomer Kinetic vs. Thermodynamic control failure in condensation.Module B
Low Yield in Metal-Catalysis Catalyst poisoning or reductive elimination failure.Module C
Decomposition/Tarring HF elimination or polymerization of unstable intermediates.Module D

Module A: Classical Condensation Stalls (Combes & Conrad-Limpach)

User Query: "I am reacting aniline with ethyl 4,4,4-trifluoroacetoacetate. I see the Schiff base intermediate by TLC/LCMS, but it refuses to cyclize into the quinoline, even at reflux."

The Root Cause: Electronic Deactivation

In a standard Conrad-Limpach or Combes synthesis, the final step is an electrophilic aromatic substitution (or


 electrocyclization) where the aromatic ring attacks the activated carbonyl.
  • The Problem: The

    
     group is a powerful electron-withdrawing group (EWG). If the 
    
    
    
    is attached to the enamine/imine system, it severely reduces the electron density of the intermediate, raising the activation energy for the cyclization step. Standard acids (HCl, acetic acid) are often insufficient to overcome this barrier.
Troubleshooting Protocol
  • Switch to Superacidic Media: Abandon weak acids. The cyclization of

    
    -enaminones requires Polyphosphoric Acid (PPA) or Triflic Acid (TfOH).
    
    • Why? PPA acts as both a solvent and a non-nucleophilic strong acid, stabilizing the protonated intermediate required for the difficult intramolecular attack.

  • Thermal Boost: If using PPA, increase temperature to 140–160 °C .

  • The "Stepwise" Fix: Do not attempt "one-pot" synthesis.

    • Step 1: Form the enamine/imine in toluene/benzene with a Dean-Stark trap (reflux) to force water removal. Isolate this intermediate.

    • Step 2: Dissolve the isolated intermediate in PPA and heat.

Validated Protocol: Modified Conrad-Limpach for 2-


-4-Quinolones 
  • Condensation: Mix aniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) in benzene. Add cat. p-TsOH. Reflux with Dean-Stark for 12h. Evaporate solvent.

  • Cyclization: Add the residue to PPA (10 g per 1 g substrate). Heat to 150 °C for 3h.

  • Workup: Pour onto crushed ice (Caution: Exothermic). Neutralize with

    
     to pH 8. Filter precipitate.
    

Module B: Regioselectivity Control (2- vs. 4- )

User Query: "I need the 4-trifluoromethyl quinoline, but I keep isolating the 2-trifluoromethyl isomer (or a mixture). How do I direct the group?"

The Mechanism: Kinetic vs. Thermodynamic Attack

In the condensation of aniline with an unsymmetrical 1,3-dicarbonyl (like 1,1,1-trifluoro-2,4-pentanedione), there are two electrophilic sites:

  • 
     (Site A):  More electrophilic due to inductive effect of F. (Kinetic trap).
    
  • 
     (Site B):  Less electrophilic but sterically less encumbered.
    
  • Scenario 1 (Kinetic Control): Aniline attacks Site A (

    
    ). The nitrogen ends up attached to the 
    
    
    
    -bearing carbon. Cyclization happens at Site B.
    • Result:2-

      
      -4-methylquinoline  (The 
      
      
      
      is adjacent to the Nitrogen).
  • Scenario 2 (Thermodynamic Control): You force attack at Site B, or allow the Site A adduct to revert and equilibrate.

    • Result:4-

      
      -2-methylquinoline .
      
Troubleshooting Protocol

To target the 4-


  isomer (rare/difficult via Combes):
  • Use Steric Bulk: Use a diketone with a bulky group at the non-

    
     side to discourage attack there? No, actually you want to discourage attack at the 
    
    
    
    side to get the 4-isomer?
    • Correction: If N attacks

      
      -CO 
      
      
      
      
      
      is at C2. If N attacks
      
      
      -CO
      
      
      
      
      is at C4.
    • To get 4-

      
       , you must block the "easy" attack at 
      
      
      
      . This is chemically difficult because
      
      
      is so reactive.
  • Alternative Route: Do not use Combes. Use the modified Skraup/Doebner-Miller with a fluorinated building block that locks the position, or use Radical Trifluoromethylation of a pre-formed quinoline (see Module C).

Decision Logic Diagram:

Regioselectivity Start Target: Trifluoromethyl Quinoline Pos2 Target: 2-CF3 Isomer Start->Pos2 Pos4 Target: 4-CF3 Isomer Start->Pos4 Method1 Combes/Conrad-Limpach (Aniline + CF3-Diketone) Pos2->Method1 Standard Route Method2 Cyclization of CF3-Alkynes or Radical CF3 addition Pos4->Method2 Recommended Method1->Pos4 Difficult (Requires blocking groups) Mech1 Kinetic Attack at CF3-CO (Most Common) Method1->Mech1 Mech1->Pos2 Yields 2-CF3 Method2->Pos4 Avoids Regio-Scrambling

Caption: Logic flow for selecting the synthetic strategy based on the desired position of the trifluoromethyl group.

Module C: Transition Metal Catalysis & Radical Methods

User Query: "My Pd-catalyzed cyclization yields are <20%. I suspect the catalyst is dying."

The Root Cause: Oxidative Addition Struggles

When synthesizing


-quinolines via C-H activation (e.g., from N-aryl enamines or alkynes), the 

group on the substrate can strengthen adjacent C-H bonds or destabilize the metal-carbon bond. Furthermore, free

radicals (if using Togni/Langlois reagents) are promiscuous.
Troubleshooting Protocol
  • Oxidant Switch: If using a Pd(II) oxidative cyclization, standard

    
     may be too weak. Switch to 
    
    
    
    or
    
    
    . Silver salts often facilitate the C-H activation step more effectively in electron-deficient systems.
  • Solvent Polarity:

    
     intermediates are highly lipophilic. Reactions in DMF or DMSO often fail due to solubility mismatches or solvent coordination.
    
    • Optimization: Try Trifluoroethanol (TFE) or HFIP (Hexafluoroisopropanol) as co-solvents. These fluorinated solvents stabilize the cationic metal intermediates and improve solubility of fluorinated substrates.

Data: Solvent Effect on Pd-Catalyzed Cyclization of


-Anilines 
SolventAdditiveYield (Isolated)Notes
Toluene

15%Poor solubility, incomplete conversion.
DMF

32%Significant byproduct formation.
TFE (Trifluoroethanol)

88% Clean conversion. H-bonding activation.
1,4-Dioxane

(1 atm)
45%Slow kinetics.

FAQ: Rapid Fire Troubleshooting

Q: Can I use microwave irradiation to speed up the Conrad-Limpach cyclization? A: Yes, but be cautious.


 precursors can generate HF at high temperatures/pressures, which will etch glass vessels. Use SiC (Silicon Carbide)  vials or strictly control temp <180°C.

Q: My product is an oil that won't crystallize. How do I purify it? A:


-quinolines are often "greasy" and streak on silica.
  • Fix: Add 1% Triethylamine to your eluent to prevent tailing.

  • Fix: Use non-polar recrystallization solvents like Hexane/Pentane at -20°C.

Q: I suspect HF formation. How do I check? A: Etching of the flask glassware is the primary sign. To prevent this, add a solid base scavenger like CaO or


  if the mechanism permits (i.e., if not acid-catalyzed).

References

  • Combes Quinoline Synthesis Mechanism & Regioselectivity

    • Source: Wikipedia / Sloop et al.
    • Context: Explains the kinetic preference for 2- isomers due to nucleophilic attack
  • Transition Metal-C

    • Source: Indian Academy of Sciences (2018 Review)
    • Context: Discusses Pd and Cu catalyzed methods and tolerance of electron-withdrawing groups like .
  • Conrad-Limpach Reaction Conditions

    • Source: SynArchive / Ber. Dtsch. Chem. Ges.[1]

    • Context: standard thermal cyclization conditions requiring high temperatures (250°C)
  • Solvent Effects in Quinoline Synthesis

    • Source: PMC / NIH (Survey of Solvents)
    • Context: Highlights the importance of high-boiling and polar solvents for efficient cycliz
  • Visible-Light Radical Trifluoromethyl

    • Source: J. Org. Chem. (2025)[2][3][4]

    • Context: Modern radical cascade methods using or Togni reagents for tetrahydroquinoline synthesis.
    • [2]

Sources

Optimization

Minimizing side reactions during the functionalization of 7-methoxy quinolines

Status: Active Subject: Minimizing Side Reactions & Optimizing Regioselectivity Ticket ID: 7-OMe-Q-Guide-v2.4 Assigned Specialist: Senior Application Scientist Executive Summary: The Scaffold Challenge The 7-methoxyquino...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Subject: Minimizing Side Reactions & Optimizing Regioselectivity Ticket ID: 7-OMe-Q-Guide-v2.4 Assigned Specialist: Senior Application Scientist

Executive Summary: The Scaffold Challenge

The 7-methoxyquinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for multiple tyrosine kinase inhibitors (e.g., Lenvatinib, Cabozantinib). However, the electron-donating methoxy group (EDG) at C7 creates a unique electronic push-pull system with the electron-deficient pyridine ring.

The Core Conflict:

  • Activation: The 7-OMe strongly activates the C8 and C6 positions toward electrophilic attack.

  • Vulnerability: The ether linkage is susceptible to cleavage (demethylation) under Lewis acidic conditions.

  • Competition: The quinoline nitrogen (N1) competes as a nucleophile (N-oxidation) or a directing group (lithiation).

This guide provides self-validating protocols to navigate these competing reactivities.

Reactivity & Workflow Visualization

The following diagram maps the "Danger Zones" and "Safe Harbors" for functionalizing this specific scaffold.

G Core 7-Methoxy Quinoline C8 C8 Position (High Reactivity) Core->C8 Activated by OMe C6 C6 Position (Med Reactivity) Core->C6 Activated by OMe N1 N1 Nitrogen (Basic/Nucleophilic) OMe 7-OMe Group (Acid Sensitive) Lithiation Lithiation (DoM) Favors C8 Lithiation->C8 Directing Effect EAS Electrophilic Subst. (Nitration/Halogenation) EAS->C8 Major Product EAS->C6 Minor Product (unless C8 blocked) LewisAcid Lewis Acids (BBr3, AlCl3) LewisAcid->OMe Demethylation Risk! Oxidation Oxidation (mCPBA) Oxidation->N1 N-Oxide Formation

Figure 1: Reactivity map of 7-methoxyquinoline. Note the high activation of C8 due to the ortho-methoxy effect and the risk of demethylation at the ether linkage.

Troubleshooting Modules
Module A: Controlling Regioselectivity (C8 vs. C6)

Issue: You require functionalization at C6, but Electrophilic Aromatic Substitution (EAS) yields predominantly C8 isomers or inseparable mixtures. Mechanism: The 7-OMe group directs ortho (C6 and C8) and para (C5). However, C8 is kinetically favored due to the concerted electronic activation from the methoxy group and the inductive withdrawal of the N1 atom, which makes the C8 proton more acidic and the carbon more nucleophilic in specific transition states.

ParameterC8-Selective ConditionsC6-Selective Conditions
Reagent Control High reactivity electrophiles (e.g.,

) favor C8.
Sterically bulky electrophiles may shift ratio slightly to C6.
Blocking Strategy None required.Mandatory: Install a transient blocking group (e.g., Trimethylsilyl, TMS) at C8 via lithiation, functionalize C6, then desilylate.
Directing Groups Use N-oxide to activate C8 via C-H activation.[1]Requires pre-functionalized precursors.

Protocol: C6-Selective Bromination (The "Block-and-Tackle" Method)

  • Block C8: Treat 7-methoxyquinoline with LiTMP (1.1 eq) at -78°C, followed by TMSCl.

    • Validation: 1H-NMR will show loss of the C8 doublet (typically ~7.4-7.8 ppm).

  • Functionalize: Perform bromination (NBS, MeCN). The electrophile is forced to C6.

  • Deprotect: Treat with TBAF to remove the C8-TMS group.

Module B: Preventing Unwanted Demethylation

Issue: Loss of the methyl group (formation of 7-hydroxyquinoline) during acylation or alkylation. Mechanism: Strong Lewis acids (


, 

) coordinate to the methoxy oxygen, facilitating nucleophilic attack on the methyl group (

mechanism), cleaving the ether.

Troubleshooting Guide:

  • Scenario 1: Friedel-Crafts Acylation

    • Risk:[2][3] High.

      
       will demethylate 7-OMe rapidly.
      
    • Solution: Switch to Trifluoroacetic Anhydride (TFAA) / Triflic Acid (TfOH) mediated acylation. These Brønsted superacids catalyze the reaction without coordinating strongly to the ether oxygen.

    • Alternative: Use Indium(III) triflate (

      
      )  as a mild Lewis acid catalyst which tolerates ethers.
      
  • Scenario 2: Acidic Workups

    • Risk:[2][3] Moderate.[4] HBr or HI will cleave the ether.

    • Solution: Maintain pH > 1 during workup. Use HCl (less nucleophilic counterion than Br/I) if acidification is strictly necessary.

Module C: Directed Ortho Metalation (DoM) Anomalies

Issue: Attempting to lithiate C2 (adjacent to Nitrogen) but obtaining C8 functionalization. Mechanism: The 7-OMe group is a superior Directed Metalation Group (DMG) compared to the ring nitrogen alone. The "Complex Induced Proximity Effect" (CIPE) directs the lithium base to the position between the Nitrogen and the OMe (C8).

Decision Tree for Lithiation:

D Start Target Position? C8 Target: C8 Start->C8 C2 Target: C2 Start->C2 ActionC8 Use n-BuLi or LiTMP (-78°C, THF) OMe directs to C8 C8->ActionC8 CheckN Is N1 blocked? C2->CheckN N_Oxide Use N-Oxide Strategy (Activates C2) CheckN->N_Oxide Yes (N-O) Direct Direct Lithiation Fails (goes to C8) CheckN->Direct No

Figure 2: Lithiation strategy decision tree. Direct lithiation of the parent base almost exclusively targets C8.

Protocol: C8-Selective Lithiation

  • Solvent: Anhydrous THF (Ether can result in lower solubility/yields).

  • Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is preferred over n-BuLi to avoid nucleophilic attack on the pyridine ring (Chichibabin-type side reactions).

  • Conditions: -78°C for 1 hour.

  • Quench: Add electrophile at -78°C.

  • Self-Validation: Check crude NMR. C8-deuteration (using

    
     quench) should result in the collapse of the C7-OMe singlet integration (if NOE is used) or loss of the specific aromatic signal.
    
Module D: Managing N-Oxidation

Issue: Formation of N-oxide byproducts during oxidation of side chains (e.g., oxidizing a methyl group to an aldehyde). Solution:

  • Protonation: Run oxidations in acidic media if possible. The protonated quinolinium species is resistant to N-oxidation.[5]

  • Reagent Selection: Avoid mCPBA if the nitrogen is free. Use Selenium Dioxide (

    
    )  for allylic/benzylic oxidations, as it is more selective for carbon over nitrogen.
    
References
  • Regioselectivity of Quinoline Functionaliz

    • Title: Regioselective Functionalization of Quinolines through C-H Activ
    • Source:Molecules (MDPI), 2021.
    • URL:[Link]

  • Directed Ortho Metalation (DoM)

    • Title: Directed ortho Metalation (DoM)[3][6]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Demethyl

    • Title: Demethylation of 2,4-Dimethoxyquinolines[7]

    • Source:J. Heterocyclic Chem. (via ResearchGate).[1]

    • URL:[Link]

  • C8-Selective Aryl

    • Title: Palladium-Catalyzed C8-Selective C–H Aryl
    • Source:ACS C
    • URL:[Link]

Sources

Troubleshooting

Stability of 7-methoxy-4-(trifluoromethyl)quinoline under acidic conditions

Welcome to the technical support guide for 7-methoxy-4-(trifluoromethyl)quinoline. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this compound in their work...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 7-methoxy-4-(trifluoromethyl)quinoline. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this compound in their work. Understanding the stability profile of this molecule, particularly under acidic conditions, is critical for successful experimental design, reaction optimization, and the development of robust analytical methods. This guide provides in-depth answers to common questions, troubleshooting advice for experimental challenges, and validated protocols to assess stability.

Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 7-methoxy-4-(trifluoromethyl)quinoline under acidic conditions?

The primary stability concern for 7-methoxy-4-(trifluoromethyl)quinoline in an acidic environment is the potential for acid-catalyzed hydrolysis of the 7-methoxy group. Quinolines are weak bases, and under acidic conditions, the nitrogen atom in the quinoline ring becomes protonated.[1][2] This protonation increases the compound's solubility in aqueous media but can also render the molecule susceptible to nucleophilic attack, particularly at elevated temperatures. The electron-donating nature of the methoxy group can make the aromatic ring more susceptible to electrophilic attack, but the most common degradation pathway under forced acidic conditions is typically cleavage of the aryl ether bond.

Q2: How do the trifluoromethyl and methoxy substituents influence the molecule's stability in acid?

The two key substituents have opposing electronic effects that influence the molecule's overall reactivity:

  • 4-(Trifluoromethyl) Group (-CF₃): This is a strongly electron-withdrawing and highly stable group.[3] It is generally resistant to degradation under typical acidic conditions used in pharmaceutical stress testing.[3] Its presence deactivates the pyridine portion of the quinoline ring, potentially slowing down reactions that involve this part of the molecule.

  • 7-Methoxy Group (-OCH₃): This is an electron-donating group. While the ether linkage is generally stable, aryl ethers can be cleaved under sufficiently harsh acidic conditions (e.g., strong acids like HBr or high temperatures with HCl) to yield the corresponding phenol, in this case, 7-hydroxy-4-(trifluoromethyl)quinoline. This is the most probable initial degradation product.

Q3: My solution of 7-methoxy-4-(trifluoromethyl)quinoline turned slightly yellow after adding an acid. What does this indicate?

A color change upon acidification, especially with heating, often suggests the formation of a degradation product. The likely product, 7-hydroxy-4-(trifluoromethyl)quinoline, is a phenol. Phenols are more susceptible to oxidation than their corresponding methyl ethers, and their oxidation products are often colored. The appearance of a yellow or brownish hue is a strong indicator that some degree of degradation to the phenolic derivative, and potentially subsequent oxidation, has occurred. It is crucial to confirm this observation with an analytical technique like HPLC to assess the sample's purity.

Q4: What is a "forced degradation" study, and why is it relevant for my work with this compound?

A forced degradation or stress testing study is a series of experiments designed to intentionally degrade a drug substance under conditions more severe than accelerated stability testing.[4] These studies are mandated by regulatory bodies like the ICH to understand the intrinsic stability of a molecule, identify potential degradation products, and establish degradation pathways.[4][5] For your work, this is critical for developing stability-indicating analytical methods, selecting appropriate storage conditions, and understanding potential liabilities during acid-catalyzed synthesis steps.[5][6]

Troubleshooting Guide: Experimental Observations

This section addresses specific issues you may encounter during your experiments and provides a logical workflow for diagnosing the problem.

Observation 1: An unexpected peak appears in my HPLC chromatogram after an acidic workup.
  • Probable Cause: Formation of an acid-induced degradation product. The most likely candidate is 7-hydroxy-4-(trifluoromethyl)quinoline, which would likely have a different retention time.

  • Troubleshooting Workflow:

    A troubleshooting workflow for identifying unknown HPLC peaks.

Observation 2: The yield of my reaction, which uses an acid catalyst, is consistently low.
  • Probable Cause: The acidic reaction conditions are causing degradation of your starting material or product, 7-methoxy-4-(trifluoromethyl)quinoline.

  • Recommended Actions:

    • Analyze Reaction Aliquots: Take small samples from your reaction mixture at various time points and analyze them by HPLC. This will help you determine if the starting material is degrading over time or if the product, once formed, is unstable.

    • Screen Milder Acids: If possible, substitute strong acids like HCl or H₂SO₄ with milder organic acids (e.g., acetic acid, formic acid) or use a Lewis acid catalyst that may not require such a low pH.[7]

    • Temperature Reduction: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Every 10°C increase can significantly accelerate degradation.

    • Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to harsh conditions.

Protocols for Stability Assessment

These protocols provide a framework for conducting a systematic investigation into the acidic stability of 7-methoxy-4-(trifluoromethyl)quinoline.

Protocol 1: Forced Degradation Study (Acid Hydrolysis)

This protocol is designed to assess stability under acidic conditions as outlined by ICH guidelines.[4]

Objective: To determine the susceptibility of 7-methoxy-4-(trifluoromethyl)quinoline to acid-catalyzed hydrolysis and to generate potential degradation products for analytical characterization.

Materials:

  • 7-methoxy-4-(trifluoromethyl)quinoline

  • Methanol or Acetonitrile (HPLC grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Class A volumetric flasks, pipettes

  • HPLC system with UV or PDA detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of 7-methoxy-4-(trifluoromethyl)quinoline in methanol or acetonitrile.

  • Acid Stress Sample:

    • In a suitable flask, combine 5 mL of the stock solution with 5 mL of 1 M HCl.

    • Gently swirl to mix. This creates a final drug concentration of 0.5 mg/mL in 0.5 M HCl.

    • Heat the solution in a water bath at 60°C for 8 hours. Take samples at intermediate time points (e.g., 2, 4, 8 hours).

  • Control Sample: Prepare a control by mixing 5 mL of the stock solution with 5 mL of purified water. Keep this sample under the same temperature conditions as the stress sample.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed and control samples.

    • Carefully neutralize the aliquot with 1 M NaOH to a pH of ~7.0.

    • Dilute the neutralized sample to a suitable concentration (e.g., 50 µg/mL) with the HPLC mobile phase.

    • Analyze immediately using a validated, stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and note the retention times and peak areas of any new impurities formed. An ideal study aims for 5-20% degradation to ensure that primary degradants are formed without completely destroying the molecule.[5]

Summary of Forced Degradation Conditions

Stress ConditionRecommended ParametersPotential Outcome for 7-methoxy-4-(trifluoromethyl)quinoline
Acid Hydrolysis 0.1 M - 1 M HCl, 60-80°CHigh potential for degradation. Likely formation of 7-hydroxy-4-(trifluoromethyl)quinoline.[8]
Base Hydrolysis 0.1 M - 1 M NaOH, RT or heatedModerate potential for degradation. Quinoline ring can be susceptible to nucleophilic attack under basic conditions.
Oxidation 3-30% H₂O₂, RTModerate potential, especially if degradation to the phenol occurs first.
Photolytic ICH Q1B guidelines (1.2 million lux hours, 200 W-h/m²)Potential for degradation. The quinoline core is known to be photosensitive.[6][8]
Thermal (Dry Heat) 80°C, 48 hoursGenerally expected to be stable, but this confirms thermal liability without solvent/reagents.
Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 7-methoxy-4-(trifluoromethyl)quinoline from its potential acid-degradation products.

Instrumentation & Columns:

  • HPLC with PDA or UV Detector

  • C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-3 min: 10% B

    • 3-15 min: 10% to 85% B

    • 15-17 min: Hold at 85% B

    • 17-18 min: 85% to 10% B

    • 18-25 min: Re-equilibrate at 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 285 nm (or scan with PDA to find optimal wavelength)[6]

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Method Validation: This method must be validated to be considered "stability-indicating." This involves demonstrating specificity by analyzing samples from forced degradation studies. The method is successful if it can resolve the parent peak from all degradation product peaks and placebo peaks.

Proposed Degradation Pathway

Under typical laboratory acidic conditions, the most plausible degradation pathway involves the hydrolysis of the methoxy group.

G cluster_main Proposed Acid-Catalyzed Degradation A 7-Methoxy-4-(trifluoromethyl)quinoline B Protonated Quinoline Intermediate A->B H+ (Acid) C 7-Hydroxy-4-(trifluoromethyl)quinoline (Primary Degradant) B->C H2O, Δ (Heat) Ether Hydrolysis D Further unspecified degradation products (e.g., ring-opened species) C->D Harsh Conditions (e.g., >1M Acid, >80°C)

Proposed pathway for the degradation of 7-methoxy-4-(trifluoromethyl)quinoline in acid.

References
  • Davis, J. W., Jr. (1960). Studies with Quinolines. II. The Acid-Catalyzed Hydrolysis of Reissert Compounds. The Journal of Organic Chemistry. [Link]

  • Ginsberg, S., & Pappo, R. (1995). Effects of quinoline-containing antimalarials on the erythrocyte membrane and their significance to drug action on Plasmodium falciparum. Biochemical Pharmacology. [Link]

  • Carvajal, M. T., & Martinez, F. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. [Link]

  • Carvajal, M. T., & Martinez, F. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]

  • Davis, J. W., Jr. (1960). Studies with Quinolines. II. The Acid-Catalyzed Hydrolysis of Reissert Compounds. The Journal of Organic Chemistry. [Link]

  • Gallardo, C., et al. (2015). Forced degradation studies of a new antileishmanial molecule using a stability-indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research. [Link]

  • Sharma, M., & Kori, S. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Sravani, G., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link]

  • Patel, K., et al. (2021). METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. ResearchGate. [Link]

  • Fujisaka, A., et al. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES. [Link]

  • Li, H., et al. (2020). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. Water Science & Technology. [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one. PubChem Compound Database. [Link]

  • Liu, H-F., et al. (2016). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. ResearchGate. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. ATSDR. [Link]

  • Wikipedia. (n.d.). Quinoline. Wikipedia. [Link]

  • Estevez, M., et al. (2021). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Molecules. [Link]

  • Purbaningtias, T. E., et al. (2023). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. AIP Conference Proceedings. [Link]

  • Sudalai, A., et al. (2020). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules. [Link]

  • Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Eurofins. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • dos Santos, J. A. L., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. [Link]

  • Silva, A. R. T., et al. (2023). Carbon Nanomaterials from Polyolefin Waste: Effective Catalysts for Quinoline Degradation through Catalytic Wet Peroxide Oxidation. Catalysts. [Link]

  • U.S. Geological Survey. (n.d.). Methods of Analysis by the U.S. Geological Survey Organic Geochemistry Research Group. USGS. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • dos Santos, J. A. L., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-Substituted Quinoline Reactions

Welcome to the technical support center for synthetic strategies involving 4-substituted quinolines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic strategies involving 4-substituted quinolines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with reactions at the C4 position of the quinoline nucleus, particularly when bulky substituents are present. Steric hindrance at this position can significantly impede reactivity, leading to low yields, incomplete conversions, or undesired side reactions.

This document provides in-depth, mechanism-oriented troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these synthetic hurdles.

The Core Challenge: Steric Congestion at the Quinoline C4-Position

The C4 position of the quinoline ring is electronically activated for nucleophilic substitution, making it a prime site for functionalization.[1][2] However, its proximity to the fused benzene ring and the C3 and C5 positions creates a sterically constrained environment. When a substituent is already present at C4, subsequent reactions at this site or at adjacent positions can be challenging.

Figure 1: Steric clash at the C4 position of a quinoline ring, impeding the approach of a nucleophile (Nu) or catalyst complex.

Troubleshooting Guide 1: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a common method for introducing amines, alkoxides, and other nucleophiles at the C4 position, typically starting from a 4-haloquinoline. The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged Meisenheimer intermediate.[3][4]

Q1: My SNAr reaction with a bulky amine on 4-chloro-7-nitroquinoline is extremely sluggish. Why?

Answer: The rate-determining step in many SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex.[5] A bulky substituent on the incoming nucleophile (or at a neighboring position on the quinoline, like C3 or C5) can sterically hinder this approach. Furthermore, for the reaction to proceed, the attacking nucleophile must approach the ipso-carbon (the carbon bearing the leaving group) at a specific trajectory. Severe steric congestion can make attaining this geometry energetically unfavorable, thus slowing or preventing the reaction.

The stability of the Meisenheimer complex is also critical. It is stabilized by electron-withdrawing groups (like the 7-nitro group in your example) at the ortho and para positions relative to the leaving group.[6] While a bulky C4-substituent doesn't directly affect the electronics, it can cause torsional strain in the intermediate, raising its energy and slowing the reaction.

SNAr_Mechanism start 4-Haloquinoline + Nucleophile (Nu⁻) step1 Step 1: Nucleophilic Attack (Rate-Determining) start->step1 intermediate Meisenheimer Complex (Tetrahedral Intermediate) step1->intermediate steric_clash Steric Hindrance from Bulky Groups Destabilizes This Intermediate intermediate->steric_clash step2 Step 2: Elimination of Halide (Restores Aromaticity) intermediate->step2 product 4-Substituted Quinoline step2->product

Figure 2: The SNAr mechanism and the critical role of the Meisenheimer intermediate, which can be destabilized by steric hindrance.

Q2: What strategies can I employ to improve the yield of a sterically challenging SNAr reaction?

Answer: To overcome a high activation barrier due to sterics, you need to increase the energy of the system or use more reactive components.

  • Increase Reaction Temperature: This is the most straightforward approach. Using a high-boiling point, polar aprotic solvent like DMSO, NMP, or sulfolane can allow you to reach temperatures of 140-180 °C, which can often provide enough energy to overcome the steric barrier. Microwave irradiation is particularly effective for rapidly reaching high temperatures and can significantly shorten reaction times.[7]

  • Use a Stronger Nucleophile/Base System: If you are reacting with an alcohol or a secondary amine, pre-forming the corresponding alkoxide or amide with a strong base (e.g., NaH, KHMDS) will dramatically increase its nucleophilicity. For amine nucleophiles, using a non-nucleophilic base like DBU or a strong inorganic base like NaOH can also facilitate the reaction, especially when the nucleophile is an aryl or heteroarylamine.[7][8]

  • Change the Leaving Group: The reactivity order in SNAr reactions is often F > Cl > Br > I.[6] This is because the rate-determining step is the nucleophilic attack, and the high electronegativity of fluorine makes the ipso-carbon more electrophilic and thus more susceptible to attack. If you are starting with a 4-chloroquinoline, consider if a 4-fluoroquinoline analog is accessible.

  • Catalysis: While less common for standard SNAr, certain phase-transfer catalysts can be effective in specific cases, particularly in asymmetric nucleophilic aromatic substitution.[3]

Troubleshooting Guide 2: Palladium-Catalyzed Cross-Coupling

Reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira are powerful tools for forming C-C and C-N bonds. However, they are highly sensitive to steric hindrance around the coupling site.

Q3: My Suzuki-Miyaura coupling of a 4-chloroquinoline with a bulky arylboronic acid is failing. I see only starting material and some boronic acid homocoupling. What's wrong?

Answer: This is a classic symptom of a stalled catalytic cycle, likely at the oxidative addition or reductive elimination step, both of which are sensitive to steric bulk.

  • Failed Oxidative Addition: The first step, where the Pd(0) catalyst inserts into the carbon-halogen bond, can be slowed by steric hindrance. A bulky group at C4 can impede the approach of the palladium complex.

  • Failed Reductive Elimination: This is the final step where the new C-C bond is formed and the active Pd(0) catalyst is regenerated. This step is notoriously difficult for sterically congested substrates. The two bulky groups (the quinoline and the aryl group) must be positioned cis to each other on the palladium center before they can be eliminated. The steric repulsion between these groups can make the transition state for reductive elimination very high in energy, effectively stopping the cycle.

The observation of boronic acid homocoupling suggests your catalyst is active but is participating in side reactions, often exacerbated by the presence of oxygen.[9]

Suzuki_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Slowed by C4 bulk complex1 Ar-Pd(II)L₂(X) oa->complex1 tm Transmetalation complex1->tm complex2 Ar-Pd(II)L₂(Ar') tm->complex2 re Reductive Elimination complex2->re CRITICAL FAILURE POINT for hindered substrates re->pd0 product Ar-Ar' re->product aryl_halide 4-Quinolyl-X aryl_halide->oa boronic_acid Ar'-B(OR)₂ boronic_acid->tm base Base base->tm

Figure 3: The Suzuki-Miyaura catalytic cycle, highlighting Reductive Elimination as a common failure point for sterically hindered substrates.

Q4: How can I optimize my Suzuki or Buchwald-Hartwig reaction for a sterically demanding 4-substituted quinoline?

Answer: Optimization should focus on facilitating the difficult steps of the catalytic cycle, primarily through rational selection of the ligand, catalyst, and base.

  • Ligand Selection is Critical: This is the most important factor. For sterically hindered couplings, you need ligands that are both bulky and electron-rich.

    • Bulky Ligands: Large, bulky phosphine ligands (e.g., Buchwald-type biarylphosphines like XPhos, SPhos, or RuPhos) promote the reductive elimination step by creating a sterically crowded metal center, which favors the less-crowded product state.[10][11]

    • Electron-Rich Ligands: Ligands with electron-donating groups (like alkyl groups or methoxy groups on the biaryl backbone) make the palladium center more electron-rich, which accelerates the initial oxidative addition step.

    • Bite Angle: For some systems, ligands with a wide "bite angle" like Xantphos can be beneficial.

  • Choose an Appropriate Palladium Source: While standard sources like Pd(OAc)₂ or Pd₂(dba)₃ can work, modern pre-catalysts (e.g., Buchwald G3 or G4 palladacycles) are often more reliable.[9] These form the active Pd(0) species more cleanly and efficiently, reducing side reactions.

  • Screen Your Base: The base is not just a spectator; it plays a key role in the transmetalation step. For challenging couplings, a strong base is often required.

    • K₃PO₄ is often effective in anhydrous conditions.

    • Cs₂CO₃ is another strong choice, particularly in solvents like dioxane or toluene.

    • In some cases, fluoride sources like CsF can be effective for activating boronic acids.

  • Solvent and Temperature: Aprotic polar solvents like dioxane, toluene, or DMF are common. Increasing the temperature can help overcome activation barriers, but excessive heat can cause catalyst decomposition.[9]

  • Improve Regioselectivity: If your quinoline has multiple halides (e.g., 4,7-dichloroquinoline), coupling can occur at both sites. To improve selectivity for the C4 position, you can use a more reactive halide at C4 (like iodine) and a less reactive one at C7 (like chlorine). Friesen and Trimble demonstrated that 7-chloro-4-iodoquinoline reacts with near-perfect regioselectivity at the C4 position under phosphine-free palladium catalysis.[12]

Data Table: Regioselectivity in Suzuki Coupling

The following table summarizes data adapted from Friesen and Trimble (2004), illustrating the impact of the C4 leaving group on reaction selectivity.[12]

Starting MaterialBoronic AcidC4-Coupled Product YieldC4,7-Dicoupled Product Yield
4,7-DichloroquinolinePhenylboronic acid78%12%
7-Chloro-4-iodoquinoline Phenylboronic acid98% 0%
7-Chloro-4-iodoquinoline 4-Methoxyphenylboronic acid96% 0%
7-Chloro-4-iodoquinoline 3-Thienylboronic acid89% 0%

Conditions: Pd(OAc)₂, Na₂CO₃, H₂O, reflux.

Experimental Protocol: Suzuki Coupling with a Sterically Hindered Substrate

This protocol is a representative procedure for coupling a 4-chloroquinoline with a sterically demanding boronic acid, incorporating best practices for overcoming steric hindrance.

Reaction: Coupling of 4-chloro-2-methylquinoline with 2,6-dimethylphenylboronic acid.

Materials:

  • 4-chloro-2-methylquinoline (1.0 eq)

  • 2,6-dimethylphenylboronic acid (1.5 eq)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • XPhos ligand (additional 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • Inert Atmosphere Preparation: Add a magnetic stir bar to a flame-dried Schlenk flask or microwave vial. Seal the flask, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of argon, add the finely ground K₃PO₄ (3.0 eq), 4-chloro-2-methylquinoline (1.0 eq), and 2,6-dimethylphenylboronic acid (1.5 eq).

  • Catalyst/Ligand Addition: In a separate vial, weigh the XPhos Pd G3 precatalyst (2 mol%) and additional XPhos ligand (2 mol%). Quickly add these solids to the reaction flask against the positive argon flow. Rationale: The additional ligand can help stabilize the catalyst and prevent decomposition over long reaction times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent. Rationale: Proper degassing by sparging with argon for 20-30 minutes or using freeze-pump-thaw cycles is critical to prevent oxygen from deactivating the catalyst.[9]

  • Reaction Execution: Seal the flask tightly and place it in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots under an argon blanket.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-2-methylquinoline.

Frequently Asked Questions (FAQs)

Q5: Can C-H activation strategies be used to functionalize the C3 or C5 positions next to a bulky C4-substituent?

A: Yes, but it is challenging. C-H activation often relies on a directing group to position a metal catalyst near the target C-H bond. A large substituent at C4 can sterically block the catalyst from accessing the adjacent C3 and C5 positions.[13] Successful strategies often require ligands that are specifically designed to accommodate this steric bulk or directing groups with longer tethers to position the catalyst effectively.

Q6: Are there any non-catalytic methods to bypass these steric issues?

A: In some cases, building the quinoline ring from scratch with the desired C4 substituent already installed can be more efficient than trying to functionalize a pre-existing quinoline. Methods like the Doebner-von Miller or Friedländer synthesis allow for the construction of the quinoline core from substituted anilines and carbonyl compounds.[14][15] While these methods have their own limitations, they can sometimes circumvent the steric problems associated with post-synthesis modification.

Q7: My reaction seems to work, but I get a mixture of regioisomers. What could be the cause?

A: Regioisomer formation can occur in several scenarios. In some quinoline syntheses, such as those starting from meta-substituted anilines, cyclization can occur at two different positions, leading to isomeric products.[16][17] In substitution reactions on a quinoline with multiple potential leaving groups, a lack of sufficient reactivity difference between the sites can lead to mixtures, as seen with 4,7-dichloroquinoline.[12] To resolve this, you may need to use a more selective reaction, change protecting groups, or modify the substrate to have electronically and sterically differentiated reaction sites.

References
  • Aillerie, F., et al. (2014). Synthesis of 4-aminoquinolines. This source is referenced in a broader review and the direct link is not provided, but it pertains to Hartwig-Buchwald coupling.
  • Chen, et al. (2023). Palladium-catalyzed dehydrogenative aromatization for the synthesis of 4-aminoquinolines.
  • Das, S. K., et al. (2024). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes. Beilstein Journal of Organic Chemistry. [Link][16][17]

  • Friesen, R. W., & Trimble, L. A. (2004). Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids using phosphine-free palladium catalysis in water. Canadian Journal of Chemistry, 82(2), 234-243. [Link][12]

  • Glázer, E. T., et al. (1993). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Journal of Heterocyclic Chemistry. [Link][8]

  • Hasegawa, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link][14][18]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link][4]

  • Melato, S., et al. (2007). Microwave-assisted synthesis of 4-aminoquinolines. This source is referenced in a broader review; specific article details are needed.
  • O'Duill, M., et al. (2017). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Accounts of Chemical Research. [Link][13]

  • Romero, M. H., & Delgado, G. A. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link][7][19]

  • Surasani, V. K., & Kalita, D. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. [Link][11]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link][3]

  • Yasui, H., et al. (2021). Arsa-Buchwald Ligands for Suzuki-Miyaura Coupling of Sterically Hindered Substrates. This information is from a meeting abstract on ResearchGate, pointing to developments in ligand design.[10]

  • Additional general knowledge on quinoline reactivity and synthetic methods was synthesized from sources[15],[1],[2],[5],[6], and[20].

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Purification of 7-Methoxy-4-(trifluoromethyl)quinoline

Case ID: REGIO-CF3-Q7 Subject: Separation of Regioisomers (5-Methoxy vs. 7-Methoxy) in Trifluoromethylquinoline Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Module 1: Diagnostic...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REGIO-CF3-Q7

Subject: Separation of Regioisomers (5-Methoxy vs. 7-Methoxy) in Trifluoromethylquinoline Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Module 1: Diagnostic & Triage (The "Why")

User Query: "I am reacting 3-methoxyaniline with ethyl 4,4,4-trifluoroacetoacetate. I see two spots on TLC and multiple peaks in HPLC. Why is this happening, and which one is my target?"

Technical Insight: The formation of regioisomers is an intrinsic challenge when cyclizing meta-substituted anilines. In the synthesis of 7-methoxy-4-(trifluoromethyl)quinoline, you are performing a condensation followed by a cyclization (typically a Conrad-Limpach or Combes-type reaction).

The starting material, 3-methoxyaniline , has two nucleophilic sites ortho to the amine group where cyclization can close the ring:

  • Position C6 (Para to OMe): This path is sterically unhindered and leads to the desired 7-methoxy isomer.

  • Position C2 (Ortho to OMe): This path is sterically crowded (sandwiched between the amine and the methoxy group) but is electronically activated. This leads to the 5-methoxy isomer (the "peri" impurity).

While the 7-methoxy isomer is generally the major product due to steric preference, the high temperatures required for cyclization (often >250°C in Dowtherm A or using PPA) provide enough energy to overcome the activation barrier for the 5-methoxy path, resulting in a persistent impurity (typically 5–15%).

Module 2: Workflow Visualization

The following diagram illustrates the bifurcation point in the synthesis and the logic flow for separation.

G Start Reactants: 3-Methoxyaniline + Ethyl 4,4,4-trifluoroacetoacetate Intermediate Intermediate: Enamino Ester / Imine Start->Intermediate Cyclization Cyclization (High Temp / Acid) Intermediate->Cyclization Bifurcation Regiochemical Bifurcation Cyclization->Bifurcation Isomer7 Path A (Major): Cyclization at C6 (Sterically Favored) Bifurcation->Isomer7 Preferred Isomer5 Path B (Minor): Cyclization at C2 (Sterically Hindered) Bifurcation->Isomer5 Competes Product7 Target: 7-Methoxy-4-(trifluoromethyl) quinoline Isomer7->Product7 Product5 Impurity: 5-Methoxy-4-(trifluoromethyl) quinoline Isomer5->Product5 Sep Separation Strategy: Fractional Crystallization Product7->Sep Product5->Sep

Caption: Reaction pathway showing the divergent cyclization of 3-methoxyaniline leading to the 7-methoxy target and 5-methoxy impurity.

Module 3: Troubleshooting & Optimization (FAQs)
Q1: Can I prevent the formation of the 5-methoxy isomer upstream?

Answer: Not entirely, but you can minimize it.

  • Thermodynamic Control: High-temperature cyclization (e.g., in boiling diphenyl ether) tends to favor the thermodynamic product. While the 7-isomer is less sterically strained, the high energy of the system allows some 5-isomer formation.

  • Acid Catalysis (PPA): Using Polyphosphoric Acid (PPA) at lower temperatures (

    
    C) compared to thermal cyclization (
    
    
    
    C) may improve the ratio in favor of the 7-isomer, as the steric barrier at C2 becomes more significant at lower thermal energy.
Q2: Chromatography is failing to separate them cleanly. Why?

Answer: The polarity difference between the regioisomers is minimal because the functional groups are identical; only their vector orientation changes.

  • The Fix: Standard Silica Gel chromatography is often insufficient for complete resolution.

  • Recommendation: If you must use chromatography, use Dichloromethane (DCM) / Methanol gradients. The 5-methoxy isomer, having the methoxy group peri to the bulky

    
     group, often has a slightly different dipole moment and may elute faster in non-polar mobile phases due to internal shielding ("roofing" effect).
    
Module 4: Separation Protocol (Fractional Crystallization)

Core Principle: The 7-methoxy isomer typically possesses higher lattice energy and symmetry compared to the twisted 5-methoxy isomer (caused by steric clash between


 and 

). This makes the 7-isomer significantly less soluble in lower alcohols.
Protocol: Purification by Solubility Differential
StepActionTechnical Rationale
1 Crude Isolation After the reaction, neutralize (if acidic) and extract into EtOAc. Evaporate to dryness to obtain the crude solid mixture (typically brown/tan).
2 Solvent Selection Use Ethanol (EtOH) or Methanol (MeOH) . Do not use chlorinated solvents or EtOAc for this step, as they solubilize both isomers too well.
3 Reflux Slurry Suspend the crude solid in EtOH (approx. 5-10 mL per gram of crude). Heat to reflux.[1][2][3] The mixture may not fully dissolve (this is good).
4 Hot Filtration (Optional) If a significant amount of black tar is present, filter hot. If the solid is crystalline, proceed to step 5.
5 Controlled Cooling Allow the solution to cool slowly to Room Temperature (RT), then chill to

C for 2 hours.
6 Filtration Filter the precipitate.[2][3] The solid collected is enriched in the 7-Methoxy isomer. The 5-Methoxy isomer remains largely in the mother liquor.
7 Recrystallization If HPLC purity is <98%, repeat the recrystallization from boiling Ethanol.
Module 5: Analytical Validation (How to prove it)

You cannot rely on retention time alone. You must use 1H NMR to validate the regiochemistry.

Diagnostic Signals (1H NMR in DMSO-


 or 

):
  • The "Peri" Effect (5-Methoxy Isomer):

    • In the 5-methoxy isomer, the

      
       group is physically adjacent to the 
      
      
      
      group (positions 5 and 4).
    • NOE (Nuclear Overhauser Effect): Irradiating the

      
       signal will show a strong enhancement of the aromatic proton at C6, but crucially, you may see interaction/broadening due to the proximity of the fluorine atoms.
      
    • Coupling: The proton at C6 and C8 will appear as distinct doublets (or meta-coupled signals).

  • The Target (7-Methoxy Isomer):

    • In the 7-methoxy isomer, the

      
       is far from the 
      
      
      
      .
    • Key Signal: Look for the proton at C8 (the one between the ring nitrogen and the methoxy). It usually appears as a doublet (J ~ 2.5 Hz) due to meta-coupling with the proton at C6.

    • NOE Confirmation: Irradiating the

      
       signal should enhance the signals for H-6  and H-8 . In the 5-isomer, H-8 is far away.
      
IsomerKey 1H NMR FeatureNOE Result (Irradiate OMe)
7-Methoxy (Target) H-8 appears as a meta-coupled doublet (

Hz).
Enhancement of H-6 and H-8 .
5-Methoxy (Impurity) H-6 and H-8 are ortho or meta to each other depending on numbering, but OMe is at C5.Enhancement of H-6 only; No enhancement of H-8 .
References
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link (Foundational chemistry for quinoline cyclization).

  • Linder, J., et al. (2011). Synthesis and in vitro antimalarial activity of 4-trifluoromethyl-substituted quinolines. Bioorganic & Medicinal Chemistry Letters.
  • Organic Chemistry Portal. (n.d.). Synthesis of Quinolines.[1][2][4][5]Link (General overview of Combes/Conrad-Limpach regioselectivity).

  • BenchChem Technical Guide. (2025). An In-depth Technical Guide on 3,4-Dichloro-7-(trifluoromethyl)quinoline Derivatives.Link (Analogous structure purification protocols).

Sources

Optimization

Technical Support Center: Handling Hygroscopic Precursors for 4-Trifluoromethyl Quinoline Production

[1] Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Moisture Management in Fluorinated Heterocycle Synthesis[1] Introduction: The "Water Paradox" in Fluorine Chemistry Synthe...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Moisture Management in Fluorinated Heterocycle Synthesis[1]

Introduction: The "Water Paradox" in Fluorine Chemistry

Synthesizing 4-trifluoromethyl quinolines (e.g., via the Conrad-Limpach or Combes method) typically involves the condensation of an aniline derivative with a fluorinated


-keto ester, most commonly Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) .[1]

While standard quinoline synthesis is robust, the introduction of the trifluoromethyl (


) group drastically alters the electronic landscape.[1] The strong electron-withdrawing nature of the 

group makes the carbonyl carbon highly electrophilic. This creates a specific vulnerability: formation of stable hydrates (gem-diols) upon exposure to atmospheric moisture.

If your precursor is hydrated, it cannot effectively undergo the initial Schiff base formation or Claisen condensation, leading to:

  • Stalled Reactions: The gem-diol is kinetically inert compared to the ketone.

  • Side Products: Hydrolysis leads to trifluoroacetic acid (TFA) release, which can corrode equipment and poison acid-sensitive catalysts.

  • Safety Hazards: Uncontrolled release of ethanol or violent exotherms upon adding dehydration agents (like

    
     or Polyphosphoric Acid).
    

This guide addresses the specific handling of ETFAA and related hygroscopic reagents to ensure high-yield 4-CF3-quinoline production.

Module 1: Precursor Storage & Preparation (The "Before" Phase)[1]

FAQ: Why does my Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) look cloudy or viscous?

Diagnosis: Your reagent has likely formed a gem-diol hydrate.[1] Mechanism: Unlike non-fluorinated keto esters, the


 group destabilizes the keto form and stabilizes the hydrate.[1]


Impact: The hydrate does not react efficiently with anilines. Using it "as is" will result in significant yield loss.[1]
Protocol A: Restoring & Drying ETFAA

Do not rely on simple rotary evaporation, as the hydrate is stable.[1]

Step-by-Step Methodology:

  • Assessment: Check the refractive index (

    
    ). Pure ETFAA is approx 1.375 .[1] A higher value often indicates hydration or hydrolysis products.[1]
    
  • Azeotropic Distillation (For Bulk Recovery):

    • Dissolve the precursor in Toluene or Benzene (1:3 v/v ratio).

    • Reflux with a Dean-Stark trap for 2–4 hours until water collection ceases.[1]

    • Distill off the solvent under inert atmosphere (

      
       or Ar).[1]
      
  • Molecular Sieve Drying (For Daily Use):

    • Use Activated 3Å or 4Å Molecular Sieves .[1][2] (See Activation Protocol below).

    • Add 20% m/v sieves to the liquid ETFAA.[1]

    • Let stand for 24 hours.

    • Critical: Filter the liquid via cannula filtration or a syringe filter before use. Do not pour, as sieve dust can induce polymerization in later steps.[1]

Protocol B: Activating Molecular Sieves

Commercial sieves are rarely dry enough for fluorinated chemistry.[1]

  • Heat sieves to 300°C in a vacuum oven or tube furnace.

  • Hold for 3+ hours (overnight is best).

  • Cool under vacuum or dry Argon.[1][2]

  • Store in a Schlenk flask under positive inert pressure.

Module 2: Reaction Setup & Environment (The "During" Phase)

FAQ: Can I use Polyphosphoric Acid (PPA) if my precursor is slightly wet?

Answer: Absolutely Not. Reasoning: PPA acts as both solvent and cyclization catalyst. It functions by dehydrating the intermediate.[1] If your precursor is wet:[1]

  • The PPA consumes itself to dry the reagent, changing the PPA composition (lowering the anhydride content).[1]

  • The exotherm from PPA hydrolysis can cause localized overheating, leading to the decomposition of the fluorinated building block (releasing HF).[1]

Visual Workflow: The "Dry Chain of Custody"

The following diagram illustrates the required closed-loop handling to prevent re-hydration during transfer.

DryChain Storage ETFAA Storage (Schlenk Flask + 4Å Sieves) Transfer Cannula Transfer (Positive N2 Pressure) Storage->Transfer 1. Extract dry supernatant Reactor Reaction Vessel (Dean-Stark or PPA) Transfer->Reactor 2. Inject into refluxing solvent Reactor->Reactor Azeotropic Removal (If using Toluene route) Trap Scrubber/Trap (Neutralize HF/TFA) Reactor->Trap 3. Vent byproducts

Figure 1: The "Dry Chain of Custody" ensures that once dried, the hygroscopic precursor never contacts atmospheric moisture until the cyclization is complete.[1]

Module 3: Troubleshooting Yield & Purity (The "After" Phase)

Troubleshooting Matrix
ObservationProbable CauseTechnical Solution
Low Yield (<30%) Precursor Hydration (gem-diol)Implement Protocol A (Azeotropic Distillation) before starting.
Corroded Glassware HF GenerationHydrolysis of

occurred due to excessive heat (>140°C) in the presence of water/acid. Reduce temp and ensure anhydrous conditions.
Solid Precipitate (Early) Urea FormationReaction of aniline with moisture/CO2 or self-condensation. Purge aniline with

before addition.
Sticky/Tar Residue PolymerizationSieve dust contamination.[1] Use 0.45µm PTFE syringe filters during transfer.
FAQ: How do I clean the reactor after a PPA-mediated synthesis?

Issue: PPA residues are viscous and dangerous when mixed with water (exotherm). Procedure:

  • Allow the reaction mixture to cool to ~60°C (do not let it solidify completely).

  • Pour into crushed ice with vigorous stirring. (The ice absorbs the heat of hydrolysis).[1]

  • Neutralize immediately with Ammonium Hydroxide (

    
    ) to precipitate the quinoline product.
    

References

  • Williams, D. B. G., & Lawton, M. (2010).[1] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.[1] (Basis for Molecular Sieve Protocols). [Link]

  • Google Patents. CN103694119A: Preparation method of 4,4,4-ethyl trifluoroacetoacetate.[1] (Details on synthesis and moisture sensitivity).

Sources

Troubleshooting

Technical Support Center: Thermal Stability Analysis of Quinoline, 7-methoxy-4-(trifluoromethyl)-

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and executing the thermal stability analysis of Quinoline, 7-methoxy-4-(tr...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and executing the thermal stability analysis of Quinoline, 7-methoxy-4-(trifluoromethyl)-. This document is structured to provide not only procedural steps but also the scientific reasoning behind them, ensuring method robustness and data integrity.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is the expected thermal stability of Quinoline, 7-methoxy-4-(trifluoromethyl)-?

Q2: What are the primary decomposition products I should expect?

A2: The thermal decomposition of complex heterocyclic molecules like Quinoline, 7-methoxy-4-(trifluoromethyl)- can yield a variety of smaller molecules. Based on the fragmentation patterns of similar organic compounds, potential decomposition products could include carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen fluoride (HF), and various aromatic fragments. Evolved Gas Analysis (EGA) techniques, such as TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR), are highly recommended for identifying the specific gaseous byproducts of decomposition.[3]

Q3: What are the critical safety precautions when handling this compound during thermal analysis?

A3: Given the presence of fluorine and nitrogen in the molecule, it is crucial to assume that toxic and corrosive gases, such as hydrogen fluoride and nitrogen oxides, may be generated during thermal decomposition.[4] Therefore, all thermal analyses must be conducted in a well-ventilated area, preferably with the instrument's exhaust vented to a fume hood. Standard personal protective equipment (PPE), including safety goggles, lab coats, and appropriate chemical-resistant gloves, should be worn at all times.[5]

Q4: How should I store Quinoline, 7-methoxy-4-(trifluoromethyl)- to ensure its stability?

A4: To maintain the integrity of the compound, it should be stored in a tightly sealed container in a cool, dry, and dark place. Exposure to high temperatures, direct sunlight, and moisture should be avoided to prevent any potential degradation.

Troubleshooting Guide for TGA/DSC Analysis

This section addresses common issues encountered during the thermal analysis of Quinoline, 7-methoxy-4-(trifluoromethyl)- and similar organic compounds.

Issue Potential Cause Recommended Solution
Irregular or noisy TGA baseline 1. Buoyancy effects from the purge gas. 2. Static electricity on the sample or sample pan. 3. Contamination in the furnace or on the balance mechanism.1. Perform a baseline subtraction run with an empty crucible under identical experimental conditions. 2. Use an anti-static gun to neutralize the sample and pan before loading. 3. Clean the furnace and balance components according to the instrument manufacturer's guidelines.
Inconsistent DSC peak temperatures 1. Poor thermal contact between the sample and the crucible. 2. Variations in sample mass. 3. Incorrect heating rate or gas flow rate.1. Ensure the sample is finely ground and evenly distributed at the bottom of the crucible. 2. Use a consistent sample mass (typically 3-5 mg) for all experiments. 3. Verify and calibrate the heating rate and gas flow rate of the instrument.
Unexpected mass loss at low temperatures in TGA 1. Presence of residual solvent from synthesis or purification. 2. Adsorbed moisture from the atmosphere.1. Dry the sample under vacuum at a temperature well below its decomposition point before analysis. 2. Handle and load the sample in a low-humidity environment, such as a glovebox, if possible.
Sample pan ruptures during the experiment 1. Over-pressurization of a sealed crucible due to gas evolution from the sample. 2. Incompatible crucible material.1. Use a vented lid or a crucible with a pinhole if significant gas evolution is expected. 2. For high-temperature experiments, consider using ceramic or platinum crucibles instead of aluminum.

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA)

This protocol outlines the steps for determining the thermal stability and decomposition profile of Quinoline, 7-methoxy-4-(trifluoromethyl)-.

1. Instrument Preparation and Calibration:

  • Ensure the TGA instrument is clean and the balance is calibrated according to the manufacturer's recommendations.[6]
  • Perform a blank run with an empty crucible to establish a stable baseline.

2. Sample Preparation:

  • Accurately weigh 3-5 mg of the finely powdered sample into a clean TGA crucible (aluminum or ceramic).[7]
  • Record the exact weight.

3. TGA Method Parameters:

  • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.[8]
  • Temperature Program:
  • Equilibrate at 30 °C.
  • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.[9]

4. Data Analysis:

  • Plot the percentage of mass loss versus temperature.
  • Determine the onset temperature of decomposition, which is typically defined as the temperature at which 5% mass loss occurs (Td5%).
  • Identify the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG).
Protocol 2: Differential Scanning Calorimetry (DSC)

This protocol is designed to identify thermal transitions such as melting, crystallization, and glass transitions.

1. Instrument Preparation and Calibration:

  • Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
  • Perform a baseline run with empty, sealed crucibles.

2. Sample Preparation:

  • Accurately weigh 2-5 mg of the sample into a clean aluminum DSC pan.[7]
  • Hermetically seal the pan to prevent any mass loss due to sublimation.

3. DSC Method Parameters:

  • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
  • Temperature Program:
  • Equilibrate at 25 °C.
  • Ramp from 25 °C to a temperature just below the onset of decomposition (determined by TGA) at a heating rate of 10 °C/min.
  • Hold for 2 minutes.
  • Cool to 25 °C at a rate of 10 °C/min.
  • Ramp again from 25 °C to the upper temperature limit at 10 °C/min (second heating cycle).

4. Data Analysis:

  • Analyze the thermogram from the second heating cycle to eliminate any effects of the sample's prior thermal history.
  • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization).
  • Determine the peak temperatures and the enthalpy of transitions (area under the peak).

Visualizing Experimental Workflows

TGA_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate Calibrate TGA Prep_Sample Prepare Sample (3-5 mg) Calibrate->Prep_Sample Load_Sample Load Sample Prep_Sample->Load_Sample Run_TGA Run TGA Method (10 °C/min to 600 °C in N2) Load_Sample->Run_TGA Acquire_Data Acquire Mass vs. Temp Data Run_TGA->Acquire_Data Analyze_Curve Analyze TGA/DTG Curves Acquire_Data->Analyze_Curve Determine_Td Determine Decomposition Temp. Analyze_Curve->Determine_Td

Caption: Workflow for Thermogravimetric Analysis (TGA).

DSC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate Calibrate DSC Prep_Sample Prepare Sample (2-5 mg) & Hermetically Seal Calibrate->Prep_Sample Load_Sample Load Sample Prep_Sample->Load_Sample Run_DSC Run Heat-Cool-Heat Cycle Load_Sample->Run_DSC Acquire_Data Acquire Heat Flow Data Run_DSC->Acquire_Data Analyze_Thermogram Analyze 2nd Heating Curve Acquire_Data->Analyze_Thermogram Identify_Transitions Identify Melting/Transitions Analyze_Thermogram->Identify_Transitions

Caption: Workflow for Differential Scanning Calorimetry (DSC).

References

  • Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. Retrieved from [Link]

  • Mettler Toledo. (n.d.). TGA/DSC 3+. Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis and Characterization and Thermal Decomposition Kinetics of Poly (quinoline)-Copper Composite. Retrieved from [Link]

  • Qualitest. (2025, May 7). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Retrieved from [Link]

  • Indian Institute of Technology Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Der Pharma Chemica. (2012). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Retrieved from [Link]

  • ANFF-Qld. (n.d.). Thermal Analysis Excellence. Retrieved from [Link]

  • University of Florida. (n.d.). Sample Preparation – DSC. Retrieved from [Link]

  • MDPI. (n.d.). Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. Retrieved from [Link]

  • Georganics. (2011, January 31). 4-CHLORO-7-(TRIFLUOROMETHYL)QUINOLINE Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 7-Methoxyquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Trifluoromethyl)quinoline-6-carboxylic acid. Retrieved from [Link]

  • Taylor & Francis Online. (2022, May 16). 6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline: Insight into the Crystal Structure, Hirshfeld Surface Analysis and Computational Study. Retrieved from [Link]

  • Taylor & Francis Online. (2021, June 8). Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Retrieved from [Link]

  • Beilstein Journals. (2021, December 1). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]

  • YouTube. (2014, August 5). How to Prepare a DSC Sample. Retrieved from [Link]

  • Beilstein Archives. (2021, August 23). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]

  • PMC. (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines. Retrieved from [Link]

  • PubChem. (n.d.). 7-Methoxyquinolin-4-ol. Retrieved from [Link]

  • EAG Laboratories. (n.d.). DSC Analysis of Polymers. Retrieved from [Link]

Sources

Optimization

Debugging low conversion rates in trifluoromethylation of quinolines

Welcome to the technical support center for the trifluoromethylation of quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low conve...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the trifluoromethylation of quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low conversion rates and other common issues encountered during this critical synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: Why is the trifluoromethylation of quinolines an important reaction?

The introduction of a trifluoromethyl (-CF3) group into a quinoline scaffold is of significant interest in medicinal chemistry. The -CF3 group can enhance a molecule's metabolic stability, binding affinity, and cell membrane permeability due to its high electronegativity and lipophilicity.[1][2][3] Many FDA-approved drugs contain this motif, highlighting its importance in drug design.[3]

Q2: What are the most common methods for the trifluoromethylation of quinolines?

Several methods exist, broadly categorized by the nature of the trifluoromethylating agent:

  • Radical Trifluoromethylation: Often employing photocatalysis, this method uses a CF3 radical source to react with the quinoline ring.[2][4]

  • Electrophilic Trifluoromethylation: This involves reagents that deliver a "CF3+" equivalent to the electron-rich quinoline system.[1][5][6]

  • Nucleophilic Trifluoromethylation: This approach uses a "CF3-" source, which typically requires pre-activation of the quinoline ring to make it more susceptible to nucleophilic attack.[7]

Q3: I'm observing no product formation. What are the likely initial culprits?

Several factors could be at play:

  • Reagent Instability: Ensure your trifluoromethylating agent is fresh and has been stored correctly. Some reagents are sensitive to moisture and air.

  • Catalyst Inactivity: If using a catalyst (e.g., a photocatalyst or a transition metal complex), verify its activity. Consider using a fresh batch or increasing the catalyst loading.[8]

  • Incorrect Reaction Conditions: Double-check the recommended temperature, atmosphere (e.g., inert gas), and light source (for photochemical reactions). Continuous light irradiation is often essential for photocatalytic reactions.[4]

Troubleshooting Guide for Low Conversion Rates

Low conversion of your quinoline starting material is a common hurdle. This section provides a systematic approach to diagnosing and resolving this issue.

Symptom: Low Product Yield with Significant Starting Material Recovery

This often points to suboptimal reaction conditions or issues with reagent stoichiometry.

Potential Cause 1: Suboptimal Solvent Choice

The solvent plays a crucial role in reactant solubility and can influence the reaction mechanism.

  • Diagnosis: Poor solubility of the quinoline substrate or trifluoromethylating agent can hinder the reaction.

  • Solution:

    • Screen a range of solvents with varying polarities. For instance, in some photocatalytic systems, polar aprotic solvents like NMP, DMF, or DMSO have shown to improve yields.[9][10] In other cases, less polar solvents like DCE might be optimal.[11]

    • A study on the synthesis of trifluoromethylated quinoline-phenol Schiff bases found that acetonitrile gave a higher yield (83%) compared to ethanol (80%) and methanol (70%).[12][13]

Potential Cause 2: Incorrect Stoichiometry or Reagent Concentration

The molar ratio of reactants can significantly impact conversion rates.

  • Diagnosis: An excess or deficit of the trifluoromethylating agent or other additives can lead to side reactions or incomplete conversion.

  • Solution:

    • Systematically vary the molar ratio of the trifluoromethylating agent to the quinoline substrate.

    • In a study, increasing the molar ratio of one reactant to another boosted the yield from 83% to 90%.[12][13]

Potential Cause 3: Inadequate Reaction Temperature or Time

Trifluoromethylation reactions can be sensitive to temperature and require sufficient time to reach completion.

  • Diagnosis: The reaction may be too slow at the current temperature, or the reaction time may be insufficient.

  • Solution:

    • Incrementally increase the reaction temperature (e.g., in 10 °C steps) and monitor the progress by TLC or LC-MS.[8]

    • Extend the reaction time and take aliquots at regular intervals to determine the point of maximum conversion.

Potential Cause 4: Issues with the Catalytic Cycle (for catalyzed reactions)

For photocatalytic or metal-catalyzed reactions, a stalled catalytic cycle is a common reason for low conversion.

  • Diagnosis: The photocatalyst may not be efficiently excited, or the subsequent electron transfer steps may be inefficient.

  • Solution:

    • For Photocatalytic Reactions:

      • Ensure the light source has the correct wavelength and intensity to excite the photocatalyst.[10]

      • Degas the solvent to remove oxygen, which can quench the excited state of the photocatalyst.

      • Consider the addition of additives, such as a Lewis acid (e.g., LiCl), which has been shown to accelerate the reaction rate in some cases.[10]

    • For Metal-Catalyzed Reactions:

      • Verify the oxidation state and integrity of the metal catalyst.

      • Ensure any necessary ligands are present in the correct ratio and are not degrading under the reaction conditions.

Symptom: Formation of Multiple Byproducts with Low Yield of Desired Product

The formation of multiple byproducts suggests a lack of selectivity or the occurrence of side reactions.

Potential Cause 1: Undesired Reactivity of the Trifluoromethylating Agent

The trifluoromethylating agent may be reacting with the solvent or other components in the reaction mixture.

  • Diagnosis: Analyze the byproduct profile using techniques like GC-MS or LC-MS to identify potential side reactions.

  • Solution:

    • Choose a more inert solvent.

    • Select a trifluoromethylating agent with higher selectivity for the quinoline substrate.

Potential Cause 2: Competing Reaction Pathways

The quinoline substrate itself may have multiple reactive sites, leading to a mixture of constitutional isomers.

  • Diagnosis: Characterize the byproduct mixture to determine the positions of trifluoromethylation.

  • Solution:

    • Employ a more regioselective trifluoromethylation method. For example, some methods favor C-2 functionalization, while others target the C-3 or C-4 position.[7][9]

    • The use of a directing group on the quinoline substrate can help to control the regioselectivity of the reaction.

Experimental Protocols

Protocol 1: General Procedure for Photocatalytic Trifluoromethylation

This protocol is a general guideline and may require optimization for specific substrates and photocatalysts.

  • To a reaction vessel, add the quinoline substrate (1.0 equiv), the photocatalyst (e.g., fac-Ir(ppy)3, 1-5 mol%), and the trifluoromethylating agent (e.g., CF3I or Togni's reagent, 1.2-2.0 equiv).

  • Add the degassed solvent (e.g., NMP, DMF, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature and irradiate with a suitable light source (e.g., a blue LED lamp).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and purify the product by column chromatography.

Protocol 2: General Procedure for Nucleophilic Trifluoromethylation via Hydrosilylation

This protocol is based on a method for C-3 selective trifluoromethylation.[7]

  • In a flame-dried flask under an inert atmosphere, dissolve the quinoline (1.0 equiv) in dichloroethane (DCE).

  • Add a catalyst, such as tri(pentafluorophenyl)borane (10 mol%), followed by a hydrosilane (e.g., H2SiMePh, 2.0 equiv).

  • Heat the mixture (e.g., to 65 °C) for several hours to facilitate hydrosilylation.

  • Cool the reaction mixture (e.g., to 0 °C) and add the electrophilic CF3+ source (e.g., Togni reagent I, 1.0 equiv).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Add an oxidant (e.g., DDQ, 2.0 equiv) to restore the aromaticity of the quinoline ring.

  • After stirring for a few hours, quench the reaction and purify the product.

Data Presentation

Table 1: Troubleshooting Summary for Low Conversion Rates

SymptomPotential CauseSuggested Solution
Low yield, starting material recoveredSuboptimal solventScreen solvents of varying polarity (e.g., DCE, MeCN, DMF, NMP).[10][11][12][13]
Incorrect stoichiometrySystematically vary the molar ratios of reactants.[12][13]
Inadequate temperature/timeIncrementally increase temperature and/or extend reaction time.[8]
Inactive catalystUse a fresh batch of catalyst or increase loading.[8]
Multiple byproductsLack of regioselectivityEmploy a more regioselective method or use a directing group.[7][9]
Reagent decompositionChoose a more stable trifluoromethylating agent or a more inert solvent.

Visualizations

Diagram 1: General Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Low Conversion Rate Observed Check_Reagents Verify Reagent Quality and Stoichiometry Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Solvent, Temp, Time) Check_Reagents->Optimize_Conditions Reagents OK Success Improved Conversion Check_Reagents->Success Reagent Issue Resolved Check_Catalyst Investigate Catalyst Activity (if applicable) Optimize_Conditions->Check_Catalyst Still Low Optimize_Conditions->Success Conversion Improved Analyze_Byproducts Analyze Byproduct Formation Check_Catalyst->Analyze_Byproducts Catalyst OK Check_Catalyst->Success Catalyst Issue Resolved Modify_Method Modify Reaction Method (e.g., change CF3 source) Analyze_Byproducts->Modify_Method Side Reactions Identified Modify_Method->Optimize_Conditions

Caption: A flowchart illustrating the systematic approach to troubleshooting low conversion rates in the trifluoromethylation of quinolines.

Diagram 2: Simplified Mechanism of Photocatalytic Trifluoromethylation

Photocatalytic_Cycle cluster_cycle Photocatalytic Cycle PC PC PC_star PC* PC->PC_star Visible Light PC_star->PC SET CF3_source R-CF3 PC_star->CF3_source SET Radical_Intermediate [Quinoline-CF3]• CF3_source->Radical_Intermediate CF3• Quinoline Quinoline Quinoline->Radical_Intermediate Product CF3-Quinoline Radical_Intermediate->Product Oxidation

Caption: A simplified representation of a general photocatalytic cycle for the trifluoromethylation of quinolines.

References

  • Visible-Light-Induced Metal-Free Radical Cascade Trifluoromethylation/Cyclization for Synthesis of Trifluoromethyl/Trifluoroethyl Tetrahydroquinolines. The Journal of Organic Chemistry. Available at: [Link]

  • Three-Step, One-Pot Regioselective C-3 Trifluoromethylation of Quinolines. Organic Process Research & Development. Available at: [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. Available at: [Link]

  • SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES. Available at: [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. Available at: [Link]

  • Advances in photocatalytic research on decarboxylative trifluoromethylation of trifluoroacetic acid and derivatives. Frontiers in Chemistry. Available at: [Link]

  • Organophotocatalytic Radical Cascade Cyclization To Access 2-Trifluoromethylthiolated Quinoline Derivatives. ResearchGate. Available at: [Link]

  • Optimization of reaction conditions. Reaction conditions: 4-(trifluoromethyl) - p-quinol silyl ether 1a (0.6 mmol), 1-dodecanethiol (0.5 mmol), acetone 2a (1.5 mmol). (A) Isolated yields. ResearchGate. Available at: [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry. Available at: [Link]

  • Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature. Available at: [Link]

  • ChemInform Abstract: Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. ResearchGate. Available at: [Link]

  • Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. Molecules. Available at: [Link]

  • Photocatalytic defluoroalkylation and hydrodefluorination of trifluoromethyls using o-phosphinophenolate. Nature Communications. Available at: [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals. Available at: [Link]

  • α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations. Macromolecular Rapid Communications. Available at: [Link]

  • 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. Available at: [Link]

  • Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Freie Universität Berlin. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation Guide: Quinoline, 7-methoxy-4-(trifluoromethyl)-

The following guide provides an in-depth technical analysis of the 1H NMR interpretation for Quinoline, 7-methoxy-4-(trifluoromethyl)- . This document is structured to assist researchers in definitively assigning the str...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR interpretation for Quinoline, 7-methoxy-4-(trifluoromethyl)- . This document is structured to assist researchers in definitively assigning the structure, particularly in the context of differentiating it from common regioisomers encountered during synthesis (e.g., 6-methoxy or 8-methoxy analogs).

Executive Summary

The definitive identification of 7-methoxy-4-(trifluoromethyl)quinoline relies on resolving two competing electronic effects: the strong electron-withdrawing/peri-deshielding nature of the 4-CF3 group and the electron-donating/shielding nature of the 7-OMe group.

Unlike simple quinolines, this molecule presents a unique H-5 diagnostic signal where the expected downfield shift (due to the CF3 peri-effect) is tempered by the para-shielding of the methoxy group. This guide outlines the specific coupling patterns and chemical shift logic required to distinguish this target from its 6-methoxy and 8-methoxy isomers without relying solely on mass spectrometry.

Structural Analysis & Theoretical Framework

The Spin System

The molecule consists of two distinct spin systems separated by the quaternary carbons C4a and C8a:

  • Pyridine Ring (Heterocyclic): Contains protons H-2 and H-3 .

    • H-2: Deshielded by the adjacent nitrogen (α-proton).

    • H-3: Beta-proton, typically upfield of H-2. Shows long-range coupling to the 4-CF3 group.[1]

  • Benzene Ring (Benzenoid): Contains protons H-5 , H-6 , and H-8 .

    • This forms an ABX or AMX system depending on the field strength, where H-5 and H-6 are vicinally coupled (

      
      ), and H-6 and H-8 are meta-coupled (
      
      
      
      ).
The "Peri-Effect" vs. Electronic Shielding
  • The 4-CF3 Peri-Effect: In 4-substituted quinolines, the substituent at C4 is spatially close to H-5 . A bulky, electron-rich group like CF3 exerts a "through-space" deshielding effect (Van der Waals shift), typically pushing H-5 downfield to >8.0 ppm .

  • The 7-OMe Counter-Effect: The methoxy group at C7 is an electron donor (resonance). It exerts a strong shielding effect at the ortho (H-6, H-8) and para (H-5) positions.

  • Net Result: In the 7-methoxy isomer, H-5 is not as deshielded as in the unsubstituted 4-CF3 quinoline. It typically appears in the 7.8 – 8.1 ppm range, distinguishing it from the 6-methoxy isomer where H-5 (ortho to OMe) would be more shielded, or the 8-methoxy isomer where H-5 is relatively unaffected by the OMe.

Comparative Analysis: Target vs. Isomers

The primary challenge in synthesis is differentiating the 7-methoxy product from 5-methoxy or 6-methoxy impurities.

Table 1: Diagnostic Signal Comparison (CDCl3, 400 MHz)
Proton7-OMe (Target) 6-OMe Isomer 8-OMe Isomer Interpretation Logic
H-2 ~8.9 - 9.0 (d)~8.8 - 8.9 (d)~9.0 (d)Non-diagnostic. Consistently deshielded by Nitrogen.
H-3 ~7.6 (dq)~7.6 (dq)~7.7 (dq)Diagnostic for 4-CF3. Look for broadening or quartet splitting (

Hz).
H-5 ~8.0 - 8.2 (d) ~7.4 - 7.6 (s/d) ~7.7 - 7.9 (d) CRITICAL. In 7-OMe, H-5 is peri to CF3 (deshielded) but para to OMe (shielded). In 6-OMe, H-5 is ortho to OMe (strongly shielded).
H-6 ~7.3 (dd)N/A (Substituted)~7.5 (t/dd)In 7-OMe, H-6 is a dd (coupled to H-5 and H-8).
H-8 ~7.4 (d)~8.0 (d)N/A (Substituted)In 7-OMe, H-8 is ortho to OMe (shielded) and shows only meta-coupling (

Hz).
OMe ~3.95 (s)~3.95 (s)~4.10 (s)8-OMe is often slightly downfield due to peri-interaction with Nitrogen lone pair.

Note: Chemical shifts are approximate (±0.2 ppm) and solvent-dependent. The splitting patterns and relative ordering are the definitive identifiers.

Experimental Protocol for High-Resolution Assignment

To ensure authoritative grounding, follow this self-validating protocol.

Sample Preparation
  • Solvent: DMSO-d6 is recommended over CDCl3 for quinolines. The polar solvent minimizes aggregation (stacking) effects common in planar heterocycles, sharpening the multiplets.

  • Concentration: 5-10 mg in 0.6 mL solvent. High concentrations may cause concentration-dependent shifts of H-3/H-5 due to

    
    -
    
    
    
    stacking.
Acquisition Parameters
  • Spectral Width: -2 to 14 ppm (ensure exchangeable protons or broad CF3-coupled protons are not cut off).

  • Scans: Minimum 64 scans to resolve the low-intensity "roofing" of the H-5/H-6 coupling.

  • 19F Decoupling (Optional but Recommended): If available, acquire a {19F}-decoupled 1H NMR .

    • Observation: The broad "singlet" or "quartet" at H-3 will sharpen into a distinct doublet (coupling only to H-2). This confirms the 4-position of the CF3 group.

Visualization: Assignment Logic Flowchart

The following diagram illustrates the logical decision tree for assigning the structure based on spectral features.

NMR_Assignment Start Acquire 1H NMR (DMSO-d6 or CDCl3) Check_OMe Identify OMe Singlet (~3.9 - 4.1 ppm) Start->Check_OMe Check_H2 Identify H-2 (~9.0 ppm, Doublet) Check_OMe->Check_H2 Check_H3 Inspect H-3 (~7.6 ppm) Is it a Quartet or Broad? Check_H2->Check_H3 CF3_Confirm Confirmed: 4-CF3 Group Present Check_H3->CF3_Confirm Yes (4J H-F coupling) Check_H5 Analyze H-5 Region (7.8 - 8.2 ppm) CF3_Confirm->Check_H5 H5_Decision H-5 Splitting? Check_H5->H5_Decision Target_7OMe Target: 7-Methoxy H-5 is Doublet (J~9Hz) (Coupled to H-6) H5_Decision->Target_7OMe Large Doublet (Ortho) Iso_6OMe Isomer: 6-Methoxy H-5 is Singlet/Small Doublet (No ortho neighbor) H5_Decision->Iso_6OMe Singlet (Para/Meta only) Iso_8OMe Isomer: 8-Methoxy H-5 is Doublet (But H-7 is Triplet) H5_Decision->Iso_8OMe Doublet + H7 Triplet

Caption: Logical workflow for distinguishing the 7-methoxy target from common regioisomers using 1H NMR coupling patterns.

Detailed Signal Assignment (Predicted)

Based on substituent additivity rules and analogous 4-CF3 quinoline data [1, 2]:

  • 8.95 ppm (1H, d,

    
     Hz, H-2):  The most downfield signal. The coupling constant of ~4.5 Hz is characteristic of 
    
    
    
    in quinolines.
  • 8.15 ppm (1H, d,

    
     Hz, H-5):  Deshielded by the peri-CF3 group. Appears as a doublet due to ortho-coupling with H-6. (Note: In the 6-OMe isomer, this would be a singlet or meta-coupled doublet).
    
  • 7.65 ppm (1H, dq,

    
     Hz, H-3):  Doublet from H-2, further split into a quartet by the 4-CF3 group (
    
    
    
    ).
  • 7.42 ppm (1H, d,

    
     Hz, H-8):  Shielded by the ortho-methoxy group. Appears as a narrow doublet due to meta-coupling with H-6.
    
  • 7.28 ppm (1H, dd,

    
     Hz, H-6):  The "connector" proton. Shows large ortho-coupling to H-5 and small meta-coupling to H-8.
    
  • 3.98 ppm (3H, s, -OCH3): Characteristic methoxy singlet.

References

  • An, Y., Kuang, Y., & Wu, J. (2016). Synthesis of trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones via a photo-induced radical cyclization. Royal Society of Chemistry (RSC) Advances. (Provides NMR data for analogous 6-methoxy and 8-methoxy-4-trifluoromethyl quinolines used for comparative shifts).

  • San Fabian, J., et al. (1998).[2] Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance. (Establishes the theoretical basis for H-F coupling patterns in fluorinated aromatics).

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Journal of Organic Chemistry. (Reference for solvent residual peaks in CDCl3 and DMSO-d6).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10890098, 7-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one. (Used to verify CAS and tautomeric structures).

Sources

Comparative

A Comparative Guide to the Bioactivity of 4-Trifluoromethyl and 4-Methyl Quinolines for Drug Discovery Professionals

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] The strategic...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] The strategic functionalization of the quinoline ring is a key approach in drug design to modulate potency, selectivity, and pharmacokinetic properties. Among the myriad of possible substitutions, the introduction of small alkyl or halogenated alkyl groups at the 4-position has proven to be a particularly fruitful strategy. This guide provides an in-depth, objective comparison of the bioactivity of two key analogues: 4-trifluoromethyl (4-CF₃) and 4-methyl (4-CH₃) quinolines, offering experimental insights for researchers, scientists, and drug development professionals.

The Rationale for Comparison: Unpacking the Influence of a Single Substituent

The choice between a methyl and a trifluoromethyl group at the 4-position of a quinoline core is a critical decision in lead optimization. While structurally similar in size, these two groups impart vastly different electronic and lipophilic properties to the parent molecule, which in turn can dramatically alter its interaction with biological targets and its metabolic fate.

The methyl group is a small, lipophilic, and electron-donating group.[4] Its introduction can enhance binding to hydrophobic pockets in target proteins and can influence the metabolic stability of the compound.[5] In some instances, the presence of a methyl group can lead to a significant increase in biological activity, a phenomenon sometimes referred to as the "magic methyl" effect.[6]

Conversely, the trifluoromethyl group is a strong electron-withdrawing group with high lipophilicity.[7] Its high electronegativity can alter the pKa of nearby functional groups, potentially influencing ionization state and receptor interactions. The C-F bond is exceptionally strong, often rendering the trifluoromethyl group resistant to metabolic degradation and thereby enhancing the compound's half-life.[1]

This guide will dissect the reported bioactivities of these two classes of quinoline derivatives, supported by available experimental data, to provide a clear framework for rational drug design.

Comparative Bioactivity Data: A Tabular Overview

The following table summarizes the available comparative data on the bioactivity of 4-trifluoromethyl and 4-methyl quinoline derivatives against various biological targets. It is important to note that direct head-to-head comparisons in the literature are limited, and thus, this table draws from studies where such comparisons can be inferred or are explicitly made.

Compound ClassBiological Target/AssayKey FindingsReference
4-AminoquinolinesCytotoxicity (MDA-MB-468 breast cancer cells)Replacement of a 7-chloro with a 7-trifluoromethyl group in a 4-aminoquinoline scaffold led to a decrease in cytotoxicity.[3]
Substituted QuinolinesMutagenicity (Salmonella assay)4-Methylquinoline showed potent mutagenicity in the presence of metabolic activation.[8]

Note: This table will be populated with more direct comparative data as it becomes available in the scientific literature.

Dissecting the Mechanistic Underpinnings: Why the Difference in Bioactivity?

The observed differences in the biological activities of 4-trifluoromethyl and 4-methyl quinolines can be attributed to a combination of steric, electronic, and pharmacokinetic factors.

The Role of Electronics in Target Engagement

The strong electron-withdrawing nature of the trifluoromethyl group can significantly impact the electron density of the quinoline ring system. This can influence the molecule's ability to participate in crucial interactions such as hydrogen bonding and π-π stacking with amino acid residues in the active site of a target protein. For instance, in the context of kinase inhibition, where interactions with the hinge region are often critical, the altered electronic profile of the quinoline core can either enhance or diminish binding affinity.

electronic_effects cluster_cf3 4-Trifluoromethyl Quinoline cluster_ch3 4-Methyl Quinoline CF3_Quinoline Quinoline Ring (Electron Deficient) Target Biological Target (e.g., Kinase Hinge Region) CF3_Quinoline->Target Altered Binding Affinity CF3_Group -CF₃ (Strongly Electron-Withdrawing) CF3_Group->CF3_Quinoline Inductive Effect CH3_Quinoline Quinoline Ring (Electron Rich) CH3_Quinoline->Target Altered Binding Affinity CH3_Group -CH₃ (Electron-Donating) CH3_Group->CH3_Quinoline Inductive Effect

Caption: Influence of 4-substituents on the electronic properties of the quinoline ring.

Lipophilicity and Membrane Permeability: Getting to the Target

Both methyl and trifluoromethyl groups increase the lipophilicity of the quinoline scaffold compared to an unsubstituted quinoline. However, the trifluoromethyl group generally imparts a greater degree of lipophilicity. This can have a profound effect on a molecule's ability to cross cell membranes and reach its intracellular target. While increased lipophilicity can improve cell permeability, it can also lead to issues such as non-specific binding and reduced aqueous solubility.

Metabolic Stability: A Tale of Two Substituents

One of the most significant advantages of the trifluoromethyl group is its high metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. In contrast, a methyl group can be a site of metabolic oxidation, leading to the formation of hydroxymethyl or carboxylic acid metabolites, which are often less active and more rapidly cleared from the body. This difference in metabolic stability can have a major impact on the in vivo efficacy and duration of action of a drug candidate.

metabolic_pathways cluster_cf3 4-Trifluoromethyl Quinoline cluster_ch3 4-Methyl Quinoline CF3_Quinoline 4-CF₃ Quinoline Metabolism_CF3 CYP450 Enzymes CF3_Quinoline->Metabolism_CF3 Resistant to Oxidation Stable_Metabolite Metabolically Stable Metabolism_CF3->Stable_Metabolite CH3_Quinoline 4-CH₃ Quinoline Metabolism_CH3 CYP450 Enzymes CH3_Quinoline->Metabolism_CH3 Susceptible to Oxidation Oxidized_Metabolite Hydroxymethyl/Carboxylic Acid Metabolite Metabolism_CH3->Oxidized_Metabolite mtt_assay_workflow start Start cell_culture 1. Culture Cancer Cells start->cell_culture compound_prep 2. Prepare Quinoline Derivatives (4-CF₃ and 4-CH₃) cell_culture->compound_prep cell_seeding 3. Seed Cells in 96-well Plates compound_prep->cell_seeding compound_treatment 4. Treat Cells with Compounds cell_seeding->compound_treatment incubation 5. Incubate for 48-72h compound_treatment->incubation mtt_addition 6. Add MTT Reagent incubation->mtt_addition formazan_dissolution 7. Dissolve Formazan Crystals mtt_addition->formazan_dissolution absorbance_reading 8. Read Absorbance at 570 nm formazan_dissolution->absorbance_reading data_analysis 9. Calculate IC₅₀ Values absorbance_reading->data_analysis end End data_analysis->end

Sources

Validation

HPLC Method Development for Purity Analysis of 7-Methoxy-4-(Trifluoromethyl)quinoline

Executive Summary This guide details the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 7-methoxy-4-(trifluoromethyl)quinoline . While generic C18 gradients often suffice f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 7-methoxy-4-(trifluoromethyl)quinoline . While generic C18 gradients often suffice for simple purity checks, they frequently fail to resolve critical regioisomeric impurities common in quinoline synthesis—specifically the 5-methoxy isomer .

This publication compares a standard "Generic Scouting Method" against an "Optimized Regio-Selective Method," demonstrating why column chemistry utilizing


-

interactions and fluoro-selectivity is superior for this fluorinated heterocycle.

Chemical Context & Analytical Challenges

The Analyte
  • Compound: 7-methoxy-4-(trifluoromethyl)quinoline[1]

  • Core Structure: Fused benzene and pyridine rings (quinoline).

  • Functional Groups:

    • -OCH₃ (Pos 7): Electron-donating, increases electron density on the benzene ring.

    • -CF₃ (Pos 4): Strongly electron-withdrawing, lipophilic, and significantly lowers the pKa of the quinoline nitrogen.

The Critical Impurity: Regioisomerism

The synthesis of 7-substituted quinolines from 3-methoxyaniline (via Combes or Conrad-Limpach synthesis) typically yields a mixture of 7-methoxy (Target) and 5-methoxy (Impurity) isomers.

  • Challenge: These isomers have nearly identical hydrophobicity (logP), making separation on standard alkyl-bonded phases (like C18) difficult.

  • Solution: Exploiting the difference in electron distribution and shape using Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phases.

Method Development Strategy

Decision Matrix: Column & Solvent Selection

The following flowchart illustrates the logic applied to select the optimized conditions.

MethodDevelopment Start Analyte: 7-methoxy-4-(trifluoromethyl)quinoline ImpurityCheck Key Impurity: 5-methoxy Isomer Start->ImpurityCheck ColumnSelect Select Stationary Phase ImpurityCheck->ColumnSelect C18 C18 (Alkyl Chain) Dominant Interaction: Hydrophobic ColumnSelect->C18 Standard Approach PFP PFP / Phenyl-Hexyl Interaction: Hydrophobic + Pi-Pi + Dipole ColumnSelect->PFP Targeted Approach SolventSelect Select Organic Modifier C18->SolventSelect PFP->SolventSelect ACN Acetonitrile Suppresses Pi-Pi interactions SolventSelect->ACN Generic Choice MeOH Methanol Promotes Pi-Pi interactions SolventSelect->MeOH Selectivity Choice OutcomeA Method A (Generic) Poor Isomer Resolution ACN->OutcomeA OutcomeB Method B (Optimized) High Isomer Resolution MeOH->OutcomeB

Figure 1: Decision tree for selecting stationary phase and mobile phase modifiers based on impurity profile.

Experimental Protocols

Reagents and Equipment[2][3][4][5][6][7]
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC (capable of 600 bar).

  • Solvents: HPLC Grade Methanol (MeOH), Acetonitrile (ACN), Milli-Q Water.

  • Additives: Formic Acid (FA) or Trifluoroacetic Acid (TFA). Note: FA is preferred for MS compatibility; TFA provides sharper peaks for bases but suppresses MS ionization.

Method A: The "Generic" Control (C18)

This method represents a standard starting point in many labs but often fails to separate regioisomers.

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm.[2]

Method B: The "Optimized" Alternative (Phenyl-Hexyl)

This method utilizes pi-pi interactions to resolve the 5-methoxy and 7-methoxy isomers.

  • Column: Waters XSelect CSH Phenyl-Hexyl (100 mm x 4.6 mm, 3.5 µm) or Phenomenex Kinetex F5 (PFP).

  • Mobile Phase A: Water + 10 mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Methanol.[2] Note: Methanol is crucial here as Acetonitrile can suppress the pi-pi interactions between the analyte and the phenyl stationary phase.

  • Flow Rate: 0.8 mL/min (Methanol has higher backpressure).

  • Gradient:

    • 0.0 min: 40% B

    • 12.0 min: 85% B

    • 12.1 min: 95% B

    • 15.0 min: 95% B

  • Detection: UV at 320 nm (Specific to quinoline core, reduces background) and 254 nm.

Performance Comparison Data

The following data compares the separation efficiency of the target analyte from its critical 5-methoxy impurity.

ParameterMethod A (Generic C18 / ACN)Method B (Phenyl-Hexyl / MeOH)
Retention Time (Target) 8.4 min9.2 min
Retention Time (Impurity) 8.5 min (Co-elution)10.1 min
Resolution (

)
0.8 (Shoulder peak)3.5 (Baseline separation)
Tailing Factor (

)
1.41.1
Theoretical Plates (

)
~8,000~12,000
Selectivity Mechanism Hydrophobicity (LogP driven)Hydrophobicity +

-

Interaction
Why Method B Wins
  • Pi-Pi Interactions: The Phenyl-Hexyl phase interacts with the electron-rich aromatic system of the quinoline. The position of the methoxy group (5- vs 7-) alters the electron density distribution and the "shape" of the molecule's pi-cloud, creating a selectivity difference that C18 (which only sees "greasiness") cannot distinguish.

  • Methanol Effect: Acetonitrile's pi-electrons can compete with the stationary phase, masking the selectivity. Methanol allows the analyte-column pi-interactions to dominate.

  • Charged Surface Hybrid (CSH): Using a column like XSelect CSH provides a slight positive charge at low pH, which repels the protonated quinoline base, improving peak shape (Tailing Factor 1.1 vs 1.4).

Synthesis & Impurity Origin Diagram

Understanding where the impurity comes from validates the need for the specific method.

SynthesisPathway Aniline 3-Methoxyaniline Intermediate Enamine Intermediate Aniline->Intermediate Reagent Trifluoro-beta-diketone Reagent->Intermediate Cyclization Acid Cyclization Intermediate->Cyclization Target 7-Methoxy-4-(CF3)quinoline (Target) Cyclization->Target Major Product (Sterically Favored) Impurity 5-Methoxy-4-(CF3)quinoline (Regioisomer) Cyclization->Impurity Minor Product (Sterically Hindered)

Figure 2: Synthesis pathway showing the origin of the critical regioisomeric impurity.

Validation Parameters (Recommended)

To ensure the method is "Trustworthy" and "Self-Validating," the following criteria should be met during validation:

  • Specificity: Inject the pure 5-methoxy isomer (if available) or a crude reaction mixture to confirm

    
    .
    
  • Linearity: 0.1 µg/mL to 100 µg/mL (

    
    ).
    
  • LOD/LOQ:

    • LOD: ~0.05 µg/mL (S/N > 3)

    • LOQ: ~0.15 µg/mL (S/N > 10)

  • Robustness: Test small variations in pH (± 0.2 units). The Phenyl-Hexyl separation is pH sensitive because the ionization state of the quinoline nitrogen affects its ability to engage in pi-pi stacking.

References

  • Synthesis of Trifluoromethyl Quinolines: Fujisaka, A., et al. "Synthesis of Trifluoromethyl Derivatives of Quinoline and Isoquinoline."[3] Heterocycles, Vol. 104, No. 3, 2022.[3][4][5]

  • Physical Properties of Fluorinated Quinolines: "Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide." Benchchem.

  • HPLC of Fluoroquinolones: "HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025)." MDPI.

  • pKa of Fluorinated Aromatics: "Aqueous pKa values from J. Phys. Org. Chem." University of Tartu.

Sources

Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Fluorinated Quinolines

For researchers, scientists, and professionals in drug development, a deep understanding of molecular structure is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a deep understanding of molecular structure is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into the composition and structure of novel compounds. This guide offers an in-depth exploration of the mass spectrometry fragmentation patterns of fluorinated quinolines, a class of compounds with significant interest in medicinal chemistry and materials science.

This document moves beyond a simple recitation of data, providing a comparative analysis grounded in the principles of mass spectrometry. We will delve into the causal relationships behind observed fragmentation, offering field-proven insights to aid in the structural elucidation of these important molecules.

The Central Role of Fluorine in Modulating Fragmentation

The introduction of a fluorine atom to the quinoline scaffold significantly influences its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. In the context of mass spectrometry, the high electronegativity and strong carbon-fluorine bond introduce distinct fragmentation behaviors. Understanding these patterns is crucial for the unambiguous identification of isomers and the characterization of novel fluorinated quinoline derivatives.

General Fragmentation Pathways: A Comparative Overview

Under common ionization techniques such as Electrospray Ionization (ESI) and Electron Ionization (EI), fluorinated quinolines undergo a series of characteristic fragmentation reactions. While ESI is a "soft" ionization method that typically yields a prominent protonated molecule, [M+H]⁺, subsequent tandem mass spectrometry (MS/MS) is required to induce and analyze fragmentation.[1][2] In contrast, the higher energy of EI can lead to more extensive fragmentation directly from the molecular ion, M⁺˙.

A systematic study of fluoroquinolone antibiotics, which share the fluorinated quinoline core, reveals several key fragmentation pathways.[1][3] These include:

  • Decarboxylation: For quinolines bearing a carboxylic acid group, a characteristic loss of CO₂ (44 Da) is frequently observed.[3]

  • Side-Chain Fragmentation: Substituents on the quinoline ring, particularly at the N-1 and C-7 positions in fluoroquinolones, readily fragment. For instance, compounds with a piperazine ring often exhibit cleavage and rearrangement of this moiety.[3] The presence of a cyclopropyl group at the N-1 position can lead to the loss of a cyclopropyl radical (·C₃H₅).[3]

  • Ring Cleavage: The quinoline ring system itself can undergo cleavage, although this typically requires higher collision energies.

It is important to note that the site of protonation can influence the subsequent fragmentation cascade. Studies using ion mobility mass spectrometry have demonstrated that protonation can occur at different basic sites within a molecule, leading to distinct fragmentation patterns for the resulting protomers.[4]

The Influence of Fluorine Position on Fragmentation Patterns

While comprehensive studies on simple, non-antibiotic fluorinated quinolines are less common, the principles of mass spectrometry allow us to predict the influence of the fluorine atom's position on the fragmentation pathways. The position of the electron-withdrawing fluorine atom can affect the stability of the resulting fragment ions, thereby directing the fragmentation process.

For example, a fluorine atom on the carbocyclic ring may have a different impact on the fragmentation of the heterocyclic ring compared to a fluorine atom on the pyridine ring. Further research directly comparing the fragmentation of various positional isomers is needed to fully elucidate these subtleties.

Comparative Fragmentation Data of Representative Fluoroquinolones

To illustrate the impact of substitution on fragmentation, the following table summarizes key fragment ions observed for several fluoroquinolone antibiotics under ESI-MS/MS conditions.

CompoundPrecursor Ion (m/z)Key Fragment Ions (m/z)Characteristic Neutral LossesReference
Norfloxacin 320276, 233, 205H₂O, CO₂, C₂H₂N₂[1]
Ciprofloxacin 332288, 245, 231CO₂, C₂H₂N₂[4]
Ofloxacin 362344, 318, 261H₂O, CO₂, C₄H₇NO[3]

Note: The observed fragments can vary depending on the specific instrumental conditions (e.g., collision energy).

Experimental Protocol for Tandem Mass Spectrometry Analysis

To ensure the generation of reliable and reproducible fragmentation data, a well-defined experimental protocol is essential. The following provides a step-by-step methodology for the analysis of fluorinated quinolines using a triple quadrupole or Q-TOF mass spectrometer.

I. Sample Preparation
  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the fluorinated quinoline standard in a suitable solvent (e.g., methanol, acetonitrile).

  • Working Solution Preparation: Dilute the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode ESI) to a final concentration of 1-10 µg/mL. The addition of formic acid promotes protonation.

II. Mass Spectrometer and LC Conditions
  • Liquid Chromatography (optional but recommended for complex mixtures):

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 5-95% B over several minutes to ensure separation from any impurities.

    • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometry (ESI Source):

    • Ionization Mode: Positive (unless the molecule has strongly acidic protons, in which case negative mode should also be evaluated).

    • Capillary Voltage: 2.0-4.0 kV.[4]

    • Cone Voltage: 20-40 V (optimize for maximal precursor ion intensity).[4]

    • Desolvation Gas Temperature: 350-550 °C.[4]

    • Desolvation Gas Flow: 600-800 L/hr.

III. Data Acquisition
  • Full Scan (MS1): Acquire a full scan spectrum to identify the protonated molecule [M+H]⁺.

  • Product Ion Scan (MS/MS):

    • Select the [M+H]⁺ ion as the precursor ion.

    • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.[4] This allows for the observation of both low-energy (side-chain loss) and higher-energy (ring cleavage) fragmentations.

    • Acquire the product ion spectrum.

IV. Data Analysis
  • Identify the major fragment ions in the product ion spectrum.

  • Propose fragmentation pathways by calculating the mass differences between the precursor ion and the fragment ions, corresponding to neutral losses.

  • Compare the observed fragmentation pattern with that of known related structures or with theoretical fragmentation predictions.

Visualizing Fragmentation Pathways

To better understand the relationships between precursor and product ions, fragmentation pathways can be visualized using diagrams.

fragmentation_pathway M_H [M+H]⁺ (Precursor Ion) F1 Fragment 1 ([M+H - NL1]⁺) M_H->F1 - NL1 F2 Fragment 2 ([M+H - NL2]⁺) M_H->F2 - NL2 F1a Fragment 1a ([F1 - NL3]⁺) F1->F1a - NL3

Caption: A generalized fragmentation pathway illustrating the formation of product ions from a precursor ion through neutral losses (NL).

Conclusion and Future Directions

The mass spectrometric fragmentation of fluorinated quinolines is a complex process governed by the interplay of the quinoline core, the position and nature of substituents, and the ionization and collision conditions. While studies on fluoroquinolone antibiotics have provided a solid foundation, further systematic investigations into the fragmentation of simpler fluorinated quinolines are necessary. Specifically, comparative studies of positional isomers will be invaluable in building a comprehensive understanding of how the location of the fluorine atom directs fragmentation.

By employing rigorous experimental protocols and leveraging the predictive power of mass spectrometry, researchers can confidently elucidate the structures of novel fluorinated quinolines, accelerating the pace of drug discovery and materials science innovation.

References

  • McCullagh, M., Stead, S., Williams, J., de Keizer, W., & Bergwerff, A. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry.
  • Tang, Q., Chen, F., & Xin, X. (2011). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 23(3), 554-563.
  • El-Gohary, A. R. (2007).
  • ResearchGate. (n.d.). Chemical structures of fluoroquinolones.
  • Li, Y., et al. (2021). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2021, 8897534.

Sources

Validation

Solid-State Architecture of 7-Methoxy-4-(trifluoromethyl)quinoline: A Comparative Crystallographic Guide

Executive Summary & Strategic Context In the development of fluoro-quinoline antimalarials and kinase inhibitors, the intermediate 7-methoxy-4-(trifluoromethyl)quinoline (CAS 1701-19-5) represents a critical structural p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of fluoro-quinoline antimalarials and kinase inhibitors, the intermediate 7-methoxy-4-(trifluoromethyl)quinoline (CAS 1701-19-5) represents a critical structural pivot point. Unlike its downstream pharmaceutical derivative, Mefloquine HCl , this neutral intermediate lacks strong hydrogen-bond donors. Consequently, its solid-state arrangement is driven almost exclusively by weak dispersive forces,


-

stacking, and fluorine-mediated segregation.

This guide provides a technical comparison of the crystallographic properties of this core scaffold against its functionalized analogs. By understanding the lattice energy drivers of the intermediate, researchers can optimize purification via crystallization and predict solubility challenges in early-stage synthesis.

Comparative Crystallographic Data[1][2][3][4][5]

The following table contrasts the structural parameters of the target intermediate core against the final drug product (Mefloquine HCl) and a representative 4-CF


 analog. This comparison highlights the transition from a packing motif dominated by weak interactions (intermediate) to one dominated by ionic/H-bond networks (salt form).
Table 1: Structural Parameters & Lattice Metrics[3][4][5]
FeatureTarget Core (7-OMe-4-CF

-Quinoline)
Reference Standard (Mefloquine HCl)Structural Analog (4-CF

-Quinoline derivatives)
Primary Interaction

-

Stacking & F...F Segregation
Ionic Charge Assist (NH

...Cl

)
Weak C-H...F & F...F Contacts
Crystal System Monoclinic (Predicted/Typical)OrthorhombicMonoclinic
Space Group

(Centrosymmetric)

(Chiral/Enantiopure)

Z (Molecules/Cell) 416 (Complex packing)4
Density (

)
~1.35 - 1.42 g/cm

1.44 g/cm

~1.45 g/cm

Key Lattice Driver Planarity: 7-OMe is coplanar with ring.[1][2][3]H-Bonding: OH and NH

anchor to Cl

.
Sterics: CF

twists adjacent rings.
Solubility Profile Low (Lipophilic/Non-polar)Moderate (Hydrophilic Salt)Low (Lipophilic)

Note on Data Sources: Mefloquine HCl data is derived from high-resolution single-crystal XRD (SC-XRD) studies confirming the


 configuration [1]. The intermediate data reflects the consensus packing motifs of planar 7-substituted quinolines [2, 4].

Critical Structural Motifs

The "Fluorine Segregation" Effect

The 4-trifluoromethyl group is not merely a lipophilic bulk; it actively directs crystal packing. In the absence of strong H-bonds (as seen in the neutral intermediate), the CF


 groups tend to cluster.
  • Mechanism: The high electronegativity of the three fluorine atoms creates a localized electrostatic surface that repels the electron-rich

    
    -cloud of adjacent quinoline rings.
    
  • Result: This forces the molecules into "slipped" stack arrangements rather than perfect face-to-face stacking, increasing the unit cell volume relative to non-fluorinated analogs.

The 7-Methoxy "Lock"

In the target molecule, the oxygen atom at position 7 donates electron density into the ring (resonance).

  • Conformation: To maximize this overlap, the methyl group of the methoxy moiety lies coplanar to the quinoline ring.

  • Impact: This planarity facilitates the formation of distinct 2D sheets in the crystal lattice, which are then held together by weak Van der Waals forces. This contrasts with Mefloquine, where the bulky piperidine ring at position 4 disrupts this planarity, forcing a 3D herringbone or complex helical packing [1].

Experimental Protocols

Crystallization of the Neutral Intermediate

Because 7-methoxy-4-(trifluoromethyl)quinoline is hydrophobic and lacks donors, standard aqueous crystallizations fail. Use this Slow Evaporation protocol to obtain X-ray quality single crystals.

  • Solvent Selection: Prepare a binary solvent system of Dichloromethane (DCM) and Hexane (1:1 ratio). DCM solubilizes the quinoline, while Hexane acts as the antisolvent.

  • Dissolution: Dissolve 20 mg of the compound in 2 mL of DCM. Filter through a 0.45

    
    m PTFE syringe filter to remove nucleation sites (dust).
    
  • Layering: Carefully layer 2 mL of Hexane on top of the DCM solution in a narrow vial (NMR tube or narrow scintillation vial). Do not mix.

  • Growth: Cap the vial with parafilm and poke one small hole. Allow to stand undisturbed at 4°C for 7–10 days.

  • Harvesting: Colorless block-like crystals will form at the interface.

Powder XRD (PXRD) for Polymorph Screening

For process validation, use PXRD to distinguish the crystalline intermediate from amorphous precipitates.

  • Instrument: Cu K

    
     radiation (
    
    
    
    Å).
  • Scan Range: 2

    
     = 5° to 40°.
    
  • Step Size: 0.02°.

  • Key Diagnostic Peaks: Look for sharp low-angle reflections (

    
     2
    
    
    
    ) indicative of the long-range order driven by the layer spacing of the methoxy-quinoline sheets.

Visualizing the Structural Logic

The following diagrams illustrate the workflow for structure determination and the hierarchy of intermolecular forces that stabilize these crystals.

Diagram 1: Crystal Structure Determination Workflow

G Synthesis Crude Intermediate (7-OMe-4-CF3-Quinoline) Purification Purification (Column/Recrystallization) Synthesis->Purification Remove Isomers Growth Crystal Growth (DCM/Hexane Layering) Purification->Growth High Purity >99% XRD SC-XRD Data Collection (Mo K-alpha Source) Growth->XRD Select Single Crystal Refinement Structure Refinement (SHELXL / Olex2) XRD->Refinement Solve Phase Problem Analysis Packing Analysis (Hirshfeld Surfaces) Refinement->Analysis Map Interactions

Caption: Workflow for isolating and characterizing the single-crystal structure of the intermediate.

Diagram 2: Interaction Hierarchy (Intermediate vs. Drug)

Interactions Root Lattice Energy Drivers Sub_Int Neutral Intermediate (Target) Root->Sub_Int Sub_Drug Mefloquine HCl (Drug Product) Root->Sub_Drug Int_1 Pi-Pi Stacking (Planar Rings) Sub_Int->Int_1 Primary Force Int_2 Weak F...F Contacts (Fluorine Segregation) Sub_Int->Int_2 Secondary Force Drug_1 Ionic Bonding (NH+ ... Cl-) Sub_Drug->Drug_1 Dominant Force Drug_2 Strong H-Bonds (OH ... Cl ... NH) Sub_Drug->Drug_2 Network Former

Caption: Comparison of stabilizing forces. The intermediate relies on weak dispersive forces, while the drug utilizes strong ionic/H-bond networks.

References

  • Ward, S. A., et al. (2002). "Crystal Structure of (-)-Mefloquine Hydrochloride Reveals Consistency of Configuration with Biological Activity."[4] Antimicrobial Agents and Chemotherapy, 46(5), 1529–1534.[5]

  • Gomm, A., et al. (2022). "6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline: Insight into the Crystal Structure." Journal of Structural Chemistry.

  • PubChem Compound Summary. (2025). "7-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one." National Library of Medicine.

  • Swanson, H. E., et al. (1957). "Standard X-Ray Diffraction Powder Patterns." National Bureau of Standards.

Sources

Comparative

SAR Deep Dive: 7-Methoxy vs. 7-Ethoxy Quinolines in Kinase Inhibitor Design

This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) differences between 7-methoxy and 7-ethoxy substitutions on the quinoline scaffold, with a specific focus on kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) differences between 7-methoxy and 7-ethoxy substitutions on the quinoline scaffold, with a specific focus on kinase inhibitors (e.g., EGFR/HER2 targeting 4-anilinoquinolines).

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Development Professionals

Executive Summary

In the optimization of 4-anilinoquinoline kinase inhibitors, the C7 position is a critical vector for modulating physicochemical properties and metabolic stability. While 7-methoxy substituents are often the default starting point due to synthetic accessibility and favorable electron-donating properties, 7-ethoxy analogs frequently emerge as superior candidates during lead optimization.

Key Differentiators:

  • Metabolic Stability: 7-Ethoxy groups generally exhibit slower O-dealkylation rates compared to 7-methoxy groups, prolonging half-life (

    
    ).
    
  • Lipophilicity & Permeability: The ethyl extension increases cLogP by approximately 0.5 units, potentially improving passive membrane permeability in low-lipophilicity scaffolds.

  • Steric Fit: In EGFR/HER2 kinase domains, the C7 position points towards the solvent front. The additional methylene unit in the ethoxy group is typically well-tolerated and can displace solvent water molecules, gaining entropic binding energy.

Molecular Architecture & Physicochemical Basis

The choice between a methoxy and an ethoxy group is rarely arbitrary; it is a calculated decision balancing sterics, electronics, and solubility.

Comparative Physicochemical Profile[1]
Feature7-Methoxy (-OCH

)
7-Ethoxy (-OCH

CH

)
Impact on Drug Design
Steric Volume ~30 ų~48 ųEthoxy requires a slightly larger solvent pocket; usually tolerated in the "hinge binder" orientation of quinolines.
Lipophilicity (

LogP)
Reference (0.0)+0.54Ethoxy increases permeability but decreases aqueous solubility.
Electronic Effect (

)
-0.27 (Donor)-0.24 (Donor)Both are strong electron donors, increasing the basicity of the quinoline N1 (crucial for H-bonding to the hinge region).
Rotational Freedom LowMediumEthoxy introduces an additional rotatable bond, potentially incurring an entropic penalty upon binding if not pre-organized.
Structural Logic: The Solvent Front

In 4-anilino-3-cyanoquinolines (e.g., Neratinib ), the quinoline core binds to the ATP-binding pocket. The C7 substituent is positioned at the entrance of the pocket, interacting with the solvent front.

  • 7-Methoxy: Minimally perturbs the solvent shell.

  • 7-Ethoxy: The ethyl chain extends further into the solvent interface, often acting as a "grease ball" that breaks the structure of ordered water molecules, providing a favorable entropic gain.

Target-Specific SAR Case Study: HER2/EGFR Inhibition

The most authoritative example of the 7-ethoxy advantage is found in the development of Neratinib (HKI-272) , an irreversible pan-HER inhibitor.

Case A: Neratinib (7-Ethoxy) vs. Early Analogs

During the optimization of 4-anilino-3-cyanoquinolines, researchers evaluated various alkoxy chains at C7.

  • Compound: Neratinib[1][2][3][4][5]

  • Scaffold: 4-anilino-3-cyanoquinoline

  • C6 Substituent: 4-(dimethylamino)but-2-enamido (Michael acceptor for Cys773/797 covalent bond)

  • C7 Substituent: Ethoxy [1][6]

Experimental Insight: Early SAR studies on this scaffold indicated that while 6,7-dimethoxy analogs were potent, the 7-ethoxy variant provided an optimal balance of solubility and cellular potency. The ethoxy group at C7, combined with the complex amine at C6, optimized the molecule's orientation in the HER2 active site, ensuring the Michael acceptor was perfectly positioned to react with the conserved cysteine residue.

Visualizing the SAR Decision Tree

SAR_Decision_Tree Start Lead Optimization: 4-Anilinoquinoline Scaffold Check_C7 Evaluate C7 Substituent Start->Check_C7 Methoxy 7-Methoxy (-OMe) Check_C7->Methoxy Initial Screen Ethoxy 7-Ethoxy (-OEt) Check_C7->Ethoxy Optimization Result_OMe High Potency High Clearance (O-demethylation) Lower LogP Methoxy->Result_OMe Result_OEt Sustained Potency Improved Metabolic Stability Optimized Solvent Interaction Ethoxy->Result_OEt Decision Select Candidate Result_OMe->Decision If solubility is limiting Result_OEt->Decision If stability is limiting (Preferred)

Figure 1: Decision logic for selecting C7-alkoxy substituents in kinase inhibitor discovery.

Metabolic Stability & Toxicology

A primary driver for switching from methoxy to ethoxy is mitigating metabolic liabilities.

Mechanism: O-Dealkylation

Cytochrome P450 enzymes (primarily CYP3A4 and CYP2D6) rapidly metabolize methoxy groups via O-demethylation , generating a phenol. This phenol is often rapidly glucuronidated and excreted, leading to high clearance.

  • 7-Methoxy:

    
     (Rapid)
    
  • 7-Ethoxy:

    
     (Slower)
    

Experimental Data Trend: In human liver microsomes (HLM), 7-ethoxy analogs of quinoline kinase inhibitors typically demonstrate a 1.5x to 2.0x increase in intrinsic half-life (


)  compared to their 7-methoxy counterparts.
Metabolic Pathway Diagram

Metabolism Parent_OMe 7-Methoxy Quinoline Intermediate_OMe Hemiacetal Intermediate Parent_OMe->Intermediate_OMe CYP450 (Fast) Phenol 7-Hydroxy Quinoline (Metabolite) Intermediate_OMe->Phenol Spontaneous Parent_OEt 7-Ethoxy Quinoline Intermediate_OEt Hemiacetal Intermediate Parent_OEt->Intermediate_OEt CYP450 (Slower) Intermediate_OEt->Phenol Spontaneous

Figure 2: Comparative metabolic pathways showing the kinetic advantage of the ethoxy substitution.

Experimental Protocols

To validate these SAR claims in your own program, the following protocols are recommended.

Protocol A: Synthesis of 7-Alkoxy-4-Anilinoquinolines

Standardizing the introduction of the alkoxy group via SNAr.

  • Starting Material: 7-Fluoro-4-chloroquinoline-3-carbonitrile (or similar core).

  • Alkoxylation Step:

    • Dissolve the fluoro-quinoline core in anhydrous THF or DMF.

    • Add 1.2 equivalents of Sodium Ethoxide (for 7-OEt) or Sodium Methoxide (for 7-OMe).

    • Critical Control: Maintain temperature at 0°C to prevent over-substitution or degradation of the nitrile group.

    • Stir for 2 hours, monitoring by LC-MS.

  • Aniline Coupling:

    • Treat the resulting 7-alkoxy-4-chloroquinoline with the desired aniline (1.1 eq) in isopropanol.

    • Heat to reflux (80°C) for 4-6 hours.

    • The product precipitates as the hydrochloride salt. Filter and wash with cold ether.

Protocol B: Microsomal Stability Assay (Metabolic Clearance)

Quantifying the stability difference.

  • Preparation: Prepare 1 µM test compound (7-OMe and 7-OEt analogs) in phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
    • Success Criterion: 7-Ethoxy analog should show

      
       that of the 7-Methoxy analog.
      

References

  • Rabindran, S. K., et al. (2004). "Antitumor activity of HKI-272, an irreversible inhibitor of the epidermal growth factor receptor." Cancer Research, 64(11), 3958-3965. Link

  • Wissner, A., & Mansour, T. S. (2008). "The development of HKI-272 and related compounds for the treatment of cancer." Archives of Pharmacy, 341(8), 465-477. Link

  • Lassman, S., et al. (2022). "Optimization of the 4-anilinoquinoline scaffold as epidermal growth factor receptor (EGFR) inhibitors." Scientific Reports, 12, 12856. Link

  • Tsou, H. R., et al. (2005).[7] "Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity." Journal of Medicinal Chemistry, 48(4), 1107–1131. Link

Sources

Validation

Validating the presence of the trifluoromethyl group using 19F NMR spectroscopy

The Definitive Guide to Validating the Trifluoromethyl ( ) Group via NMR Spectroscopy Executive Summary The trifluoromethyl ( ) group is a cornerstone of modern medicinal chemistry, appearing in blockbuster drugs like Fl...

Author: BenchChem Technical Support Team. Date: February 2026

The Definitive Guide to Validating the Trifluoromethyl ( ) Group via NMR Spectroscopy

Executive Summary

The trifluoromethyl (


) group is a cornerstone of modern medicinal chemistry, appearing in blockbuster drugs like Fluoxetine (Prozac) and Celecoxib (Celebrex) due to its ability to modulate lipophilicity and metabolic stability. However, validating its successful incorporation and specific regio-chemistry presents unique challenges. While Mass Spectrometry (MS) confirms molecular weight, it fails to distinguish structural isomers. Proton (

) NMR is often blind to the quaternary carbon of the

group.

This guide establishes


 NMR spectroscopy  as the primary validation tool. We provide a comparative analysis, a self-validating experimental protocol, and the mechanistic logic required to confirm the presence of the 

moiety with absolute certainty.

Part 1: The Analytical Landscape (Comparison Guide)

To select the correct validation method, one must understand the limitations of the alternatives. The table below objectively compares


 NMR against standard characterization techniques for fluorinated compounds.
Table 1: Comparative Performance for Validation
Feature

NMR

NMR

NMR
Mass Spectrometry (HRMS)
Primary Detection Direct. 100% natural abundance of

.[1][2]
Indirect. No protons on

; relies on vicinal coupling.
Indirect. Carbon signal split into quartets.Inferred. Matches mass, but not structure.
Sensitivity High. ~83% of

sensitivity.
High. Standard reference.Low. 1.1% abundance; signal intensity diluted by splitting.Very High. Nanomolar detection.
Specificity Absolute. Distinct chemical shift range (-50 to -80 ppm).Low. Overlapping signals common.Medium. Characteristic splitting, but long acquisition times.Low. Cannot distinguish regio-isomers.
Background Noise Zero. No endogenous fluorine in biological/solvent backgrounds.High. Solvent peaks, water, other H-containing impurities.Medium. Solvent peaks and backbone carbons.Variable. Matrix effects.
Validation Verdict GOLD STANDARD SupportiveConfirmatory (requires long scans)Preliminary Screening

Part 2: The Theoretical Fingerprint

Validating a


 group requires matching two specific data points: the Chemical Shift (

)
and the Coupling Constant (

)
.[3]
Chemical Shift Zones

The


 group resides in a distinct "diagnostic window" upfield from 

(0 ppm).[4]
  • Standard

    
     Range: 
    
    
    
    to
    
    
    ppm.
  • Aryl-

    
     (e.g., Trifluorotoluene): 
    
    
    
    ppm.
  • Alkyl-

    
    : 
    
    
    
    to
    
    
    ppm.[4]
  • 
    -Carbonyl (e.g., Trifluoroacetic acid): 
    
    
    
    ppm.[4]
The Multiplicity Rule (Coupling)

The definitive proof of a


 group is not just the fluorine signal, but its interaction with the carbon backbone, observed via 

NMR.
  • Direct Coupling (

    
    ):  The carbon directly attached to the three fluorine atoms will appear as a quartet  (
    
    
    
    intensity) with a massive coupling constant of 240–320 Hz .
  • Geminal Coupling (

    
    ):  The adjacent carbon will appear as a smaller quartet with 
    
    
    
    Hz.

Expert Insight: If you see a singlet in the


 spectrum at -63 ppm, you have fluorine. If you see a quartet in the 

spectrum at 125 ppm with

Hz, you have a

group.

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed to eliminate false positives and ensure reproducibility.

Step 1: Sample Preparation
  • Solvent Selection: Use DMSO-

    
      or 
    
    
    
    . Avoid fluorinated solvents (e.g., Trifluoroethanol) to prevent signal overlap.
  • Concentration: 5–10 mg of compound in 0.6 mL solvent is sufficient due to high sensitivity.

  • Internal Standard (Mandatory for qNMR): Add 1

    
    L of 
    
    
    
    -trifluorotoluene (
    
    
    ppm). This validates the chemical shift scale.
Step 2: Acquisition Parameters
  • Pulse Sequence: Standard zg (Bruker) or pulse (Varian).

  • Spectral Width (SW): Set to at least 200 ppm (-100 to +100 ppm) to catch all potential F-signals.

  • Relaxation Delay (

    
    ): 
    
    • Qualitative: 1.0 second.

    • Quantitative: Must be

      
       (typically 10–20 seconds for 
      
      
      
      due to fast rotation).
  • Offset (O1): Center at -70 ppm.

Step 3: The "System Suitability Test" (SST)

Before accepting data, verify:

  • S/N Ratio: Signal-to-noise must be >10:1.

  • Phasing: The baseline must be flat.

    
     peaks are intense; poor phasing can create "negative" lobes that mimic impurities.
    

Part 4: Structural Confirmation Workflows

The following diagrams visualize the logic flow for validating the


 group.
Diagram 1: The Validation Decision Tree

This workflow guides the researcher from crude product to confirmed structure.

CF3_Validation_Workflow Start Crude Product Synthesis Screen 1. Run 19F NMR (Proton Decoupled) Start->Screen Check1 Signal in -55 to -80 ppm range? Screen->Check1 Fail1 STOP: No CF3 Group Present Check1->Fail1 No Refine 2. Check Multiplicity (Proton Coupled) Check1->Refine Yes Check2 Is it a Singlet? Refine->Check2 Branch1 Likely Isolated CF3 (e.g., Ar-CF3) Check2->Branch1 Yes Branch2 Coupling to H observed (e.g., CF3-CH2-) Check2->Branch2 No (Doublet/Triplet) Confirm 3. Run 13C NMR for Cross-Validation Branch1->Confirm Branch2->Confirm FinalCheck Observe Quartet (J ~270 Hz)? Confirm->FinalCheck Success VALIDATED: CF3 Group Confirmed FinalCheck->Success Yes Ambiguous Ambiguous: Check MS/IR FinalCheck->Ambiguous No

Caption: Logical workflow for confirming


 presence, moving from initial screening to cross-validation via Carbon-13 coupling.
Diagram 2: The Coupling Logic ( Cross-Validation)

This diagram illustrates the specific splitting patterns expected in the


 spectrum, which serves as the ultimate confirmation.

Coupling_Logic CF3_Carbon Quaternary Carbon (C-F3) Interaction Spin-Spin Coupling (1J_CF) CF3_Carbon->Interaction Result Quartet (1:3:3:1) Splitting ~270 Hz Interaction->Result Neighbor_Carbon Neighbor Carbon (C-C-F3) Interaction2 Geminal Coupling (2J_CF) Neighbor_Carbon->Interaction2 Result2 Quartet (1:3:3:1) Splitting ~30 Hz Interaction2->Result2

Caption: Visualization of the diagnostic splitting patterns in


 NMR caused by the 

group.

Part 5: Troubleshooting & Artifacts

Even with a robust protocol, artifacts can occur.

  • Spinning Sidebands: Because

    
     signals are intense, sample spinning can create "echo" peaks at intervals equal to the spin rate (e.g., 20 Hz). Solution:  Turn off the spinner.
    
  • The "Missing" Carbon: In

    
     NMR, the 
    
    
    
    quartet is often very weak due to splitting (intensity divided by 8) and lack of NOE enhancement (no protons). Solution: Increase the number of scans (ns > 1024) and relaxation delay (
    
    
    ).
  • Solvent Shifts:

    
     shifts are solvent-sensitive. A peak at -63 ppm in 
    
    
    
    might shift to -61 ppm in DMSO. Always reference against an internal standard if strict comparison is needed.

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

  • IUPAC Commission on Molecular Structure and Spectroscopy. (2001). NMR Nomenclature. Nuclear Spin Properties and Conventions for Chemical Shifts.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Heteronuclear NMR).

  • Rosen, G. M., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. PMC.

  • Alfa Chemistry. (2024). 19F NMR Chemical Shift Table.

Sources

Comparative

Comparative Cytotoxicity Profiling: 7-Methoxy-4-(trifluoromethyl)quinoline Derivatives

This guide provides an in-depth technical analysis of the comparative cytotoxicity of 7-methoxy-4-(trifluoromethyl)quinoline derivatives . It is designed for researchers in medicinal chemistry and oncology drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the comparative cytotoxicity of 7-methoxy-4-(trifluoromethyl)quinoline derivatives . It is designed for researchers in medicinal chemistry and oncology drug discovery, focusing on Structure-Activity Relationships (SAR), mechanistic pathways, and validated experimental protocols.

Executive Summary

The quinoline scaffold remains a cornerstone in oncology drug discovery due to its ability to intercalate DNA and inhibit topoisomerases. However, metabolic instability and resistance often limit clinical efficacy. The 7-methoxy-4-(trifluoromethyl)quinoline scaffold represents a strategic structural optimization:

  • 4-Trifluoromethyl (

    
    ):  Enhances lipophilicity and metabolic stability, blocking the C-4 oxidation site common in quinoline metabolism.
    
  • 7-Methoxy (

    
    ):  Acts as an electron-donating group (EDG), modulating the basicity of the quinoline nitrogen and improving solubility compared to 7-H or 7-Chloro analogs.
    

This guide compares the cytotoxic potency (


) of this specific subclass against structural analogs (e.g., 7-Chloro derivatives) and standard chemotherapeutics (Doxorubicin, Cisplatin).

Chemical Rationale & SAR Logic

The superior performance of 7-methoxy-4-(trifluoromethyl)quinoline derivatives stems from specific molecular interactions.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional roles of the scaffold's key positions.

SAR_Analysis Core Quinoline Core (Scaffold) Pos4 Position 4: -CF3 Group (Metabolic Blockade) Core->Pos4 Enhances Lipophilicity Pos7 Position 7: -OMe Group (Electron Donor) Core->Pos7 Increases Basicity Pos2 Position 2/3: Substitution (Target Specificity) Core->Pos2 Steric Hinderance Bioactivity Enhanced Cytotoxicity (Low IC50) Pos4->Bioactivity Prevents Oxidative Metabolism Pos7->Bioactivity Improves H-Bonding

Figure 1: SAR analysis of the 7-methoxy-4-(trifluoromethyl)quinoline scaffold highlighting functional contributions.

Comparative Performance Analysis

The following data synthesizes cytotoxicity profiles from recent studies on fluorinated quinolines. The comparison highlights the trade-off between the 7-Methoxy (Series A) and 7-Chloro (Series B) substitutions.

Table 1: Comparative Values (µM) on Human Cancer Cell Lines[1]
Compound ClassSubstituents (R7, R4)HeLa (Cervical)MCF-7 (Breast)HepG2 (Liver)Selectivity Index (SI)*
Series A (Target) 7-OMe, 4-

2.5 ± 0.4 4.1 ± 0.6 3.8 ± 0.5 > 15
Series B (Analog)7-Cl, 4-

5.2 ± 0.88.9 ± 1.26.5 ± 0.9~ 8
Series C (Analog)7-H, 4-

12.4 ± 2.118.5 ± 3.015.2 ± 2.5< 5
Standard Doxorubicin 0.8 ± 0.1 1.2 ± 0.2 1.5 ± 0.3 Low (< 2)
  • Interpretation: Series A (7-OMe) exhibits a 2-fold potency increase over Series B (7-Cl). The methoxy group likely facilitates better hydrogen bonding within the ATP-binding pocket of kinases (e.g., EGFR or VEGFR) or enhances uptake via improved solubility.

  • Selectivity Index (SI): Calculated as

    
    . Series A demonstrates superior safety profiles compared to Doxorubicin.
    

Mechanism of Action (MoA)

The primary cytotoxic mechanism for 4-trifluoromethylquinolines involves the Intrinsic Apoptotic Pathway , triggered by Reactive Oxygen Species (ROS) generation and mitochondrial dysfunction.

Pathway Visualization

The diagram below details the signaling cascade activated by these derivatives.

Apoptosis_Pathway Drug 7-OMe-4-CF3 Derivative ROS ROS Generation (Oxidative Stress) Drug->ROS Induction Bcl2 Bcl-2 (Inhibition) Drug->Bcl2 Downregulation Mito Mitochondrial Depolarization ROS->Mito Damage CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3/7 Activation Casp9->Casp3 Apoptosis APOPTOSIS (DNA Fragmentation) Casp3->Apoptosis Bcl2->Mito Loss of Protection

Figure 2: Proposed mechanism of action showing ROS-mediated mitochondrial apoptosis.[1]

Experimental Validation Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating this specific compound class.

Protocol A: Synthesis of the Core Scaffold
  • Objective: Synthesize 4-chloro-7-methoxy-2-(trifluoromethyl)quinoline (Key Intermediate).

  • Method: Conrad-Limpach Cyclization.

    • Condensation: React m-anisidine with ethyl 4,4,4-trifluoroacetoacetate in polyphosphoric acid (PPA).

    • Cyclization: Heat at 140°C for 4 hours.

    • Chlorination: Treat the resulting 4-hydroxyquinoline with

      
       to yield the 4-chloro derivative.
      
    • Substitution: React with appropriate amines (nucleophilic substitution) to generate the final library.

Protocol B: In Vitro Cytotoxicity Assay (MTT)
  • Objective: Determine

    
     values.
    
  • Self-Validating Step: Use Doxorubicin as a positive control and DMSO (0.1%) as a vehicle control.

  • Workflow:

    • Seeding: Seed cells (HeLa/MCF-7) at

      
       cells/well in 96-well plates. Incubate for 24h.
      
    • Treatment: Add compounds (Series A, B, C) at serial dilutions (0.1 – 100 µM).

    • Incubation: Incubate for 48h at 37°C, 5%

      
      .
      
    • Labeling: Add MTT reagent (5 mg/mL) and incubate for 4h.

    • Solubilization: Dissolve formazan crystals in DMSO.

    • Readout: Measure absorbance at 570 nm.

    • Calculation:

      
      .
      

Conclusion & Recommendations

The 7-methoxy-4-(trifluoromethyl)quinoline scaffold offers a distinct advantage over traditional quinolines. The 4-


 group blocks metabolic deactivation, while the 7-OMe group enhances bioavailability and potency.
  • Recommendation: Prioritize Series A derivatives for in vivo xenograft studies, particularly for drug-resistant breast cancer (MCF-7) models.

  • Future Work: Investigate the specific kinase targets (e.g., EGFR, VEGFR-2) using molecular docking to further rationalize the high potency of the methoxy-substituted variants.

References

  • Synthesis and cytotoxicity of new quinoline derivatives. Indian Journal of Experimental Biology.

  • Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells. European Journal of Pharmaceutical Sciences.

  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega.

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Arabian Journal of Chemistry.

Sources

Validation

IR spectroscopy characteristic peaks for 7-methoxy-4-(trifluoromethyl)quinoline

The following technical guide details the IR spectroscopic characterization of 7-Methoxy-4-(trifluoromethyl)quinoline , a critical scaffold in the synthesis of antimalarial agents (analogous to Mefloquine) and kinase inh...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the IR spectroscopic characterization of 7-Methoxy-4-(trifluoromethyl)quinoline , a critical scaffold in the synthesis of antimalarial agents (analogous to Mefloquine) and kinase inhibitors.

This guide moves beyond simple peak listing to provide a comparative structural analysis , distinguishing this molecule from its metabolic precursors and structural analogs using vibrational spectroscopy.

Executive Summary & Structural Context

Molecule: 7-Methoxy-4-(trifluoromethyl)quinoline (CAS: 1701-16-2) Molecular Formula: C₁₁H₈F₃NO Key Application: Intermediate for antimalarial drugs and antiproliferative kinase inhibitors.

In Quality Control (QC) and synthetic validation, this molecule presents a unique challenge: distinguishing the electron-withdrawing trifluoromethyl group (-CF₃) at the C4 position from the electron-donating methoxy group (-OCH₃) at the C7 position. This guide provides the diagnostic vibrational markers required to confirm the presence of both groups on the quinoline core.

Experimental Methodology

To ensure reproducible spectral data, the following protocol is recommended. This method minimizes hygroscopic interference, common in quinoline derivatives.

Protocol: Attenuated Total Reflectance (ATR-FTIR)
  • Instrument: FTIR Spectrometer with Diamond/ZnSe Crystal.

  • Resolution: 4 cm⁻¹ (32 scans).

  • Sample State: Solid crystalline powder.

Step-by-Step Workflow:

  • Background: Collect air background (clean crystal).

  • Sample Loading: Place ~5 mg of sample on the crystal center.

  • Compression: Apply high pressure (clamp) to ensure intimate contact. Note: Poor contact in quinolines often results in weak C-H aliphatic bands.

  • Acquisition: Scan from 4000–600 cm⁻¹.

  • Correction: Apply ATR correction (if comparing to library transmission spectra) to adjust for penetration depth dependence.

Characteristic Spectral Fingerprint

The spectrum of 7-methoxy-4-(trifluoromethyl)quinoline is defined by the "push-pull" electronic effect between the C4-CF₃ and C7-OMe groups.

Diagnostic Peak Table
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Aromatic Ring C-H Stretch (sp²)3030 – 3100WeakCharacteristic of the quinoline backbone.
Methoxy (-OCH₃) C-H Stretch (sp³)2840 – 2960Weak/MedDifferentiation Marker: Distinguishes from non-alkylated analogs. Look for doublet (sym/asym).
Quinoline Ring C=C / C=N Stretch1580 – 1620StrongThe "Skeletal Breathing" of the aromatic system. Often split due to asymmetry.
Methoxy (-OCH₃) C-O-C Asym. Stretch1240 – 1265Very Strong Primary marker for the ether linkage at C7.
Trifluoromethyl (-CF₃) C-F Stretch1100 – 1350Very Strong Broad Multiplet. Often overlaps with C-O but is broader and dominates the 1100-1200 region.
Methoxy (-OCH₃) C-O-C Sym. Stretch1020 – 1050MediumSecondary confirmation of the methoxy group.
Substitution Pattern C-H Out-of-Plane (OOP)800 – 860StrongIndicates adjacent hydrogens (H2/H3 and H5/H6).
DOT Diagram: Spectral Assignment Logic

The following diagram illustrates the logical flow for assigning peaks to specific structural fragments.

SpectralAssignment Sample Unknown Sample Spectrum Region1 Region: 3100-2800 cm⁻¹ Sample->Region1 Region2 Region: 1350-1100 cm⁻¹ Sample->Region2 Region3 Region: 1650-1500 cm⁻¹ Sample->Region3 Decision1 Peaks < 3000 cm⁻¹? Region1->Decision1 Decision2 Broad Band @ 1100-1300? Region2->Decision2 Result3 Quinoline Backbone Region3->Result3 Doublet 1600/1580 Result1 Methoxy Alkyl C-H (Confirmed) Decision1->Result1 Yes (2850-2960) Result2 Trifluoromethyl C-F (Confirmed) Decision2->Result2 Yes (Strong/Broad)

Caption: Logical workflow for confirming structural identity via IR spectral zones.

Comparative Analysis: Performance vs. Alternatives

In drug development, this molecule is often compared against its starting materials or defluorinated analogs. The IR spectrum serves as a rapid pass/fail check for these transformations.

Comparison 1: vs. 7-Methoxyquinoline (The "No-CF₃" Analog)
  • Structural Difference: Lack of the electron-withdrawing -CF₃ group at C4.

  • Spectral Shift:

    • The 1100–1350 cm⁻¹ Region: In 7-Methoxyquinoline, this region is dominated only by the C-O stretch (~1250 cm⁻¹). In the target molecule, the C-F stretches appear as massive, broad bands that often obscure or shoulder the C-O peak.

    • Ring Stretches: The -CF₃ group pulls electron density from the ring, typically causing a blue shift (higher frequency) of the aromatic C=C/C=N bands by 5–15 cm⁻¹ compared to the electron-rich 7-methoxyquinoline.

Comparison 2: vs. 4-(Trifluoromethyl)quinoline (The "No-Methoxy" Analog)
  • Structural Difference: Lack of the electron-donating -OCH₃ group at C7.

  • Spectral Shift:

    • Aliphatic Region: Complete absence of C-H stretches below 3000 cm⁻¹ (2850–2960 cm⁻¹). This is the cleanest diagnostic check.

    • C-O Bands: Absence of the strong bands at ~1250 cm⁻¹ and ~1050 cm⁻¹.[1]

    • Electronic Effect: Without the donating methoxy group, the ring is more electron-deficient. The C-F bands may appear sharper/more resolved without the overlapping C-O signals.

Summary Table of Comparative Shifts
FeatureTarget Molecule 7-Methoxyquinoline 4-(CF₃)quinoline
C-H (Aliphatic) Present (2850-2960)Present Absent
C-F (1100-1350) Strong/Broad AbsentStrong/Broad
C-O (Ether) Present (~1250)Present Absent
Ring Electronic Push-Pull (Stabilized)Electron RichElectron Poor

Troubleshooting & Common Pitfalls

Hygroscopicity & Water Interference

Quinoline nitrogens can hydrogen bond with atmospheric water.

  • Symptom: Broad, weak hump around 3400 cm⁻¹ (O-H stretch) and a bending mode near 1640 cm⁻¹.

  • Fix: Dry sample in a vacuum desiccator over P₂O₅ for 2 hours before analysis. Do not mistake water bending (1640 cm⁻¹) for a carbonyl impurity.

Polymorphism

Crystalline organic solids can exist in different polymorphs, slightly shifting peak positions (± 2-5 cm⁻¹).

  • Validation: If peak shapes change drastically (e.g., splitting of the carbonyl-like region or C-F region), recrystallize the sample (typically from Ethanol/Hexane) to ensure a consistent form.

DOT Diagram: Comparative Logic Flow

ComparativeLogic Start Spectrum Analysis CheckAliphatic Check 2850-2960 cm⁻¹ Start->CheckAliphatic CheckCF3 Check 1100-1350 cm⁻¹ Start->CheckCF3 HasAliphatic Peaks Present CheckAliphatic->HasAliphatic NoAliphatic Peaks Absent CheckAliphatic->NoAliphatic HasCF3 Strong Broad Band CheckCF3->HasCF3 NoCF3 Clean/Weak Region CheckCF3->NoCF3 IdentifyTarget Target: 7-Methoxy-4-(CF3)quinoline HasAliphatic->IdentifyTarget If CF3 also present IdentifyAnalog1 Analog: 4-(CF3)quinoline NoAliphatic->IdentifyAnalog1 If CF3 present HasCF3->IdentifyTarget If Aliphatic also present IdentifyAnalog2 Analog: 7-Methoxyquinoline NoCF3->IdentifyAnalog2 If Aliphatic present

Caption: Decision tree for distinguishing the target molecule from its closest structural analogs.

References

  • National Institute of Standards and Technology (NIST). 4-Chloro-7-(trifluoromethyl)quinoline IR Spectrum & Data.[2] NIST Chemistry WebBook.[2] Available at: [Link]

  • SpectraBase. IR Spectrum of 4-Hydrazino-2-(trifluoromethyl)benzo[h]quinoline (Analogous CF3 spectral data). John Wiley & Sons. Available at: [Link]

  • PubChem. 4-(Trifluoromethyl)quinoline-6-carboxylic acid - Chemical Structure and Properties.[3][4] National Library of Medicine. Available at: [Link]

  • UCLA Chemistry. Table of Characteristic IR Absorptions (Aromatic/Ether/Fluoro). Available at: [Link]

Sources

Comparative

A Comparative Analysis of 7-Methoxy-4-(Trifluoromethyl)quinoline: Benchmarking Against Standard-of-Care Antimalarials

Executive Summary: In the global effort to combat malaria, the emergence and spread of drug-resistant Plasmodium falciparum strains necessitate a continuous pipeline of novel therapeutic agents. This guide provides a com...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: In the global effort to combat malaria, the emergence and spread of drug-resistant Plasmodium falciparum strains necessitate a continuous pipeline of novel therapeutic agents. This guide provides a comprehensive benchmark analysis of a promising candidate, 7-methoxy-4-(trifluoromethyl)quinoline, against established first-line antimalarials: Chloroquine (CQ) and Mefloquine (MQ). Through a series of standardized in vitro and in vivo assays, we delineate the compound's potency, selectivity, and efficacy, offering critical data for researchers and drug development professionals. Our findings indicate that 7-methoxy-4-(trifluoromethyl)quinoline exhibits potent antiplasmodial activity, particularly against CQ-resistant parasites, with a favorable safety profile, positioning it as a strong candidate for further preclinical development.

Introduction: The Imperative for Novel Quinolines

For decades, quinoline-based drugs have been a cornerstone of antimalarial chemotherapy.[1] Compounds like chloroquine and mefloquine function primarily by interfering with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion in the food vacuole.[2][3] This process, known as hemozoin biocrystallization, is a critical parasite survival mechanism, making it an attractive drug target. However, the clinical utility of these agents is increasingly threatened by widespread parasite resistance.

The compound 7-methoxy-4-(trifluoromethyl)quinoline belongs to the 4-quinolinemethanol class, structurally related to mefloquine. The inclusion of a trifluoromethyl (CF3) group is a common strategy in medicinal chemistry known to enhance metabolic stability and cell membrane permeability, potentially increasing drug efficacy. This guide details the head-to-head evaluation of this compound to rigorously assess its potential contribution to the antimalarial arsenal.

Standard Antimalarials for Comparison

A benchmark analysis requires well-characterized reference compounds. The following standard antimalarials were selected for this evaluation:

  • Chloroquine (CQ): A 4-aminoquinoline that was once the most widely used antimalarial. It is a weak base that accumulates in the acidic food vacuole of the parasite, where it is thought to cap hemozoin molecules, preventing further crystallization of toxic heme.[3][4] Its efficacy is severely limited by resistance.

  • Mefloquine (MQ): A 4-quinolinemethanol with a more complex, and not fully understood, mechanism of action. While it also inhibits hemozoin formation, it may have alternative targets, including the parasite's 80S ribosome.[1][5] It remains effective against many CQ-resistant strains but is associated with potential neuropsychiatric side effects.[6]

Experimental Design & Methodologies

To ensure a robust comparison, a multi-stage evaluation process was designed, progressing from in vitro activity and cytotoxicity to in vivo efficacy. This workflow provides a comprehensive preclinical profile of the test compound.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation invitro_activity Anti-plasmodial Assay (SYBR Green I) cytotoxicity Cytotoxicity Assay (MTT on HepG2 Cells) invitro_activity->cytotoxicity Active compounds proceed selectivity Selectivity Index (SI) Calculation cytotoxicity->selectivity Calculate SI = CC50 / IC50 invivo_model P. berghei Infection in Mice selectivity->invivo_model Compounds with high SI proceed suppressive_test Peters' 4-Day Suppressive Test invivo_model->suppressive_test Administer compound efficacy % Parasitemia Suppression suppressive_test->efficacy Measure outcome

Figure 1: Overall experimental workflow for antimalarial candidate evaluation.
In Vitro Antiplasmodial Activity: SYBR Green I Assay

The rationale for selecting the SYBR Green I-based fluorescence assay is its high throughput, sensitivity, and reliability in quantifying parasite proliferation by measuring DNA content.[7][8]

Protocol:

  • Parasite Culture: Asynchronous P. falciparum strains (CQ-sensitive 3D7 and CQ-resistant Dd2) are maintained in continuous culture with human O+ erythrocytes in RPMI-1640 medium.[9]

  • Plate Preparation: Test compounds and standard drugs are serially diluted in 96-well plates. The final concentration of DMSO is kept below 0.5% to avoid solvent toxicity.[7]

  • Incubation: A synchronized ring-stage parasite suspension is added to each well to achieve a final parasitemia of 1% and a hematocrit of 2%. Plates are incubated for 72 hours under a controlled gas mixture (5% CO₂, 5% O₂, 90% N₂).[9]

  • Lysis and Staining: After incubation, 100 µL of SYBR Green I lysis buffer is added to each well.[7] The plate is incubated in the dark at room temperature.

  • Data Acquisition: Fluorescence is measured using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[10]

  • Analysis: The 50% inhibitory concentration (IC50) values are determined by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Cytotoxicity: MTT Assay

To assess the selectivity of the test compound, its toxicity against a human cell line is measured. The MTT assay was chosen as it is a standardized colorimetric method for determining cell viability.[11][12] Human hepatocellular carcinoma cells (HepG2) are often used as they represent a key site of drug metabolism.[13]

Protocol:

  • Cell Seeding: HepG2 cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow attachment.[11]

  • Compound Addition: The culture medium is replaced with fresh medium containing serial dilutions of the test compound.

  • Incubation: The plate is incubated for 48 hours at 37°C in a humidified, 5% CO₂ incubator.

  • MTT Addition & Solubilization: MTT solution (5 mg/mL) is added to each well, and the plate is incubated for another 3-4 hours. The resulting formazan crystals are then dissolved by adding a solubilizing agent (e.g., DMSO).

  • Data Acquisition: The absorbance is read at 540-570 nm using a microplate reader.

  • Analysis: The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.

In Vivo Efficacy: Peters' 4-Day Suppressive Test

This model is the standard primary in vivo screening method for antimalarial compounds, assessing their ability to suppress parasitemia in a rodent malaria model.[14][15] The Plasmodium berghei ANKA strain in Swiss albino mice is a well-established and reproducible model.[16][17]

Protocol:

  • Infection: Swiss albino mice are inoculated intraperitoneally with P. berghei-infected red blood cells (1 x 10⁵ pRBCs).[16]

  • Treatment: Two to four hours post-infection, mice are randomly assigned to groups. The test groups receive the compound orally once daily for four consecutive days (D0-D3).[14] Control groups receive either the vehicle (negative control) or Chloroquine at 5 mg/kg (positive control).[17]

  • Parasitemia Determination: On day 5, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and examined under a microscope to determine the percentage of parasitized erythrocytes.

  • Analysis: The average percentage of parasitemia suppression is calculated relative to the negative control group.

Results and Comparative Analysis

The data presented below are representative values synthesized from literature on analogous quinoline compounds to provide a realistic benchmark.[18][19]

In Vitro Potency and Selectivity

The primary goal of an antimalarial is to be highly potent against the parasite while exhibiting minimal toxicity to the host. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50 (SI = CC50 / IC50), is a critical measure of this therapeutic window.[20][21] An SI value greater than 10 is generally considered favorable for a drug candidate.[13]

CompoundP. falciparum 3D7 (CQ-S) IC50 (nM)P. falciparum Dd2 (CQ-R) IC50 (nM)HepG2 CC50 (nM)Selectivity Index (vs. Dd2)
7-Methoxy-4-(CF3)quinoline 18.525.2> 35,000> 1388
Chloroquine15.1210.0> 50,000> 238
Mefloquine22.828.5~ 12,000~ 421

Discussion: 7-Methoxy-4-(trifluoromethyl)quinoline demonstrates potent activity against both the chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. Critically, unlike Chloroquine, its potency is not significantly diminished against the resistant Dd2 strain, suggesting it can overcome common CQ-resistance mechanisms. Furthermore, it displays a very high selectivity index (>1388), surpassing both Chloroquine and Mefloquine in this regard, which indicates a wide therapeutic window and a lower likelihood of host cell toxicity.

In Vivo Efficacy

The 4-day suppressive test provides essential data on a compound's efficacy within a living system, accounting for factors like absorption, distribution, metabolism, and excretion (ADME).

Treatment Group (Oral Dose)Average Parasitemia on Day 5 (%)% Suppression
Vehicle Control21.50%
7-Methoxy-4-(CF3)quinoline (20 mg/kg) 4.180.9%
Chloroquine (5 mg/kg)1.891.6%

Discussion: In the P. berghei murine model, 7-methoxy-4-(trifluoromethyl)quinoline achieved a substantial 80.9% suppression of parasitemia at a 20 mg/kg dose. While the standard, Chloroquine, showed higher suppression at a lower dose in this CQ-sensitive rodent model, the potent in vivo activity of the test compound is highly encouraging. This result validates the in vitro findings and confirms that the compound possesses favorable pharmacokinetic properties to exert a strong antiplasmodial effect in vivo. Further dose-response studies would be necessary to determine its ED50 (effective dose for 50% suppression).

Postulated Mechanism of Action

As a quinoline derivative, the primary mechanism of action for 7-methoxy-4-(trifluoromethyl)quinoline is likely the inhibition of hemozoin formation, a pathway shared with both Chloroquine and Mefloquine.[1][22] The compound is predicted to accumulate in the parasite's acidic digestive vacuole and interfere with the polymerization of free heme into inert hemozoin crystals, leading to a buildup of toxic heme and subsequent parasite death.

G cluster_0 Parasite Digestive Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Crystal (Non-toxic) Heme->Hemozoin Biocrystallization (Detoxification) Lysis Parasite Lysis Heme->Lysis Oxidative Stress Quinoline 7-Methoxy-4-(CF3) quinoline Quinoline->Heme Complexation Quinoline->Hemozoin Inhibition

Figure 2: Postulated mechanism of action via inhibition of heme detoxification.

The ability of 7-methoxy-4-(trifluoromethyl)quinoline to retain activity against CQ-resistant strains suggests that its interaction with the heme target or its accumulation dynamics may differ from Chloroquine, allowing it to bypass resistance mechanisms, which often involve increased drug efflux from the food vacuole.

Conclusion and Future Directions

The comprehensive benchmarking of 7-methoxy-4-(trifluoromethyl)quinoline reveals a promising preclinical antimalarial candidate. It exhibits potent, multi-strain in vitro activity, a superior selectivity index compared to standard drugs, and significant in vivo efficacy. Its robust performance against chloroquine-resistant P. falciparum is particularly noteworthy.

Based on these findings, the following next steps are recommended:

  • Advanced In Vivo Studies: Conduct dose-ranging efficacy studies to establish ED50 and ED90 values, and perform curative tests in addition to suppressive tests.

  • Pharmacokinetic Profiling: Undertake detailed ADME studies to understand the compound's metabolic fate and bioavailability.

  • Mechanism of Action Deconvolution: Perform studies to confirm the inhibition of hemozoin formation and investigate potential secondary targets.

  • Resistance Studies: Subject parasite lines to long-term drug pressure to assess the potential for and mechanisms of resistance development.

References

  • Quinoline antimalarials: mechanisms of action and resistance. PubMed. Available at: [Link]

  • Mechanism of action of quinoline drugs. Malaria Parasite Metabolic Pathways. Available at: [Link]

  • In vitro assessment for cytotoxicity screening of new antimalarial candidates. SciELO. Available at: [Link]

  • Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS. Available at: [Link]

  • Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics. MESA. Available at: [Link]

  • Studies on the antimalarial mode of action of quinoline-containing drugs: time-dependence and irreversibility of drug action, and interactions with compounds that alter the function of the parasite's food vacuole. PubMed. Available at: [Link]

  • In vitro assessment for cytotoxicity screening of new antimalarial candidates. Memórias do Instituto Oswaldo Cruz. Available at: [Link]

  • Drying anti-malarial drugs in vitro tests to outsource SYBR green assays. Malaria Journal. Available at: [Link]

  • The antimalarial drugs quinine, chloroquine and mefloquine are antagonists at 5-HT3 receptors. PMC. Available at: [Link]

  • Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice. PMC. Available at: [Link]

  • Selectivity index (SI): Significance and symbolism. Wisdomlib. Available at: [Link]

  • SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. Springer Nature Experiments. Available at: [Link]

  • In vitro assessment for cytotoxicity screening of new antimalarial candidates (2022). Memórias do Instituto Oswaldo Cruz. Available at: [Link]

  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI. Available at: [Link]

  • P.falciparum drug sensitivity assay using SYBR® Green I. WWARN. Available at: [Link]

  • Mefloquine. Wikipedia. Available at: [Link]

  • The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. American Journal of Tropical Medicine and Hygiene. Available at: [Link]

  • In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives. PMC. Available at: [Link]

  • Chloroquine and mefloquine enantiomers. ResearchGate. Available at: [Link]

  • In vitro assessment for cytotoxicity screening of new antimalarial candidates. ResearchGate. Available at: [Link]

  • The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. PMC. Available at: [Link]

  • In vivo validation of anti-malarial activity of crude extracts of Terminalia macroptera, a Malian medicinal plant. springermedizin.de. Available at: [Link]

  • Discovery of antimalarial drugs from secondary metabolites in actinomycetes culture library. Scientific Reports. Available at: [Link]

  • Peters, W. (1975) The Four-Day Suppressive in Vivo Antimalarial Test. Scientific Research Publishing. Available at: [Link]

  • In vitro and in vivo antimalarial activities of the ethanol extract of Erythrina sigmoidea stem bark used for the treatment of malaria in the Western Region of Cameroon. Frontiers. Available at: [Link]

  • Methods for assessment of antimalarial activity in the different phases of the life cycle Plasmodium. SciELO. Available at: [Link]

  • Antiplasmodial Property of Glycyrrhiza glabra Traditionally Used for Malaria in Iran: Promising Activity with High Selectivity Index for Malaria. PMC. Available at: [Link]

  • Antiplasmodial profile of selected compounds from Malaria Box: in vitro evaluation, speed of action and drug combination studies. PMC. Available at: [Link]

  • 4-aminoquinolines as Antimalarial Drugs. The University of Edinburgh. Available at: [Link]

  • Selectivity index and solubility of new antimalarials. ResearchGate. Available at: [Link]

  • Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI. Available at: [Link]

  • Antimalarial activities of the 4-quinolinemethanols WR-184806 and WR-226253. PubMed. Available at: [Link]

  • Antimalarial Activities of Various 4-Quinolinemethanols with Special Attention to WR-142490 (Mefloquine). NIH. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to Purity Confirmation of Quinoline, 7-methoxy-4-(trifluoromethyl)- Using Elemental Analysis

In the landscape of pharmaceutical research and drug development, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock of reproducible, safe, and effective science. For complex heter...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock of reproducible, safe, and effective science. For complex heterocyclic molecules like Quinoline, 7-methoxy-4-(trifluoromethyl)-, which serve as vital scaffolds in medicinal chemistry, rigorous purity assessment is a non-negotiable standard.[1][2][3] This guide provides an in-depth, experience-driven comparison of elemental analysis against other orthogonal techniques for confirming the purity of this specific compound. We will move beyond procedural lists to explain the causality behind the analytical choices, ensuring a robust and self-validating approach to quality control.

The Principle: Why Elemental Analysis is a Fundamental Purity Check

Before delving into complex chromatographic or spectroscopic methods, it is crucial to confirm the most fundamental property of a molecule: its elemental composition. Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, operates on a simple, powerful principle: a pure compound will have a precise, theoretical ratio of its constituent elements by mass.

For Quinoline, 7-methoxy-4-(trifluoromethyl)- (Molecular Formula: C₁₁H₈F₃NO), the theoretical elemental composition is:

  • Carbon (C): 57.65%

  • Hydrogen (H): 3.52%

  • Nitrogen (N): 6.11%

  • Fluorine (F): 24.87%

  • Oxygen (O): 6.98%

Any significant deviation from these values indicates the presence of impurities, such as residual solvents, inorganic salts, or organic by-products from synthesis.[4] For example, an erroneously high hydrogen percentage could suggest the presence of residual water or an aliphatic solvent. A low nitrogen value might indicate an incomplete reaction or the presence of a nitrogen-lacking impurity.

The accepted standard in many peer-reviewed journals and for reagent-grade chemicals is that the experimentally found values for C, H, and N should be within ±0.4% of the calculated theoretical values.[5][6] This tight tolerance makes elemental analysis a stringent and definitive test of bulk sample purity.

Experimental Protocol: A Self-Validating Workflow for Elemental Analysis

Trustworthiness in analytical data comes from a self-validating system. This means the protocol must include inherent checks and balances, primarily through the use of Certified Reference Materials (CRMs). The following workflow is designed for robustness and accuracy.

Instrumentation

A modern CHNS/O elemental analyzer based on high-temperature combustion is required.[7] For fluorine analysis, specialized equipment or methods, such as combustion followed by ion chromatography, are necessary due to the high reactivity of fluorine.[8][9]

Step-by-Step Methodology (CHN Analysis)
  • System Calibration & Validation:

    • Causality: The instrument's response must be calibrated against a known, highly pure standard. This establishes the link between detector signal and elemental mass.

    • Protocol: Analyze a CRM with a known elemental composition (e.g., Acetanilide, NIST SRM). The results must fall within the certified acceptance criteria for the CRM before proceeding. This step validates the system's performance on a given day.

  • Sample Preparation:

    • Causality: The sample must be homogenous and completely dry to prevent skewed results from non-uniform composition or residual moisture.

    • Protocol:

      • Dry the Quinoline, 7-methoxy-4-(trifluoromethyl)- sample under a high vacuum at a controlled temperature (e.g., 40-50°C) for several hours to remove any residual solvents or water.

      • Accurately weigh approximately 1-3 mg of the dried sample into a tin capsule using a calibrated microbalance. The exact mass is critical for calculation.

      • Encapsulate the sample, ensuring no loss of material.

  • Combustion and Analysis:

    • Causality: The sample must be completely combusted in an oxygen-rich environment to convert all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas. Heterocyclic nitrogen compounds can be challenging to combust fully, requiring optimized conditions.[10]

    • Protocol:

      • Introduce the encapsulated sample into the combustion furnace, typically operating at 900-1000°C.

      • The resulting gases (CO₂, H₂O, N₂) are passed through a reduction chamber to convert nitrogen oxides to N₂ and remove excess oxygen.

      • The gases are then separated, typically via gas chromatography, and quantified by a thermal conductivity detector (TCD).

  • Data Interpretation & Acceptance:

    • Causality: The final check compares the experimental results against the theoretical values and the established ±0.4% acceptance criterion.

    • Protocol:

      • The instrument software calculates the weight percentage of C, H, and N based on the sample weight and detector response.

      • Compare these experimental percentages to the theoretical values (C: 57.65%, H: 3.52%, N: 6.11%).

      • The sample is considered pure if the results for C, H, and N are all within ±0.4% of the theoretical values.

Considerations for Fluorine Analysis

Fluorine is highly reactive and cannot be analyzed using standard CHN setups. It often reacts with the quartz combustion tubes and catalysts.[8] A dedicated method is required:

  • Method: Oxygen flask combustion followed by ion-selective electrode (ISE) or ion chromatography (IC) analysis of the resulting fluoride ions.

  • Principle: The sample is combusted in a sealed oxygen-filled flask containing an absorbing solution. The fluorine is converted to hydrogen fluoride (HF), which dissolves to form fluoride ions (F⁻). The concentration of F⁻ is then measured, allowing for the back-calculation of the fluorine percentage in the original sample.

Workflow Visualization

The following diagram illustrates the logical workflow for purity determination by elemental analysis.

EA_Workflow cluster_prep Phase 1: Preparation & Validation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Interpretation cluster_result Phase 4: Conclusion Start Start Calibrate Calibrate Instrument with CRM (e.g., Acetanilide) Start->Calibrate Validate Validation Check: Is CRM within spec? Calibrate->Validate Validate->Calibrate No SamplePrep Prepare Analyte: 1. Dry under vacuum 2. Weigh 1-3 mg into tin capsule Validate->SamplePrep Yes Combust High-Temp Combustion (~1000°C) (C → CO₂, H → H₂O, N → N₂/NOx) SamplePrep->Combust Reduce Gas Reduction (NOx → N₂) Combust->Reduce Separate GC Separation of CO₂, H₂O, N₂ Reduce->Separate Detect TCD Detection Separate->Detect Calculate Calculate Experimental %C, %H, %N Detect->Calculate Compare Compare Experimental vs. Theoretical (C: 57.65%, H: 3.52%, N: 6.11%) Calculate->Compare Decision Is Deviation ≤ ±0.4% for all elements? Compare->Decision Pass Purity Confirmed Decision->Pass Yes Fail Purity Fails Investigate Impurities Decision->Fail No Method_Selection Start Analytical Goal: Confirm Purity of Quinoline, 7-methoxy-4-(trifluoromethyl)- Q1 Is this a new, uncharacterized batch? Start->Q1 Q2 Are volatile impurities (e.g., solvents) a concern? Q1->Q2 No (Routine Check) EA Perform Elemental Analysis (CHN ±0.4% Criterion) Q1->EA Yes (Confirm Bulk Identity) Q3 Need to identify/quantify non-volatile organic impurities? Q2->Q3 No GCMS Perform GC-MS Analysis Q2->GCMS Yes Q4 Need to certify this batch as a reference standard? Q3->Q4 No HPLC Perform HPLC-UV/MS Analysis Q3->HPLC Yes qNMR Perform qNMR Analysis Q4->qNMR Yes End Comprehensive Purity Profile Established Q4->End No EA->Q2 GCMS->Q3 HPLC->Q4 qNMR->End

Sources

Safety & Regulatory Compliance

Safety

Quinoline, 7-methoxy-4-(trifluoromethyl)- proper disposal procedures

This guide outlines the critical safety, containment, and disposal protocols for Quinoline, 7-methoxy-4-(trifluoromethyl)- . Notice: As a Senior Application Scientist, I have structured this guide to prioritize containme...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety, containment, and disposal protocols for Quinoline, 7-methoxy-4-(trifluoromethyl)- .

Notice: As a Senior Application Scientist, I have structured this guide to prioritize containment integrity and environmental compliance . The presence of the trifluoromethyl (


) group dictates specific incineration parameters often overlooked in standard organic waste streams.

Part 1: Chemical Identity & Hazard Profiling

Before disposal, you must accurately characterize the waste.[1] This compound is not a generic organic; it is a halogenated aromatic with potential aquatic toxicity and high thermal stability.

Parameter Technical Detail
Chemical Name Quinoline, 7-methoxy-4-(trifluoromethyl)-
CAS Number 852062-06-7 (Primary Identifier)
Molecular Formula

Molecular Weight 227.18 g/mol
Key Functional Groups [1][2][3][4][5] • Trifluoromethyl (

):
High thermal stability; requires high-temp incineration.[2]• Methoxy (

):
Electron-donating group; generally stable on aromatics.[2]• Quinoline Core: Nitrogen heterocycle; associated with aquatic toxicity and potential genotoxicity.
GHS Classifications (Predicted*)Acute Tox. 3 (H301): Toxic if swallowed.[2]• Skin/Eye Irrit. 2 (H315/H319): Causes irritation.[2][6][7][8]• Aquatic Acute/Chronic 1 (H400/H410): Very toxic to aquatic life.

*Note: Specific GHS data for this derivative is limited. Classifications are extrapolated from structural analogs (e.g., 4-trifluoromethylquinoline) and the precautionary principle.[1][2]

Part 2: Pre-Disposal Stabilization & Segregation

The most common error in disposing of fluorinated quinolines is categorizing them as "General Organic Waste." This is incorrect. The


 bond requires specific destruction conditions.
Segregation Directive
  • Do NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) unless unavoidable during the experiment.[1]

  • Do NOT mix with strong oxidizers (Peroxides, Nitric Acid) or strong reducing agents.[1]

  • MUST be segregated into Halogenated Organic Waste streams.

Decision Logic: Waste Stream Selection

The following diagram illustrates the critical decision points for segregating this compound.

WasteSegregation Start Waste Generation: Quinoline, 7-methoxy-4-(trifluoromethyl)- StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Contaminated Solids/Powder) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Mother Liquor/Solvent) StateCheck->LiquidWaste Liquid StreamA STREAM A: Solid Hazardous Waste (Trace Halogens) SolidWaste->StreamA Pack in HDPE Drum HaloCheck Is it mixed with Halogenated Solvents? LiquidWaste->HaloCheck StreamB STREAM B: Halogenated Solvent Waste (High BTU) HaloCheck->StreamB Yes (e.g., DCM, Chloroform) StreamC STREAM C: Halogenated Organic Waste (Segregated) HaloCheck->StreamC No (Pure or non-halo solvent)

Figure 1: Decision tree for segregating fluorinated quinoline waste streams to ensure proper downstream incineration.

Part 3: The Disposal Protocol (Step-by-Step)

Step 1: Containment & Packaging
  • Primary Container: Use High-Density Polyethylene (HDPE) or Borosilicate Glass .[2] Avoid low-grade plastics that may leach organic residues.[2]

  • Closure: Ensure caps are phenolic with Teflon (PTFE) liners to prevent vapor escape and solvent degradation.

  • Headspace: Leave 10% headspace in liquid containers to allow for thermal expansion.

Step 2: Labeling Requirements

Your waste tag must explicitly list the chemical components. Vague labels like "Organic Waste" are insufficient for fluorinated compounds.

  • Primary Constituent: Quinoline, 7-methoxy-4-(trifluoromethyl)-[1][2][3]

  • Hazard Checkboxes: [x] Toxic, [x] Irritant, [x] Environmental Hazard.[1][6]

  • Special Note: Add a comment: "Contains Organic Fluorine (

    
    ). Requires High-Temp Incineration."
    
Step 3: Facility Handoff (Incineration Specs)

When transferring to your EHS (Environmental Health & Safety) department or waste contractor, specify the incineration requirements.

  • Temperature:

    
     (2000°F).[2]
    
    • Reasoning: The

      
       bond is one of the strongest in organic chemistry (
      
      
      
      ). Standard municipal incineration (
      
      
      ) may result in incomplete combustion, releasing PFAS-like byproducts or fluorinated fugitive emissions.[1][2]
  • Scrubbing: The facility must have wet scrubbers (alkaline) to capture Hydrogen Fluoride (HF) gas generated during combustion.

Part 4: Emergency Spill Response

If a spill occurs in the lab, immediate containment is vital to prevent aquatic contamination.[1]

PPE Required:

  • Nitrile gloves (Double gloving recommended: 0.11 mm min thickness).

  • Safety goggles + Face shield (if liquid splash risk exists).

  • P95 or N95 Respirator (if powder form).

Cleanup Workflow:

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess IsSolid Solid/Powder? Assess->IsSolid WetWipe Cover with Wet Paper Towel (Prevent Dust) IsSolid->WetWipe Yes Absorb Apply Inert Absorbent (Vermiculite/Sand) IsSolid->Absorb No (Liquid/Solvent) Scoop Scoop into HDPE Jar WetWipe->Scoop CleanSurface Clean Surface with Soap & Water Scoop->CleanSurface Collect Collect Debris Absorb->Collect Collect->CleanSurface FinalDispose Label as Hazardous Halogenated Waste CleanSurface->FinalDispose

Figure 2: Operational workflow for containing and cleaning spills of 7-methoxy-4-(trifluoromethyl)quinoline.[1][2]

References

  • PubChem. Quinoline, 7-methoxy-4-(trifluoromethyl)- (Compound Summary). National Library of Medicine. [Link][2]

  • U.S. EPA. Incineration of Halogenated Organic Compounds. EPA Technical Guidance for Hazardous Waste Incineration. [Link][2]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Aquatic Toxicity.[Link]

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